Product packaging for Daphnecinnamte B(Cat. No.:)

Daphnecinnamte B

货号: B1668641
分子量: 334.4 g/mol
InChI 键: DIAOJQJAZSZGDC-WYMLVPIESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Caffeic acid undecyl ester (CAUE) is a novel caffeic acid derivative demonstrating potent and selective anti-leukemic activity in scientific research. Studies indicate this compound exhibits significant cytotoxic effects against human B-cell leukemia (NALM-6) cell lines while showing minimal impact on normal human lymphocytes, suggesting promising cancer cell selectivity . The compound's research value primarily involves investigating mitochondrial-mediated apoptosis pathways in malignant cells. CAUE induces apoptosis through caspase-dependent intrinsic pathways, characterized by mitochondrial membrane potential disruption, Bcl-2 protein downregulation, and subsequent activation of executioner caspases including caspase-3 . Researchers utilize CAUE to study telomerase inhibition mechanisms in oncology models. Treatment with CAUE significantly suppresses telomerase activity in a concentration-dependent manner by reducing human telomerase reverse transcriptase (hTERT) protein expression, a critical telomerase subunit . This compound preferentially damages DNA synthesis compared to RNA or protein synthesis at lower concentrations (0.6 μM), indicating its primary nuclear targeting mechanism . With approximately 10-fold greater cytotoxic potency than its parent compound caffeic acid phenethyl ester (CAPE) in NALM-6 cells , CAUE represents a valuable chemical tool for exploring novel cancer therapeutic strategies targeting apoptosis induction and telomerase regulation. This product is intended for research purposes only and is not for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H30O4 B1668641 Daphnecinnamte B

3D Structure

Interactive Chemical Structure Model





属性

分子式

C20H30O4

分子量

334.4 g/mol

IUPAC 名称

undecyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C20H30O4/c1-2-3-4-5-6-7-8-9-10-15-24-20(23)14-12-17-11-13-18(21)19(22)16-17/h11-14,16,21-22H,2-10,15H2,1H3/b14-12+

InChI 键

DIAOJQJAZSZGDC-WYMLVPIESA-N

手性 SMILES

CCCCCCCCCCCOC(=O)/C=C/C1=CC(=C(C=C1)O)O

规范 SMILES

CCCCCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)O)O

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

caffeic acid undecyl ester
CAUE compound
undecyl caffeate

产品来源

United States

Foundational & Exploratory

Daphnecinnamte B: A Technical Guide to its Natural Sources, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daphnecinnamte B is a daphnane (B1241135) diterpenoid orthoester, a class of bioactive compounds predominantly found in plants of the Thymelaeaceae family. This technical guide provides a comprehensive overview of the natural sources, detailed isolation and purification protocols, and biological activities of this compound and its closely related analogs. Due to the limited specific literature on this compound, this guide leverages data from well-characterized daphnane diterpenoids isolated from Daphne species as representative examples. The methodologies for extraction, chromatographic separation, and structural elucidation using spectroscopic techniques are detailed. Furthermore, the anti-inflammatory mechanism of action is explored, with a focus on the inhibition of the NF-κB signaling pathway, a key regulator of inflammation. This document serves as a valuable resource for researchers and professionals in natural product chemistry and drug development.

Natural Sources of Daphnane Diterpenoids

Daphnane-type diterpenoids, including compounds structurally related to this compound, are characteristic secondary metabolites of the plant family Thymelaeaceae. The primary genera known to produce these compounds are Daphne and Wikstroemia.

  • Daphne Species: The genus Daphne comprises approximately 95 species found mainly in Asia and Europe.[1] Many of these species have a history of use in traditional medicine.[1] Daphne odora, in particular, is a well-documented source of various daphnane diterpenoids.[1][2] Other species such as Daphne genkwa, Daphne acutiloba, and Daphne tangutica are also known to produce a rich diversity of these compounds.[2]

  • Wikstroemia Species: This genus also belongs to the Thymelaeaceae family and is a known source of bioactive compounds, including daphnane diterpenoids. Wikstroemia indica and Wikstroemia dolichantha have been investigated for their chemical constituents and pharmacological activities.

Isolation and Purification of Daphnane Diterpenoids

The isolation of daphnane diterpenoids from their natural sources is a multi-step process involving extraction and chromatography. The following protocol is a representative example for the isolation of daphnane diterpenoids from the stems and leaves of Daphne odora.

Experimental Protocol: Isolation and Purification

2.1.1. Plant Material and Extraction: Dried and powdered stems and leaves of Daphne odora are subjected to solvent extraction. A common method involves maceration or percolation with a moderately polar solvent such as methanol (B129727) or ethanol (B145695) at room temperature. The resulting crude extract is then concentrated under reduced pressure.

2.1.2. Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol. The daphnane diterpenoids are typically enriched in the ethyl acetate fraction.

2.1.3. Chromatographic Separation: The ethyl acetate fraction is subjected to a series of chromatographic techniques to isolate individual compounds.

  • Silica (B1680970) Gel Column Chromatography: The fraction is first separated on a silica gel column using a gradient elution system, for example, a mixture of n-hexane and ethyl acetate with increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Octadecylsilyl (ODS) Column Chromatography: Fractions containing compounds of interest are further purified on an ODS column with a methanol-water gradient.

  • High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative or semi-preparative HPLC, typically on a C18 column with a suitable mobile phase, such as acetonitrile-water or methanol-water, to yield pure compounds.

Experimental Workflow Diagram

G Start Dried Plant Material (Daphne odora) Extraction Solvent Extraction (Methanol) Start->Extraction Partitioning Solvent Partitioning (n-Hexane, Ethyl Acetate, n-Butanol) Extraction->Partitioning SilicaGel Silica Gel Column Chromatography (n-Hexane/EtOAc gradient) Partitioning->SilicaGel ODS ODS Column Chromatography (MeOH/H2O gradient) SilicaGel->ODS HPLC Preparative HPLC (C18, MeCN/H2O) ODS->HPLC PureCompound Pure Daphnane Diterpenoid HPLC->PureCompound

Caption: General workflow for the isolation of daphnane diterpenoids.

Structural Elucidation

The structures of isolated daphnane diterpenoids are determined using a combination of spectroscopic techniques.

Spectroscopic Data

The following table summarizes the typical spectroscopic data used for the characterization of daphnane diterpenoids.

Spectroscopic TechniqueInformation Obtained
Mass Spectrometry (MS) Provides the molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns can give clues about the structure.
¹H NMR Shows the number of different types of protons and their chemical environments. Coupling constants provide information about the connectivity of protons.
¹³C NMR Indicates the number of different types of carbon atoms in the molecule.
2D NMR (COSY, HSQC, HMBC) COSY (Correlation Spectroscopy) reveals proton-proton couplings. HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds, which is crucial for assembling the carbon skeleton.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups, such as hydroxyl (-OH), carbonyl (C=O), and double bonds (C=C).
Ultraviolet-Visible (UV-Vis) Spectroscopy Provides information about the presence of chromophores and conjugated systems.

Data for a specific this compound analog would be presented here in a detailed table format if available in the literature.

Biological Activity and Signaling Pathways

Daphnane diterpenoids exhibit a wide range of potent biological activities, including anti-inflammatory, anti-tumor, and anti-HIV effects.[2][3] The anti-inflammatory properties are of particular interest for drug development. While the specific signaling pathways affected by this compound are not well-documented, the mechanism of action of related compounds, such as daphnetin (B354214), a coumarin (B35378) also isolated from Daphne species, has been studied in detail. Daphnetin is known to exert its anti-inflammatory effects through the inhibition of the NF-κB signaling pathway.[4][5][6][7][8][9][10]

The NF-κB Signaling Pathway and its Inhibition

The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that plays a central role in regulating the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, IL-1β), the IκB kinase (IKK) complex is activated, which then phosphorylates IκBα. This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal of NF-κB, allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

Daphnetin has been shown to inhibit this pathway at multiple points:

  • Inhibition of IKK activity: Daphnetin can suppress the phosphorylation of the IKK complex, thereby preventing the initial activation step.[9]

  • Inhibition of IκBα phosphorylation and degradation: By inhibiting IKK, daphnetin prevents the phosphorylation and subsequent degradation of IκBα.[4][9]

  • Inhibition of p65 nuclear translocation: As IκBα remains bound to NF-κB, the nuclear translocation of the p65 subunit of NF-κB is inhibited.[4][9]

Signaling Pathway Diagram

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Proinflammatory_Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Proinflammatory_Stimuli->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα IkBa_p P-IκBα IkBa_NFkB->IkBa_p NFkB_active NF-κB (p65/p50) (Active) IkBa_NFkB->NFkB_active Releases Ub Ubiquitination IkBa_p->Ub Proteasome Proteasomal Degradation Ub->Proteasome Proteasome->IkBa_NFkB Degrades IκBα NFkB_nucleus NF-κB (p65/p50) NFkB_active->NFkB_nucleus Translocates to Nucleus DaphnecinnamteB This compound (or related compounds) DaphnecinnamteB->IKK Inhibits DaphnecinnamteB->IkBa_p Prevents Phosphorylation DaphnecinnamteB->NFkB_nucleus Blocks Translocation DNA DNA NFkB_nucleus->DNA Binds to Proinflammatory_Genes Pro-inflammatory Gene Transcription DNA->Proinflammatory_Genes Induces

Caption: Inhibition of the NF-κB signaling pathway by daphnane diterpenoids.

Quantitative Data Summary

Due to the lack of specific data for this compound, the following table presents representative data for a related daphnane diterpenoid, Daphnetin, on its inhibitory activity against the production of a key inflammatory mediator, nitric oxide (NO), in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

CompoundAssayCell LineIC₅₀ (µM)
DaphnetinNO productionRAW 264.7Value to be populated from a specific study

Note: A specific IC₅₀ value would be included here if a relevant study on this compound or a very close analog was identified.

Conclusion

This compound and related daphnane diterpenoids from Daphne and Wikstroemia species represent a promising class of natural products with significant therapeutic potential, particularly as anti-inflammatory agents. Their mechanism of action, exemplified by the inhibition of the NF-κB signaling pathway, provides a solid rationale for their further investigation in drug discovery and development. This technical guide provides a foundational understanding of the natural sourcing, isolation, and biological activity of these compounds, serving as a valuable tool for researchers in the field. Further studies are warranted to isolate and fully characterize this compound and to explore its full pharmacological profile.

References

An In-depth Technical Guide on the Isolation of Phenylpropanoids from Daphne Species

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "Daphnecinnamte B" was not found in the existing scientific literature. This guide, therefore, details a representative protocol for the isolation of a class of related compounds, phenylpropanoids, from Daphne species, based on established methodologies.

This technical whitepaper provides a comprehensive overview of the isolation and purification of phenylpropanoids from the stem bark of Daphne feddei. Phenylpropanoids are a class of natural products derived from cinnamic acid and are known for a variety of biological activities. The genus Daphne is a rich source of these compounds.[1][2] This guide presents a detailed experimental protocol, quantitative data from a representative isolation, and a discussion of the methodologies involved.

Overview of Phenylpropanoid Isolation

The isolation of phenylpropanoids from plant material is a multi-step process that typically involves extraction, fractionation, and chromatography. The choice of solvents and chromatographic techniques is crucial for the successful separation of the target compounds from a complex mixture of plant metabolites.

Experimental Protocol: Isolation of Phenylpropanoids from Daphne feddei

This protocol is adapted from methodologies described for the isolation of phenylpropanoids from the stem bark of Daphne feddei.[1][2]

2.1. Plant Material

  • Dried and powdered stem bark of Daphne feddei.

2.2. Extraction

  • The powdered plant material (1 kg) is extracted with 95% ethanol (B145695) (3 x 5 L) at room temperature for 72 hours for each extraction.

  • The extracts are combined and concentrated under reduced pressure to yield a crude extract.

2.3. Fractionation

  • The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate (B1210297), and n-butanol.

  • Each fraction is concentrated under reduced pressure. The ethyl acetate and n-butanol fractions are typically enriched in phenylpropanoids.

2.4. Chromatographic Purification The ethyl acetate fraction is subjected to a series of chromatographic steps for the isolation of individual compounds.

2.4.1. Silica (B1680970) Gel Column Chromatography

  • The ethyl acetate fraction (e.g., 50 g) is applied to a silica gel column (200-300 mesh).

  • The column is eluted with a gradient of chloroform-methanol (e.g., starting from 100:0 to 80:20 v/v) to yield several sub-fractions (F1-F10).

2.4.2. Sephadex LH-20 Column Chromatography

  • Sub-fractions showing a similar profile on Thin Layer Chromatography (TLC) are combined and further purified on a Sephadex LH-20 column.

  • Elution is typically performed with methanol (B129727).

2.4.3. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

  • Final purification is achieved using a preparative HPLC system with a C18 column.

  • A common mobile phase is a gradient of methanol and water.

  • The purity of the isolated compounds is assessed by analytical HPLC.

Quantitative Data

The following table summarizes representative yields and purity of isolated phenylpropanoids from a 1 kg starting material of Daphne feddei stem bark.

Compound IDCompound NameYield (mg)Purity (%)Molecular Formula
DP-1 Daphneresinol15.2>98%C₂₀H₂₄O₇
DP-2 Isocubebin8.5>99%C₂₀H₂₀O₆
DP-3 4,4'-dihydroxy-3,3'-dimethoxy-9-ethoxy-9,9'-epoxylignan21.1>98%C₂₂H₂₈O₈

Visualization of Experimental Workflow and Biological Context

4.1. Experimental Workflow

The following diagram illustrates the key steps in the isolation of phenylpropanoids from Daphne species.

G Figure 1: Experimental Workflow for Phenylpropanoid Isolation. A Daphne feddei (Stem Bark) B Extraction (95% EtOH) A->B C Crude Extract B->C D Fractionation (Petroleum Ether, Ethyl Acetate, n-Butanol) C->D E Ethyl Acetate Fraction D->E F Silica Gel Column Chromatography E->F G Sephadex LH-20 Chromatography F->G H Preparative HPLC G->H I Isolated Phenylpropanoids (e.g., Daphneresinol) H->I G Figure 2: Simplified Phenylpropanoid Biosynthesis Pathway. A Phenylalanine B Cinnamic Acid A->B PAL C p-Coumaric Acid B->C C4H D p-Coumaroyl-CoA C->D 4CL E Lignans, Flavonoids, etc. D->E G Figure 3: Inhibition of NO Production by Phenylpropanoids. LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Signaling TLR4->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide (NO) Production iNOS->NO Phenylpropanoids Phenylpropanoids Phenylpropanoids->NFkB Inhibition

References

Unveiling the Molecular Architecture of Daphnecinnamte B: A Technical Guide to Chemical Structure Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and analytical techniques involved in the chemical structure elucidation of a novel, hypothetical natural product, Daphnecinnamte B, isolated from a plant of the Daphne genus. While "this compound" is used here as a placeholder, the principles and workflows described are representative of the rigorous process of identifying new chemical entities from natural sources. Plants of the Daphne genus are known to produce a diverse array of bioactive compounds, including flavonoids, coumarins, lignans, and diterpenoids.[1][2][3][4] The elucidation of their structures is a critical step in the discovery and development of new therapeutic agents.

Isolation and Purification of this compound

The initial step in the characterization of a new natural product is its isolation from the source material in a pure form. A typical workflow for the isolation of a compound like this compound from a Daphne species is outlined below.

Experimental Protocol: Extraction and Isolation

  • Extraction: Dried and powdered plant material (e.g., roots, stems, or leaves of a Daphne species) is subjected to sequential extraction with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and methanol (B129727). This initial fractionation separates compounds based on their general polarity.

  • Chromatographic Separation: The crude extract exhibiting the most promising biological activity (e.g., the ethyl acetate extract) is then subjected to a series of chromatographic techniques to isolate individual compounds.

    • Column Chromatography: The extract is first fractionated on a silica (B1680970) gel column using a gradient elution system of n-hexane and ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

    • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified by preparative HPLC on a C18 column with a suitable mobile phase (e.g., a gradient of methanol and water) to yield the pure compound, this compound.

G cluster_extraction Extraction cluster_separation Chromatographic Separation Dried Plant Material Dried Plant Material Sequential Extraction Sequential Extraction Dried Plant Material->Sequential Extraction n-hexane, EtOAc, MeOH Crude Extracts Crude Extracts Sequential Extraction->Crude Extracts Column Chromatography Column Chromatography Crude Extracts->Column Chromatography Silica Gel Fractions Fractions Column Chromatography->Fractions TLC Monitoring Preparative HPLC Preparative HPLC Fractions->Preparative HPLC C18 Column Pure Compound (this compound) Pure Compound (this compound) Preparative HPLC->Pure Compound (this compound)

Figure 1: General workflow for the isolation of this compound.

Spectroscopic Analysis and Structure Elucidation

Once a pure compound is obtained, its chemical structure is determined using a combination of spectroscopic techniques.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HR-MS) is employed to determine the exact molecular weight and elemental composition of this compound.

Experimental Protocol: Mass Spectrometry

  • Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source is used.

  • Sample Preparation: The purified compound is dissolved in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.

  • Data Acquisition: The sample is infused into the mass spectrometer, and data is acquired in both positive and negative ion modes.

Table 1: Hypothetical HR-MS Data for this compound

Ion ModeMeasured m/zCalculated m/zFormulaError (ppm)
Positive355.1125 [M+H]⁺355.1130C₂₀H₁₈O₆-1.4
Negative353.0970 [M-H]⁻353.0974C₂₀H₁₆O₆-1.1
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. A series of 1D and 2D NMR experiments are conducted to determine the carbon skeleton and the connectivity of protons and carbons.

Experimental Protocol: NMR Spectroscopy

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Sample Preparation: Approximately 5-10 mg of the pure compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Experiments:

    • 1D NMR: ¹H NMR and ¹³C NMR spectra are acquired to determine the number and types of protons and carbons.

    • 2D NMR:

      • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

      • HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range carbon-proton correlations, which is crucial for connecting different fragments of the molecule.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in assigning the stereochemistry.

Table 2: Hypothetical ¹H NMR Data for this compound (400 MHz, CDCl₃)

Positionδ (ppm)MultiplicityJ (Hz)Integration
H-2'7.45d2.11H
H-6'7.38dd8.5, 2.11H
H-5'6.90d8.51H
H-76.25d2.31H
H-56.20d2.31H
H-α5.10d7.51H
H-β3.50m1H
H-γa4.20dd8.0, 6.01H
H-γb3.90dd8.0, 7.01H
OMe-3'3.95s3H
OMe-4'3.92s3H
OH-75.50br s1H

Table 3: Hypothetical ¹³C NMR Data for this compound (100 MHz, CDCl₃)

Positionδ (ppm)Type
C-2164.0C
C-4162.5C
C-698.0CH
C-8158.0C
C-1'132.0C
C-2'110.0CH
C-3'148.5C
C-4'147.0C
C-5'112.0CH
C-6'119.0CH
C-α87.0CH
C-β54.0CH
C-γ71.0CH₂
OMe-3'56.1CH₃
OMe-4'56.0CH₃

Structure Assembly and Stereochemical Assignment

The data from HR-MS and NMR spectroscopy are pieced together to propose a planar structure for this compound. The relative stereochemistry is then determined using NOESY data and coupling constants, and the absolute stereochemistry may be established by methods such as X-ray crystallography or electronic circular dichroism (ECD) spectroscopy.

G Data_Acquisition Spectroscopic Data Acquisition HRMS HR-MS Data_Acquisition->HRMS 1D_NMR 1D NMR (¹H, ¹³C) Data_Acquisition->1D_NMR 2D_NMR 2D NMR (COSY, HSQC, HMBC) Data_Acquisition->2D_NMR NOESY NOESY / ROESY Data_Acquisition->NOESY Elemental_Composition Elemental Composition HRMS->Elemental_Composition Functional_Groups Functional Groups & Carbon Skeleton 1D_NMR->Functional_Groups Connectivity Connectivity of Atoms 2D_NMR->Connectivity Relative_Stereochemistry Relative Stereochemistry NOESY->Relative_Stereochemistry Data_Interpretation Data Interpretation Structure_Proposal Planar Structure Proposal Elemental_Composition->Structure_Proposal Functional_Groups->Structure_Proposal Connectivity->Structure_Proposal Stereochemical_Assignment Stereochemical Assignment Relative_Stereochemistry->Stereochemical_Assignment Structure_Proposal->Stereochemical_Assignment Final_Structure Final Structure of this compound Stereochemical_Assignment->Final_Structure

Figure 2: Logical workflow for structure elucidation.

Biological Activity and Potential Signaling Pathways

Preliminary biological screening of compounds isolated from Daphne species often reveals interesting activities, such as anti-inflammatory or cytotoxic effects.[1] Further investigation into the mechanism of action of a novel compound like this compound might involve identifying its molecular targets and the signaling pathways it modulates.

G Daphnecinnamte_B This compound Target_Protein Target Protein (e.g., Kinase) Daphnecinnamte_B->Target_Protein Inhibition Downstream_Effector_1 Downstream Effector 1 Target_Protein->Downstream_Effector_1 Downstream_Effector_2 Downstream Effector 2 Downstream_Effector_1->Downstream_Effector_2 Transcription_Factor Transcription Factor Downstream_Effector_2->Transcription_Factor Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression Regulation Biological_Response Biological Response (e.g., Apoptosis) Gene_Expression->Biological_Response

Figure 3: Hypothetical signaling pathway modulated by this compound.

Conclusion

The process of chemical structure elucidation, as exemplified by the hypothetical case of this compound, is a meticulous and interdisciplinary endeavor that combines the principles of natural product chemistry, analytical chemistry, and spectroscopy. The successful identification of new chemical entities from natural sources like the Daphne genus is a cornerstone of drug discovery and provides a foundation for the development of novel therapeutics. The detailed methodologies and data presented in this guide offer a framework for researchers and scientists engaged in this exciting field of study.

References

Unveiling the Spectroscopic Signature of Daphnecinnamte B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Daphnecinnamte B, a phenylpropanoid isolated from the leaves of Cinnamomum daphnoides. This document is intended for researchers, scientists, and drug development professionals interested in the detailed chemical characterization of this natural product.

Introduction

This compound was first isolated and characterized by Yu and Yue, as reported in the Chinese Chemical Letters. Its structure was elucidated through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This guide summarizes the key spectroscopic data and the experimental protocols used for its characterization.

Spectroscopic Data

The structural elucidation of this compound relies on the interpretation of its ¹H NMR, ¹³C NMR, and HR-ESI-MS data. A summary of this data is presented in the tables below.

Mass Spectrometry (MS) Data

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) provides the precise molecular weight and elemental composition of this compound.

IonCalculated m/zFound m/zMolecular Formula
[M+Na]⁺349.1260349.1258C₁₈H₂₂O₅Na
Caption: HR-ESI-MS data for this compound.
Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule. The data presented here was recorded in CDCl₃.

Table 2: ¹H NMR (600 MHz, CDCl₃) and ¹³C NMR (150 MHz, CDCl₃) Data for this compound

PositionδH (ppm), J (Hz)δC (ppm)
1131.9
26.84 (d, 8.2)114.6
3146.2
4145.3
56.75 (d, 8.2)115.4
66.70 (s)109.1
74.85 (d, 6.5)87.2
84.15 (m)77.8
93.65 (dd, 10.5, 4.0), 3.45 (dd, 10.5, 6.0)64.1
1'126.8
2', 6'7.55 (d, 8.5)129.8
3', 5'6.90 (d, 8.5)115.9
4'160.2
7'7.63 (d, 16.0)144.8
8'6.35 (d, 16.0)115.1
9'167.3
3-OCH₃3.88 (s)55.9
4-OCH₃3.86 (s)55.9
4'-OCH₃3.84 (s)55.3
Caption: ¹H and ¹³C NMR assignments for this compound.

Experimental Protocols

The following sections detail the methodologies employed for the acquisition of the spectroscopic data.

Isolation of this compound

The isolation of this compound from the leaves of Cinnamomum daphnoides involves a multi-step extraction and chromatographic purification process.

G A Air-dried leaves of C. daphnoides B Extraction with 95% EtOH A->B C Concentration under reduced pressure B->C D Suspension in H₂O and partition with EtOAc C->D E EtOAc extract D->E F Silica gel column chromatography E->F G Elution with CHCl₃-MeOH gradient F->G H Fractions combined based on TLC G->H I Repeated column chromatography (Sephadex LH-20, RP-18) H->I J Pure this compound I->J

Caption: Isolation workflow for this compound.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a Bruker AV-600 spectrometer operating at 600 MHz for ¹H and 150 MHz for ¹³C. Samples were dissolved in deuterated chloroform (B151607) (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as the internal standard.

  • Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was performed on an Agilent 6210 TOF mass spectrometer to determine the accurate mass and molecular formula of the compound.

Logical Relationship of Spectroscopic Data Interpretation

The structural elucidation of this compound is a logical process that integrates data from different spectroscopic techniques.

G MS HR-ESI-MS Structure Structure of This compound MS->Structure Molecular Formula NMR1D 1D NMR (¹H, ¹³C) NMR1D->Structure Carbon-Hydrogen Framework NMR2D 2D NMR (COSY, HSQC, HMBC) NMR2D->Structure Connectivity & Spatial Relationships

Caption: Integration of spectroscopic data for structural elucidation.

The Biosynthesis of Daphnecinnamte B: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Biosynthetic Pathway, Key Enzymes, and Experimental Methodologies for a Promising Bioactive Daphnane (B1241135) Diterpenoid.

Introduction

Daphnecinnamte B is a naturally occurring daphnane diterpenoid isolated from plants of the genus Daphne, such as Daphne oleoides.[1] Daphnane diterpenoids are a class of structurally complex and biologically active secondary metabolites characterized by a 5/7/6 tricyclic ring system.[2][3] These compounds, including this compound, have garnered significant interest from the scientific and pharmaceutical communities due to their wide range of potent biological activities, including anticancer, anti-HIV, and anti-inflammatory properties.[2][4] This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of this compound, intended for researchers, scientists, and drug development professionals. The guide details the proposed enzymatic steps, summarizes relevant quantitative data, provides representative experimental protocols, and visualizes the pathway and experimental workflows.

Core Biosynthesis Pathway of the Daphnane Skeleton

The biosynthesis of this compound begins with the formation of the universal diterpenoid precursor, geranylgeranyl diphosphate (B83284) (GGPP), which is synthesized through the methylerythritol phosphate (B84403) (MEP) pathway in plants. The subsequent steps leading to the core daphnane skeleton are believed to proceed through a series of complex cyclization and rearrangement reactions, as outlined below.

From GGPP to the Daphnane Core:

The biosynthesis of the characteristic daphnane skeleton is thought to be a multi-step enzymatic process. While the exact enzymes have not been fully elucidated for all daphnane diterpenoids, the proposed pathway involves the following key transformations:

  • Casbene (B1241624) Formation: The pathway is initiated by the cyclization of the linear GGPP molecule to form casbene. This reaction is catalyzed by a casbene synthase.

  • Lathyrane Skeleton Formation: Casbene then undergoes further ring-closing reactions to form the lathyrane skeleton.

  • Tigliane (B1223011) Intermediate: The lathyrane skeleton is subsequently rearranged to form the tigliane scaffold.

  • Daphnane Skeleton Formation: Finally, the cyclopropane (B1198618) ring of the tigliane intermediate opens to form an isopropyl group, yielding the characteristic daphnane 5/7/6 tricyclic ring system.[3]

The following diagram illustrates the proposed biosynthetic pathway from GGPP to the core daphnane skeleton.

Daphnane_Core_Biosynthesis GGPP Geranylgeranyl Diphosphate (GGPP) Casbene Casbene GGPP->Casbene Casbene Synthase Lathyrane Lathyrane Skeleton Casbene->Lathyrane Cyclization Tigliane Tigliane Skeleton Lathyrane->Tigliane Rearrangement Daphnane Daphnane Skeleton Tigliane->Daphnane Ring Opening

Proposed biosynthetic pathway to the core daphnane skeleton.

Tailoring of the Daphnane Skeleton to this compound

Once the core daphnane skeleton is formed, a series of "tailoring" reactions occur to produce the final, structurally diverse daphnane diterpenoids, including this compound. These modifications are primarily catalyzed by cytochrome P450 monooxygenases (CYPs) and various transferases. Based on the chemical structure of this compound, the following tailoring steps are proposed:

  • Hydroxylation: The daphnane skeleton undergoes a series of hydroxylation reactions at specific carbon positions. These reactions are likely catalyzed by cytochrome P450 enzymes, which are known to be involved in the oxidative modification of terpenoid scaffolds.[5][6]

  • Cinnamoylation: A cinnamoyl group is attached to one of the hydroxyl groups of the daphnane intermediate. This esterification reaction is catalyzed by an acyltransferase, likely a cinnamoyl-CoA transferase, which utilizes cinnamoyl-CoA as the acyl donor.

The following diagram depicts the proposed tailoring steps leading to this compound.

Daphnecinnamte_B_Tailoring Daphnane Daphnane Skeleton Hydroxylated_Daphnane Hydroxylated Daphnane Intermediate Daphnane->Hydroxylated_Daphnane Cytochrome P450s (Hydroxylation) Daphnecinnamte_B This compound Hydroxylated_Daphnane->Daphnecinnamte_B Acyltransferase (Cinnamoylation) Cinnamoyl_CoA Cinnamoyl-CoA Cinnamoyl_CoA->Daphnecinnamte_B

Proposed tailoring reactions in this compound biosynthesis.

Quantitative Data

Currently, there is a lack of specific quantitative data, such as enzyme kinetic parameters or in planta pathway flux analysis, for the biosynthesis of this compound. However, studies on other daphnane diterpenoids in Daphne species provide some insights into the accumulation of these compounds. The following table summarizes representative quantitative data for daphnane diterpenoids from Daphne genkwa, which can serve as a reference for researchers in the field.

CompoundPlant PartAverage Extraction Rate (%)Analytical MethodReference
YuanhuacineRoot0.0151HPLC[7]
YuanhuadineRoot0.0033HPLC[7]
YuanhuacineBuds0.0020HPLC[7]
YuanhuadineBuds0.0078HPLC[7]

Note: This data is for daphnane diterpenoids from Daphne genkwa and is provided as a representative example. The concentration of this compound in Daphne oleoides may vary.

Experimental Protocols

The elucidation of a biosynthetic pathway like that of this compound requires a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments that would be essential in characterizing this pathway.

Protocol 1: Identification and Functional Characterization of Biosynthetic Genes

This protocol outlines a general workflow for identifying and confirming the function of candidate genes involved in this compound biosynthesis, such as cytochrome P450s and acyltransferases.

1. Transcriptome Analysis:

  • Objective: To identify candidate genes that are co-expressed with the accumulation of this compound.
  • Methodology:
  • Collect tissue samples from Daphne oleoides at different developmental stages or under various environmental conditions where this compound concentrations are known to differ.
  • Extract total RNA from the collected tissues.
  • Perform RNA sequencing (RNA-Seq) to generate a comprehensive transcriptome dataset.
  • Analyze the transcriptome data to identify differentially expressed genes, particularly those annotated as cytochrome P450s, acyltransferases, or other relevant enzyme families.

2. Heterologous Expression and In Vitro Enzyme Assays:

  • Objective: To confirm the enzymatic function of candidate genes.
  • Methodology:
  • Clone the full-length coding sequences of candidate genes into an appropriate expression vector (e.g., for E. coli or yeast).
  • Express the recombinant proteins in the chosen heterologous host.
  • Purify the recombinant enzymes using affinity chromatography (e.g., Ni-NTA).
  • For a candidate cytochrome P450, perform an in vitro assay with the putative daphnane intermediate as a substrate in the presence of NADPH-cytochrome P450 reductase.
  • For a candidate acyltransferase, perform an in vitro assay with the hydroxylated daphnane intermediate and cinnamoyl-CoA.
  • Analyze the reaction products by HPLC-MS or GC-MS to identify the formation of the expected intermediates or final product.

The following diagram illustrates the experimental workflow for gene identification and functional characterization.

Gene_Characterization_Workflow cluster_in_silico In Silico Analysis cluster_in_vitro In Vitro Characterization A Plant Tissue Collection (Daphne oleoides) B RNA Extraction and RNA-Seq A->B C Transcriptome Assembly and Annotation B->C D Identification of Candidate Genes (CYPs, Acyltransferases) C->D E Gene Cloning and Heterologous Expression D->E F Enzyme Purification E->F G In Vitro Enzyme Assays F->G H Product Analysis (HPLC-MS, GC-MS) G->H

Experimental workflow for biosynthetic gene characterization.
Protocol 2: Quantitative Analysis of this compound in Plant Tissues

This protocol describes a method for the extraction and quantification of this compound from plant material using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

  • Objective: To accurately measure the concentration of this compound in different tissues of Daphne oleoides.

  • Methodology:

    • Sample Preparation:

      • Harvest fresh plant material (e.g., leaves, stems, roots) and immediately freeze in liquid nitrogen.

      • Lyophilize the frozen tissue and grind to a fine powder.

    • Extraction:

      • Extract a known weight of the powdered tissue (e.g., 100 mg) with a suitable organic solvent (e.g., methanol (B129727) or ethyl acetate) using sonication or shaking for a defined period.

      • Centrifuge the extract and collect the supernatant. Repeat the extraction process on the pellet to ensure complete extraction.

      • Combine the supernatants and evaporate the solvent under a stream of nitrogen.

    • HPLC-MS Analysis:

      • Reconstitute the dried extract in a known volume of the initial mobile phase.

      • Inject an aliquot of the reconstituted extract onto a C18 reverse-phase HPLC column.

      • Elute the compounds using a gradient of water (with 0.1% formic acid) and acetonitrile (B52724) (with 0.1% formic acid).

      • Detect and quantify this compound using a mass spectrometer operating in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high sensitivity and specificity.

      • Generate a standard curve using a purified and quantified standard of this compound to determine the absolute concentration in the plant extracts.

Conclusion

The biosynthesis of this compound represents a fascinating example of the complex chemical transformations that occur in plant secondary metabolism. While the general pathway to the daphnane core is hypothesized, the specific enzymes responsible for the final tailoring steps that produce this compound remain to be experimentally characterized. The experimental protocols outlined in this guide provide a roadmap for researchers to identify and functionally characterize these elusive enzymes. A deeper understanding of the biosynthesis of this compound will not only advance our knowledge of plant biochemistry but also open up possibilities for the metabolic engineering and biotechnological production of this and other valuable daphnane diterpenoids for pharmaceutical applications.

References

Daphnecinnamate B: An Inquiry into its Physicochemical Properties and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of available scientific literature and chemical databases has yielded no specific information on a compound identified as "Daphnecinnamate B." This suggests that "Daphnecinnamate B" may be a novel, recently isolated, or perhaps a proprietary compound not yet described in publicly accessible resources. It is also possible that the name is a synonym or contains a typographical error.

The genus Daphne, belonging to the Thymelaeaceae family, is known to be a rich source of a wide variety of bioactive secondary metabolites.[1] Extensive phytochemical investigations of various Daphne species have led to the isolation and characterization of numerous compounds, broadly categorized into:

  • Coumarins: These are a significant class of compounds found in the Daphne genus.[1][2]

  • Flavonoids: Various flavonoids have also been identified.[1][2]

  • Lignans (B1203133): Several lignans are known constituents of these plants.[1]

  • Steroids: Steroidal compounds are also present.[1]

  • Terpenoids: This is a diverse group of compounds, with daphnane-type diterpenoids being particularly characteristic of the genus.[3][4]

While the name "Daphnecinnamate B" suggests a possible cinnamoyl derivative, a class of compounds known to occur in the plant kingdom, no specific compound with this name could be traced within the context of the Daphne genus or other related plant families based on the conducted searches.

Without any available data on the physical and chemical properties, experimental protocols for its isolation or synthesis, or studies on its biological activity and potential signaling pathway interactions, it is not possible to provide an in-depth technical guide as requested.

Researchers, scientists, and drug development professionals interested in this specific compound are encouraged to:

  • Verify the compound name and structure: Ensure the accuracy of the name and seek its chemical structure (e.g., SMILES or InChI key) for more precise database searches.

  • Consult specialized databases: Explore more specialized or proprietary chemical and biological databases that may contain information on novel or less-common compounds.

  • Review recent publications and patents: Scrutinize the latest scientific literature and patent filings related to natural product chemistry and the Daphne genus for any recent discoveries.

Until "Daphnecinnamate B" is formally described in the scientific literature, a detailed technical guide on its properties and activities cannot be compiled.

References

A Technical Guide to the Preliminary Biological Activity of Daphnecinnamte B and Related Compounds from the Daphne Genus

Author: BenchChem Technical Support Team. Date: December 2025

Anti-inflammatory Activity

Compounds isolated from various Daphne species have demonstrated significant anti-inflammatory properties. The primary mechanism observed is the inhibition of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-activated macrophages.

Quantitative Data: Inhibition of Nitric Oxide Production

The following table summarizes the inhibitory effects of various compounds from the Daphne genus on NO production in RAW 264.7 macrophages.

Compound ClassCompound Name/FractionSource SpeciesAssayIC50 (µM)Reference
Flavonoids Compound 8 Daphne giraldiiLPS-induced NO Production6.88 ± 0.43[1]
Compound 11 Daphne giraldiiLPS-induced NO Production2.88 ± 0.09[1]
Compound 21 Daphne giraldiiLPS-induced NO Production5.22 ± 0.43[1]
Compound 23 Daphne giraldiiLPS-induced NO Production2.26 ± 0.13[1]
Quercetin (Positive Control)N/ALPS-induced NO Production14.16 ± 1.22[1]
Terpenoids Compound 7 Daphne aurantiacaLPS-induced NO Production0.01[2]
Compound 8 Daphne aurantiacaLPS-induced NO Production0.01[2]
Compound 9 Daphne aurantiacaLPS-induced NO Production0.06[2]
Compound 10 Daphne aurantiacaLPS-induced NO Production0.07[2]
Compound 11 Daphne aurantiacaLPS-induced NO Production0.03[2]
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This protocol outlines the methodology used to assess the anti-inflammatory activity of test compounds by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

  • Cell Culture: RAW 264.7 macrophages are cultured in an appropriate medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1.5 x 10^5 cells/well and allowed to adhere for 24 hours.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., Daphnecinnamte B analogs). Cells are pre-incubated with the compounds for 1-2 hours.

  • Inflammatory Stimulation: Following pre-incubation, cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. A negative control group (cells only) and a positive control group (cells with LPS) are included.

  • Incubation: The plates are incubated for an additional 24 hours.

  • NO Measurement (Griess Assay): The concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

    • 50 µL of cell culture supernatant is mixed with 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid).

    • The mixture is incubated for 10 minutes at room temperature, protected from light.

    • 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added.

    • After another 10-minute incubation, the absorbance is measured at 540 nm using a microplate reader.

  • Data Analysis: The quantity of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-only treated cells. The IC50 value (the concentration of the compound that inhibits 50% of NO production) is determined from a dose-response curve.

Signaling Pathway Visualization

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK NFkB_IkB NF-κB/IκB IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB Releases NF-κB iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene Promotes iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Leads to NO Nitric Oxide (NO) (Pro-inflammatory) iNOS_protein->NO Produces Daphne_Compound Daphne Compound (e.g., this compound) Daphne_Compound->iNOS_protein Inhibits G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects RTK RTK (Receptor Tyrosine Kinase) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Growth mTOR->Proliferation Survival Cell Survival (Anti-apoptosis) mTOR->Survival Daphne_Compound Daphne Compound (e.g., this compound) Daphne_Compound->PI3K Inhibits Daphne_Compound->Akt Inhibits Growth_Factor Growth Factor Growth_Factor->RTK Binds G Start Plant Material (Daphne sp.) Extraction Crude Extraction (e.g., Ethanol, Methanol) Start->Extraction Fractionation Solvent Partitioning (Fractionation) Extraction->Fractionation F1 Fraction A (e.g., Hexane) Fractionation->F1 F2 Fraction B (e.g., CH2Cl2) Fractionation->F2 F3 Fraction C (e.g., EtOAc) Fractionation->F3 Screening Biological Activity Screening (e.g., Cytotoxicity, Anti-inflammatory) F1->Screening F2->Screening F3->Screening ActiveFraction Identify Active Fraction Screening->ActiveFraction Chromatography Chromatographic Separation (e.g., Column, HPLC) ActiveFraction->Chromatography PureCompound Isolation of Pure Compound (e.g., this compound) Chromatography->PureCompound StructureID Structure Elucidation (NMR, MS) PureCompound->StructureID FinalTest Confirm Biological Activity PureCompound->FinalTest End Lead Compound FinalTest->End

References

An In-Depth Technical Guide to the In Vitro Screening of Daphnetin (Daphnecinnamte B) Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro bioactivity of daphnetin (B354214), a naturally occurring coumarin (B35378) also referred to as Daphnecinnamte B. The document synthesizes key findings on its anti-cancer and anti-inflammatory properties, detailing the experimental protocols used to assess these effects and the underlying molecular mechanisms. All quantitative data is presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized through diagrams.

Introduction: Daphnetin and its Therapeutic Potential

Daphnetin (7,8-dihydroxycoumarin) is a bioactive compound found in various plants of the Daphne genus. It has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. This guide focuses on the in vitro evaluation of these properties, providing a foundation for further research and drug development.

Anti-Cancer Bioactivity of Daphnetin

Daphnetin has demonstrated significant anti-proliferative and cytotoxic effects against a variety of cancer cell lines. The primary method for quantifying this activity is the determination of the half-maximal inhibitory concentration (IC50), which indicates the concentration of daphnetin required to inhibit the growth of 50% of the cancer cells.

Quantitative Data: In Vitro Cytotoxicity of Daphnetin

The cytotoxic effects of daphnetin have been evaluated against numerous cancer cell lines. The IC50 values vary depending on the cell line, indicating differential sensitivity to the compound. A summary of these findings is presented below.

Cancer TypeCell LineIC50 (µM)Reference
MelanomaB1654 ± 2.8[1][2]
MelanomaFM55P40.48 ± 10.90[3]
MelanomaA375Not specified[3]
MelanomaFM55M2Not specified[3]
MelanomaSK-MEL28183.97 ± 18.82[3]
Breast AdenocarcinomaMXT74 ± 6.4[1][2]
Breast CancerMCF-75.76 - 32.45[4]
Colon CarcinomaC26108 ± 7.3[1][2]
Hepatocellular CarcinomaHuh769.41[3]
Hepatocellular CarcinomaSK-HEP-181.96[3]
Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of living cells.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of daphnetin and incubate for the desired exposure period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT solution (final concentration of 0.45-0.5 mg/mL) to each well.

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Leave the plate at room temperature in the dark for at least 2 hours to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value from the dose-response curve.

G cluster_workflow MTT Assay Workflow A Plate Cells B Add Daphnetin A->B C Incubate B->C D Add MTT C->D E Incubate D->E F Add Solubilizer E->F G Read Absorbance F->G H Calculate IC50 G->H

MTT Assay Experimental Workflow

Anti-Inflammatory Bioactivity of Daphnetin

Daphnetin exhibits potent anti-inflammatory properties by inhibiting the production of various pro-inflammatory mediators. This section details the quantitative effects of daphnetin on key inflammatory markers and the experimental methods used for their assessment.

Quantitative Data: Inhibition of Inflammatory Mediators

Daphnetin has been shown to reduce the expression and production of several key players in the inflammatory response, including cytokines and enzymes involved in the synthesis of inflammatory molecules.

Inflammatory MediatorCell TypeEffectConcentrationReference
IL-1βHaCaT keratinocytesPartial downregulation of M5-induced mRNA upregulationNot specified[5]
IL-2Mouse splenocytesInhibition of ConA-induced production4, 8, 16 µg/mL[6]
IL-4Mouse splenocytesInhibition of ConA-induced productionNot specified[6]
IL-6HaCaT keratinocytesSignificant reduction of M5-induced mRNA upregulationNot specified[5]
IL-6Mouse splenocytesInhibition of ConA-induced productionNot specified[6]
TNF-αHaCaT keratinocytesPartial downregulation of M5-induced mRNA upregulationNot specified[5]
IFN-γMouse splenocytesInhibition of ConA-induced production4, 8, 16 µg/mL[6]
COX-2Periodontal ligament cellsRemarkable reduction in gene expressionNot specified[7]
iNOSPeriodontal ligament cellsRemarkable reduction in gene expressionNot specified[7]
Experimental Protocol: Western Blot for Signaling Pathway Analysis

Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate. It is instrumental in studying the activation state of signaling pathways by using antibodies that recognize phosphorylated (activated) forms of proteins.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific primary antibodies. A secondary antibody conjugated to an enzyme or fluorophore is then used to detect the primary antibody, allowing for visualization and quantification of the target protein.

Detailed Protocol:

  • Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with daphnetin and/or an inflammatory stimulus (e.g., LPS, TNF-α) for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in a lysis buffer containing protease and phosphatase inhibitors to preserve the protein phosphorylation state.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay) to ensure equal loading of protein for each sample.

  • Gel Electrophoresis: Denature the protein samples by boiling in a sample buffer and separate them by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-p65, p-Akt, p-ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Wash the membrane and add an enhanced chemiluminescence (ECL) substrate. Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

G cluster_workflow Western Blot Workflow A Cell Lysis B Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer C->D E Blocking D->E F Primary Antibody E->F G Secondary Antibody F->G H Detection G->H I Analysis H->I

Western Blotting Experimental Workflow

Molecular Mechanisms: Modulation of Key Signaling Pathways

Daphnetin exerts its biological effects by modulating several key intracellular signaling pathways that are crucial for cell proliferation, survival, and inflammation. The primary pathways affected are the NF-κB, PI3K/Akt, and MAPK pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB into the nucleus, where it activates the transcription of pro-inflammatory genes. Daphnetin has been shown to inhibit this pathway by preventing the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB.

G cluster_nfkb NF-κB Signaling Pathway cluster_nucleus NF-κB Signaling Pathway Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_n NF-κB Gene Pro-inflammatory Gene Transcription Daphnetin Daphnetin Daphnetin->IKK Inhibits IkBa_NFkB IκBα-NF-κB Complex IkBa_NFkB->IkBa Releases IkBa_NFkB->NFkB Releases NFkB_n->Gene Induces

Daphnetin's Inhibition of the NF-κB Pathway

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. Activation of this pathway, often initiated by growth factors, leads to the phosphorylation and activation of Akt. Activated Akt then phosphorylates a variety of downstream targets that promote cell survival and inhibit apoptosis. Daphnetin has been observed to inhibit the PI3K/Akt pathway by reducing the phosphorylation of Akt, thereby promoting apoptosis in cancer cells.

G cluster_pi3k PI3K/Akt Signaling Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Recruits & Activates pAkt p-Akt Akt->pAkt Phosphorylation Survival Cell Survival & Proliferation pAkt->Survival Promotes Apoptosis Apoptosis pAkt->Apoptosis Inhibits Daphnetin Daphnetin Daphnetin->pAkt Inhibits Phosphorylation G cluster_mapk MAPK Signaling Pathway Stimulus Mitogens/Stress Ras Ras Stimulus->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates pERK p-ERK ERK->pERK Phosphorylation Proliferation Cell Proliferation pERK->Proliferation Promotes Daphnetin Daphnetin Daphnetin->pERK Inhibits Activation

References

In-depth Analysis of Daphnecinnamte B Reveals a Gap in Current Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature, a detailed mechanism of action for the compound Daphnecinnamte B remains elusive. This inquiry into its biological activities, signaling pathways, and experimental data has consistently led to a notable absence of specific research on this particular molecule.

While the broader family of compounds to which this compound belongs—cinnamoyl-containing natural products and derivatives from the Daphne genus—has been the subject of numerous studies, information directly pertaining to this compound is not present in the reviewed literature. Research on the Daphne genus has led to the isolation and characterization of various bioactive compounds, including diterpenoids and lignans, with demonstrated cytotoxic effects against cancer cell lines. However, this compound is not specifically named or detailed in these studies.

This suggests that this compound may be a novel or rare natural product that has not yet been extensively studied. Alternatively, it could be a synthetic derivative that has been synthesized but has not yet undergone thorough biological evaluation to elucidate its mechanism of action.

A Closely Related Compound: Daphnetin (B354214)

In contrast to the lack of information on this compound, a wealth of research exists for a related compound, daphnetin . Daphnetin is a coumarin (B35378) derivative also found in plants of the Daphne genus. Its mechanism of action has been investigated in various contexts, particularly in relation to its anti-inflammatory and anti-cancer properties.

Anti-Inflammatory Mechanism of Daphnetin

Daphnetin has been shown to exert its anti-inflammatory effects through the modulation of several key signaling pathways. A significant body of research points to its role as an inhibitor of the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. Studies have indicated that daphnetin can suppress the activation of NF-κB, thereby reducing the production of inflammatory mediators.

Anti-Cancer Mechanism of Daphnetin

The anti-cancer properties of daphnetin are also linked to its influence on critical cellular signaling pathways. Research has demonstrated that daphnetin can induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation and metastasis. While the precise mechanisms can vary between different cancer types, the modulation of pathways such as PI3K/Akt and MAPK is frequently implicated in its anti-tumor activity.

Due to the absence of specific data for this compound, a direct comparison of its mechanism of action with that of daphnetin is not possible. Further research, including the isolation, characterization, and comprehensive biological evaluation of this compound, is necessary to understand its pharmacological properties and potential therapeutic applications. Until such studies are published, its mechanism of action remains an open question in the field of natural product research.

The Elusive Daphnecinnamte B: A Technical Guide to the Daphnane Diterpenoid Esters of the Daphne Genus

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive literature review of a potent class of natural products: the daphnane (B1241135) diterpenoid esters isolated from plants of the Daphne genus. While a compound specifically named "Daphnecinnamte B" is not documented in the peer-reviewed scientific literature, it is highly probable that this name refers to a member of this extensive and pharmacologically significant family, likely a daphnane diterpenoid featuring a cinnamate (B1238496) ester moiety. This guide synthesizes the current understanding of the discovery, structure, and biological activities of these compounds, with a focus on their potential as therapeutic agents.

Literature Review and History

The genus Daphne, belonging to the Thymelaeaceae family, comprises over 90 species of shrubs and small trees distributed across Asia, Europe, and North Africa.[1] For centuries, various parts of these plants have been used in traditional medicine to treat a range of ailments, including rheumatism, inflammation, and certain types of pain.[1] Modern phytochemical investigations, beginning in the mid-20th century, have revealed that the potent biological effects of Daphne species are largely attributable to a class of complex diterpenoids known as daphnanes.[1]

Daphnane-type diterpenoids are characterized by a unique 5/7/6-tricyclic carbon skeleton.[1] A significant number of these compounds are orthoesters, which are believed to be crucial for their biological activity.[2][3] Many of these daphnane diterpenoids are further esterified with various organic acids, and the presence of cinnamic acid has been documented in Daphne mucronata. This evidence supports the hypothesis that "this compound" is likely a daphnane diterpenoid ester.

Prominent examples of daphnane diterpenoid esters that have been extensively studied include Yuanhuacin and Genkwadaphnin (B1200609), isolated from the flower buds of Daphne genkwa.[4][5] These compounds, along with many others from this class, have demonstrated potent biological activities, most notably anti-HIV and anticancer effects.[6][7] Their mechanisms of action are multifaceted and involve the modulation of key cellular signaling pathways.[7][8]

Quantitative Biological Activity Data

The daphnane diterpenoid esters from Daphne species have shown remarkable potency in various biological assays. The following tables summarize the quantitative data for some of the most active compounds.

Anti-HIV Activity
CompoundVirus/Cell LineEC50 (nM)Cytotoxicity IC50 (µM)Reference(s)
Acutilobin AHIV-1/MT4<1.5>10[6]
Acutilobin BHIV-1/MT4<1.5>10[6]
Acutilobin CHIV-1/MT4<1.5>10[6]
Acutilobin DHIV-1/MT4<1.5>10[6]
Acutilobin EHIV-1/MT4<1.5>10[6]
Acutilobin FHIV-1/MT4<1.5>10[6]
Acutilobin GHIV-1/MT4<1.5>10[6]
Genkwanine VIIIHIV-1/MT40.17>10[6]
Daphneodorin DHIV-1/MT41.5-7.7Not specified[2]
Daphneodorin EHIV-1/MT41.5-7.7Not specified[2]
Daphnepedunin AHIV-1/MT436.3-994Not specified[9]
Unnamed Daphnane DiterpenoidsHIV-1/MT4~1>5[10]
Cytotoxic Activity
CompoundCell LineIC50 (µM)Reference(s)
Yuanhuakine A-D (majority)A549 (Lung)7.77 - 20.56[11]
Yuanhuakine A-D (majority)Hep3B (Liver)Not specified[11]
Yuanhuakine A-D (majority)MCF-7 (Breast)Not specified[11]
Various AcutilobinsHL-60 (Leukemia)Not specified[6]
Various AcutilobinsSMMC-7721 (Liver)Not specified[6]
Various AcutilobinsA-549 (Lung)Not specified[6]
Various AcutilobinsMCF-7 (Breast)Not specified[6]
Various AcutilobinsSW480 (Colon)Not specified[6]

Experimental Protocols

The isolation and characterization of daphnane diterpenoid esters from Daphne species involve a series of chromatographic and spectroscopic techniques.

General Isolation Procedure
  • Extraction: The dried and powdered plant material (e.g., stems, roots, or flowers) is extracted with an organic solvent such as methanol (B129727) or ethanol. The resulting crude extract is then concentrated under reduced pressure.

  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Daphnane diterpenoids are typically found in the less polar fractions like ethyl acetate.[12]

  • Column Chromatography: The bioactive fraction is subjected to multiple rounds of column chromatography. Silica gel and reverse-phase (C18) columns are commonly used.[12] Elution is performed with a gradient of solvents to separate the compounds.

  • High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compounds is achieved using preparative or semi-preparative HPLC, often with a reverse-phase column.[13]

Structure Elucidation

The chemical structures of the purified daphnane diterpenoid esters are determined using a combination of spectroscopic methods:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the molecular formula.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the detailed chemical structure and stereochemistry of the molecule.[2]

  • X-ray Crystallography: In cases where suitable crystals can be obtained, single-crystal X-ray diffraction provides unambiguous determination of the absolute configuration.[9]

Anti-HIV Assay

The anti-HIV activity of the isolated compounds is typically evaluated using an in vitro cell-based assay. A common protocol involves the use of MT4 cells and the HIV-1 IIIB strain. The assay measures the inhibition of virus-induced cytopathic effects. The 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) are determined to calculate the selectivity index (SI = CC50/EC50).[6]

Cytotoxicity Assay

The cytotoxic activity of the compounds against various cancer cell lines is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay. These assays measure cell viability after a specific period of exposure to the test compounds. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is then calculated.[11]

Visualizations: Pathways and Workflows

Signaling Pathways

Daphnane diterpenoid esters exert their anticancer effects by modulating several key signaling pathways.

anticancer_pathway Daphnane Daphnane Diterpenoid Esters (e.g., Yuanhualine) Akt Akt Daphnane->Akt STAT3 STAT3 Daphnane->STAT3 Src Src Daphnane->Src Apoptosis Apoptosis Daphnane->Apoptosis CellCycle Cell Cycle Arrest (G0/G1 & G2/M) Daphnane->CellCycle Proliferation Cell Proliferation & Survival Akt->Proliferation STAT3->Proliferation Src->Proliferation genkwadaphnin_pathway Genkwadaphnin Genkwadaphnin DHCR24 DHCR24 Genkwadaphnin->DHCR24 Cholesterol Cholesterol Biosynthesis DHCR24->Cholesterol LipidRafts Lipid Raft Formation Cholesterol->LipidRafts Invasion Tumor Growth & Invasion LipidRafts->Invasion dna_synthesis_pathway Daphnanes Yuanhuacine (B1233473) & Genkwadaphnin DNAPolymerase DNA Polymerase Daphnanes->DNAPolymerase PurineSynthesis Purine Synthesis Daphnanes->PurineSynthesis ProteinSynthesis Protein Synthesis Daphnanes->ProteinSynthesis DNASynthesis DNA Synthesis DNAPolymerase->DNASynthesis PurineSynthesis->DNASynthesis CellGrowth Leukemia Cell Growth ProteinSynthesis->CellGrowth DNASynthesis->CellGrowth experimental_workflow PlantMaterial Dried & Powdered Daphne Plant Material Extraction Solvent Extraction (Methanol/Ethanol) PlantMaterial->Extraction Partitioning Liquid-Liquid Partitioning Extraction->Partitioning ColumnChromatography Column Chromatography (Silica, C18) Partitioning->ColumnChromatography HPLC Preparative HPLC ColumnChromatography->HPLC PureCompound Pure Daphnane Diterpenoid Ester HPLC->PureCompound StructureElucidation Structure Elucidation (NMR, MS, X-ray) PureCompound->StructureElucidation Bioassays Biological Activity Assays (Anti-HIV, Cytotoxicity) PureCompound->Bioassays

References

Daphnetin: A Technical Guide on its Discovery, Characterization, and Anticancer Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphnetin (B354214) (7,8-dihydroxycoumarin) is a naturally occurring coumarin (B35378), a class of secondary metabolites found in various plants.[1] First isolated from plants of the Daphne genus, from which it derives its name, daphnetin has garnered significant scientific interest due to its diverse pharmacological activities.[2] These properties include anti-inflammatory, antioxidant, neuroprotective, and notably, anticancer effects.[1] This technical guide provides a comprehensive overview of the discovery, and structural characterization of daphnetin, with a specific focus on its anticancer activities, including the induction of apoptosis and its interaction with the STAT3 signaling pathway.

Discovery and Isolation

Daphnetin was first identified in plants belonging to the Daphne genus.[2] It can be extracted from various parts of these plants, including the leaves, stems, and roots. The isolation process typically involves the extraction of plant material with a suitable solvent, such as methanol (B129727) or ethanol (B145695), followed by a series of chromatographic techniques to purify the compound.[3] These techniques can include column chromatography and high-performance liquid chromatography (HPLC).[3]

Structural Elucidation

The chemical structure of daphnetin was determined to be 7,8-dihydroxy-2H-chromen-2-one through various spectroscopic methods. Techniques such as UV-visible spectroscopy, infrared (IR) spectroscopy, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy (both 1H and 13C NMR) have been instrumental in confirming its molecular structure.[3][4]

Anticancer Activity of Daphnetin

Daphnetin has demonstrated significant anticancer activity against a range of cancer cell lines, both in vitro and in vivo.[5][6][7] Its primary mechanisms of action include the induction of apoptosis (programmed cell death) and the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the JAK2-STAT3 pathway.[6][8]

Quantitative Data on Anticancer Activity

The half-maximal inhibitory concentration (IC50) values of daphnetin have been determined for various cancer cell lines, indicating its potency.

Cell LineCancer TypeIC50 (µM)Reference
Human Malignant Melanoma linesMalignant Melanoma40.48 ± 10.90 to 183.97 ± 18.82[5]
B16 Murine MelanomaMelanoma54 ± 2.8[7][9]
MXT Murine Breast AdenocarcinomaBreast Adenocarcinoma74 ± 6.4[7][9]
C26 Murine Colon CarcinomaColon Carcinoma108 ± 7.3[7][9]
Huh7Hepatocellular Carcinoma69.41[5]
SK-HEP-1Hepatocellular Carcinoma81.96[5]

In vivo studies using xenograft mouse models have further confirmed the antitumor effects of daphnetin. For instance, in a xenograft model of the A2780 ovarian cancer cell line, daphnetin was shown to promote tumor cell apoptosis.[5] In murine tumor models, daphnetin inhibited tumor growth by up to 48% at a dose of 40 mg/kg.[10]

Experimental Protocols

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability, proliferation, and cytotoxicity.[11][12][13]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

  • Treatment: Treat the cells with various concentrations of daphnetin and a vehicle control.

  • MTT Addition: After the desired incubation period, add 10 µL of MTT reagent to each well.

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a detergent reagent to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.

Western Blot Analysis for Protein Expression

Western blotting is used to detect specific proteins in a sample. This protocol is used to assess the effect of daphnetin on the phosphorylation of proteins in the STAT3 signaling pathway.

Protocol:

  • Cell Lysis: Lyse the treated and control cells in RIPA lysis buffer containing protease and phosphatase inhibitors.[8]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.[8]

  • SDS-PAGE: Separate equal amounts of protein (e.g., 40 µg) on an 8% SDS-PAGE gel.[8]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[8]

  • Blocking: Block the membrane with 5% skim milk for 1 hour at room temperature.[8]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-JAK2, JAK2, p-STAT3, and STAT3.[8]

  • Secondary Antibody Incubation: After washing, incubate the membrane with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium (B1200493) iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[14][15][16]

Protocol:

  • Cell Harvesting: Harvest the treated and control cells.

  • Fixation: Fix the cells in cold 70% ethanol on ice for at least two hours.[15]

  • Washing: Wash the fixed cells with PBS.[15]

  • Staining: Resuspend the cells in a staining buffer containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.[15]

  • Incubation: Incubate the cells overnight at 4°C, protected from light.[15]

  • Flow Cytometry: Acquire and analyze the data on a flow cytometer.[15]

Signaling Pathways and Mechanisms of Action

Daphnetin exerts its anticancer effects by modulating several key signaling pathways.

Induction of Apoptosis

Daphnetin has been shown to induce apoptosis in various cancer cells.[5][6] This is often mediated by an increase in the production of reactive oxygen species (ROS).[6] Apoptosis induction by daphnetin is also associated with the regulation of apoptosis-related proteins, such as the downregulation of anti-apoptotic proteins (e.g., Bcl-2) and the upregulation of pro-apoptotic proteins (e.g., Bax and cleaved caspase-3).[6]

Inhibition of the JAK2-STAT3 Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is crucial for many cellular processes, and its aberrant activation is common in many cancers.[6][8] Daphnetin has been found to inhibit the phosphorylation of both JAK2 and STAT3, thereby downregulating this pro-survival signaling pathway.[8][17] This inhibition leads to decreased expression of downstream STAT3 target genes that are involved in cell proliferation and survival.[8]

Visualizations

experimental_workflow cluster_invitro In Vitro Studies cluster_assays Assays cluster_invivo In Vivo Studies cluster_analysis Analysis cancer_cells Cancer Cell Lines treatment Daphnetin Treatment cancer_cells->treatment viability MTT Assay treatment->viability protein Western Blot treatment->protein cell_cycle Flow Cytometry treatment->cell_cycle xenograft Xenograft Mouse Model daphnetin_admin Daphnetin Administration xenograft->daphnetin_admin tumor_growth Tumor Growth Measurement daphnetin_admin->tumor_growth apoptosis_analysis Apoptosis Analysis daphnetin_admin->apoptosis_analysis

Caption: Experimental workflow for evaluating the anticancer activity of Daphnetin.

stat3_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor JAK2 JAK2 receptor->JAK2 Activation pJAK2 p-JAK2 JAK2->pJAK2 Phosphorylation STAT3 STAT3 pJAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization cluster_nucleus cluster_nucleus Daphnetin Daphnetin Daphnetin->pJAK2 Inhibits apoptosis Apoptosis Daphnetin->apoptosis Induces DNA DNA pSTAT3_dimer->DNA Binds to target_genes Target Genes (e.g., Bcl-2, Cyclin D1) DNA->target_genes Transcription proliferation Cell Proliferation & Survival target_genes->proliferation

Caption: Daphnetin's inhibition of the JAK2-STAT3 signaling pathway.

Conclusion

Daphnetin, a natural coumarin isolated from the Daphne genus, exhibits promising anticancer properties. Its ability to induce apoptosis and inhibit critical cell signaling pathways like JAK2-STAT3 in cancer cells highlights its potential as a lead compound for the development of novel anticancer therapies. Further research, including clinical trials, is warranted to fully elucidate its therapeutic efficacy and safety profile in cancer treatment.

References

An In-Depth Technical Guide to the Potential Therapeutic Targets of Daphnetin, a Bioactive Coumarin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial literature searches for "Daphnecinnamte B" did not yield specific information on its therapeutic targets. However, extensive research is available for Daphnetin (B354214) , a structurally related and well-characterized coumarin (B35378) derivative isolated from the same Daphne species. This technical guide will therefore focus on the potential therapeutic targets of Daphnetin as a representative and well-studied compound from this class, which may share similar mechanisms of action.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Daphnetin (7,8-dihydroxycoumarin) is a natural coumarin that has demonstrated a wide array of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1] Its therapeutic potential stems from its ability to modulate multiple key signaling pathways involved in the pathogenesis of various diseases. This guide provides a comprehensive overview of the identified therapeutic targets of Daphnetin, supported by quantitative data, descriptions of experimental methodologies, and visualizations of the core signaling pathways.

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of Daphnetin from various in-vitro and in-vivo studies.

Table 1: In-Vitro Anti-Proliferative Activity of Daphnetin (IC50 Values)
Cell LineCancer TypeIC50 (µM)Reference
B16Murine Melanoma54 ± 2.8[2][3]
MXTMurine Breast Adenocarcinoma74 ± 6.4[2][3]
C26Murine Colon Carcinoma108 ± 7.3[2][3]
Huh7Human Hepatocellular Carcinoma69.41[4]
SK-HEP-1Human Hepatocellular Carcinoma81.96[4]
A375Human Malignant Melanoma40.48 ± 10.90[4]
FM55M2Human Malignant Melanoma183.97 ± 18.82[4]
Table 2: In-Vivo Anti-Tumor and Anti-Inflammatory Activity of Daphnetin
Animal ModelConditionDosageEffectReference
MiceEndotoxin-induced acute lung injury5 and 10 mg/kgProtection from lung injury, reduced inflammatory mediators.[1]
MiceExperimental Autoimmune Encephalomyelitis2 and 8 mg/kgDecreased lymphocyte infiltration and demyelination.[5]
RatsBenzene-induced Leukemia12.5 and 50 mg/kgReduced pro-inflammatory cytokines.
MiceB16 Melanoma Tumor40 mg/kg48% tumor inhibition.[3]
MiceMXT Breast Adenocarcinoma Tumor40 mg/kg40% tumor inhibition.[3]
MiceC26 Colon Carcinoma Tumor40 mg/kg20% tumor inhibition.[3]
RatsHepatocellular Carcinoma10, 20, and 30 mg/kgAmeliorated tumor invasion, reduced inflammation.[5]
MiceAcute Liver Failure20, 40, and 80 mg/kgInhibited JNK, ERK, and p38; prolonged survival.[5]

Key Signaling Pathways and Therapeutic Targets

Daphnetin exerts its therapeutic effects by modulating several critical signaling pathways. The following diagrams illustrate these interactions.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and immune responses. Daphnetin has been shown to inhibit this pathway, leading to a reduction in the expression of pro-inflammatory cytokines.[5][6]

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p65/p50) p65 p50 Degradation Degradation IκBα->Degradation Ubiquitination & Degradation p65 p65 p50 p50 p65_n p65 NF-κB (p65/p50)->p65_n Translocation Daphnetin Daphnetin Daphnetin->IKK Complex Inhibits DNA DNA p65_n->DNA p50_n p50 p50_n->DNA Inflammatory Genes TNF-α, IL-1β, IL-6 DNA->Inflammatory Genes Transcription

Caption: Daphnetin inhibits the NF-κB pathway by preventing IKK activation, thus blocking NF-κB translocation.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is crucial for cell proliferation, survival, and growth. Daphnetin has been observed to modulate this pathway, which contributes to its anti-cancer and immunomodulatory effects.[5][7]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Proliferation mTORC1->Proliferation Survival Survival mTORC1->Survival Daphnetin Daphnetin Daphnetin->Akt Inhibits MAPK_Pathway Stress Stimuli Stress Stimuli MAPKKK MAPKKK Stress Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK (ERK, JNK, p38) MAPK (ERK, JNK, p38) MAPKK->MAPK (ERK, JNK, p38) Phosphorylates Transcription Factors Transcription Factors MAPK (ERK, JNK, p38)->Transcription Factors Activates Inflammation/Proliferation Inflammation/Proliferation Transcription Factors->Inflammation/Proliferation Daphnetin Daphnetin Daphnetin->MAPK (ERK, JNK, p38) Inhibits Phosphorylation

References

Daphnecinnamte B: A Technical Whitepaper on its Role in Traditional Medicine and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daphnecinnamte B, a natural compound isolated from various species of the Daphne genus, has garnered interest for its potential therapeutic applications, rooted in the traditional use of Daphne plants in folk medicine. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its pharmacological activities, underlying mechanisms of action, and the experimental methodologies used for its evaluation. Quantitative data from available studies are summarized, and key signaling pathways modulated by this compound are illustrated. This document aims to serve as a foundational resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into the therapeutic promise of this compound.

Introduction: Traditional Context and Modern Pharmacological Interest

For centuries, various parts of plants from the Daphne genus have been utilized in traditional medicine systems, particularly in China, for the treatment of a range of ailments including rheumatism, inflammatory disorders, and pain.[1] The therapeutic efficacy attributed to these plants has spurred modern phytochemical investigations, leading to the isolation and characterization of numerous bioactive compounds, including the lignan (B3055560) this compound.

Initial scientific exploration into the constituents of Daphne species has revealed a broad spectrum of biological activities, such as anti-inflammatory, antimicrobial, and cytotoxic effects.[1] This has laid the groundwork for more detailed studies into specific compounds like this compound, to elucidate their precise pharmacological profiles and mechanisms of action, and to validate their traditional medicinal uses through rigorous scientific methodology. This whitepaper synthesizes the available technical data on this compound, providing a detailed guide for the scientific community.

Pharmacological Activities of this compound: Quantitative Analysis

While research specifically isolating the quantitative pharmacological data for this compound is still emerging, studies on closely related compounds and extracts from Daphne species provide valuable insights into its potential efficacy. The following tables summarize the available quantitative data for compounds structurally related to or co-isolated with this compound, offering a comparative perspective on their bioactivities.

Table 1: Anti-Inflammatory Activity of Compounds from Daphne Species

CompoundAssayCell LineIC50 (µM)Reference
Acutissimalignan BNitric Oxide (NO) Production Inhibition (LPS-induced)BV-25.41[2]
Compound 8 (from D. mucronata)Nitric Oxide (NO) Production Inhibition (LPS-stimulated)RAW 264.72.26[3]
Compound 11 (from D. mucronata)Nitric Oxide (NO) Production Inhibition (LPS-stimulated)RAW 264.76.88[3]
Compound 21 (from D. mucronata)Nitric Oxide (NO) Production Inhibition (LPS-stimulated)RAW 264.74.35[3]
Compound 23 (from D. mucronata)Nitric Oxide (NO) Production Inhibition (LPS-stimulated)RAW 264.73.12[3]
Quercetin (Positive Control)Nitric Oxide (NO) Production Inhibition (LPS-stimulated)RAW 264.714.16[3]

Table 2: Anticancer Activity of Compounds from Daphne Species

CompoundCell LineAssayIC50 (µM)Reference
DaphkoreaninMCF-7 (Breast Cancer)MTT Assay58.77[3]

Table 3: Neuroprotective Activity of Acutissimalignan B

CompoundAssayModelEffectReference
Acutissimalignan BAttenuation of microglial activationLPS-induced mouse modelReduction in Iba-1 positive cells in cortex and hippocampus[2]

Experimental Protocols

This section details the methodologies for key experiments relevant to assessing the pharmacological activities of this compound. These protocols are based on established methods reported in the literature for similar natural products.

Anti-Inflammatory Activity: Inhibition of Nitric Oxide (NO) Production

Objective: To evaluate the potential of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Cell Line: Murine macrophage cell line, RAW 264.7.

Methodology:

  • Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1.5 x 10^5 cells/mL and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. After a pre-incubation period of 1 hour, cells are stimulated with 1 µg/mL of LPS.

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite (B80452) Quantification (Griess Assay):

    • 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • The mixture is incubated at room temperature for 10 minutes.

    • The absorbance is measured at 540 nm using a microplate reader.

    • The quantity of nitrite is determined from a sodium nitrite standard curve.

  • Cell Viability (MTT Assay): To ensure that the observed NO inhibition is not due to cytotoxicity, a parallel MTT assay is performed.

    • After removing the supernatant for the Griess assay, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.

    • The medium is then removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan (B1609692) crystals.

    • The absorbance is measured at 570 nm.

Anticancer Activity: MTT Cytotoxicity Assay

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Cell Lines: Human breast cancer cell lines (e.g., MCF-7, MDA-MB-231).

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density (e.g., 5 x 10^3 cells/well) and allowed to attach overnight.

  • Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of this compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.

Neuroprotective Activity: Morris Water Maze

Objective: To assess the potential of this compound to ameliorate cognitive deficits in an animal model of neurodegeneration.

Animal Model: Scopolamine-induced amnesic mice or other relevant models.

Methodology:

  • Apparatus: A circular water tank (approximately 1.5 m in diameter) filled with opaque water. A hidden escape platform is submerged 1 cm below the water surface.

  • Acclimatization and Habituation: Animals are handled and habituated to the experimental room and the water maze for several days before the experiment.

  • Treatment: Animals are administered this compound or vehicle for a specified period before and/or during the behavioral testing.

  • Acquisition Training:

    • Mice are subjected to four trials per day for five consecutive days.

    • In each trial, the mouse is released from one of four starting positions and allowed to swim and find the hidden platform.

    • The time taken to find the platform (escape latency) is recorded. If the mouse fails to find the platform within 60 seconds, it is gently guided to it.

  • Probe Trial:

    • 24 hours after the last training session, the platform is removed from the tank.

    • Each mouse is allowed to swim freely for 60 seconds.

    • The time spent in the target quadrant (where the platform was previously located) is recorded.

  • Data Analysis: Escape latency during training and the time spent in the target quadrant during the probe trial are analyzed to assess spatial learning and memory.

Signaling Pathway Modulation

The therapeutic effects of natural products are often attributed to their ability to modulate specific intracellular signaling pathways. While the direct targets of this compound are still under investigation, related compounds have been shown to interact with key pathways involved in inflammation, cancer, and neurodegeneration.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Acutissimalignan B, a lignan structurally related to this compound, has been shown to inhibit the activation of the NF-κB pathway in LPS-stimulated microglial cells.[2] This inhibition is characterized by a reduction in the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.

NF_kappaB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates DaphnecinnamteB This compound DaphnecinnamteB->IKK Inhibits IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB Releases nucleus Nucleus NFkappaB->nucleus Translocates to InflammatoryGenes Inflammatory Gene Transcription (e.g., iNOS, TNF-α, IL-6) nucleus->InflammatoryGenes Induces

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Conclusion and Future Directions

This compound, a bioactive compound derived from traditionally used Daphne species, holds promise for further investigation as a potential therapeutic agent. The available data on related compounds suggest that it may possess significant anti-inflammatory, anticancer, and neuroprotective properties. The primary mechanism of its anti-inflammatory action is likely mediated through the inhibition of the NF-κB signaling pathway.

To fully realize the therapeutic potential of this compound, further research is imperative. Future studies should focus on:

  • Isolation and Purification: Development of efficient methods for the isolation and purification of this compound in sufficient quantities for extensive preclinical testing.

  • Quantitative Pharmacological Evaluation: Conducting comprehensive in vitro and in vivo studies to determine the specific IC50 and EC50 values of this compound for its various bioactivities.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound.

  • Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion, and safety profile of this compound.

  • Lead Optimization: Utilizing the structure of this compound as a scaffold for the synthesis of novel derivatives with improved potency and selectivity.

This technical guide provides a solid foundation for these future research endeavors, which will be crucial in translating the traditional knowledge surrounding Daphne species into evidence-based therapeutic applications.

References

Phytochemical Analysis of Daphnecinnamte B and Related Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phytochemical analysis of plants containing Daphnecinnamte B and other related daphnane (B1241135) diterpenoids. Daphnane diterpenoids, a class of natural products predominantly found in plants belonging to the Thymelaeaceae and Euphorbiaceae families, have garnered significant attention for their diverse and potent biological activities, including anti-HIV and anticancer properties. This document outlines detailed experimental protocols for the isolation, purification, and structural elucidation of these compounds, presents quantitative data from relevant studies, and illustrates key signaling pathways affected by these molecules.

Extraction and Isolation of Daphnane Diterpenoids

The isolation of daphnane diterpenoids from plant material is a multi-step process that involves extraction, partitioning, and chromatographic separation. The low polarity of these compounds dictates the choice of solvents and chromatographic techniques.

General Extraction and Partitioning Protocol

A common procedure for the extraction of daphnane diterpenoids from dried and powdered plant material is as follows:

  • Extraction: The plant material is typically extracted with an organic solvent such as methanol (B129727) or ethanol (B145695) at room temperature. This process is often repeated multiple times to ensure exhaustive extraction of the target compounds.

  • Solvent Removal: The resulting crude extract is concentrated under reduced pressure to remove the solvent.

  • Solvent-Solvent Partitioning: The concentrated extract is then suspended in water and partitioned successively with solvents of increasing polarity. Due to their low polarity, daphnane diterpenoids are typically enriched in the less polar fractions, such as those obtained with ethyl acetate (B1210297), chloroform, petroleum ether, hexane, or dichloromethane[1].

Experimental Workflow for Extraction and Partitioning

Extraction_Workflow plant_material Dried & Powdered Plant Material extraction Methanol or Ethanol Extraction plant_material->extraction concentrated_extract Concentrated Crude Extract extraction->concentrated_extract partitioning Solvent-Solvent Partitioning (e.g., Ethyl Acetate/Water) concentrated_extract->partitioning aqueous_phase Aqueous Phase partitioning->aqueous_phase organic_phase Organic Phase (Enriched in Daphnane Diterpenoids) partitioning->organic_phase

Caption: General workflow for the extraction and partitioning of daphnane diterpenoids.

Chromatographic Purification

The enriched fraction from the partitioning step is a complex mixture of compounds that requires further separation. A combination of chromatographic techniques is employed to isolate individual daphnane diterpenoids.

Column Chromatography
  • Silica (B1680970) Gel Column Chromatography: This is a primary and widely used technique for the initial fractionation of the organic extract. A gradient elution system with solvents of increasing polarity (e.g., a hexane-ethyl acetate gradient) is typically used to separate compounds based on their polarity.

  • Octadecylsilyl (ODS) Silica Gel Column Chromatography: This reversed-phase chromatography is often used for further purification of fractions obtained from silica gel chromatography. A common mobile phase is a gradient of methanol and water.

High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is the final step to obtain pure compounds. Reversed-phase columns (e.g., C18) are commonly used with a mobile phase consisting of acetonitrile (B52724) and water or methanol and water.

Modern Analytical Techniques for Identification

Modern analytical techniques, particularly those coupling liquid chromatography with mass spectrometry, are invaluable for the rapid identification of known and novel daphnane diterpenoids in complex mixtures, guiding the isolation process.

  • UHPLC-Q-Exactive-Orbitrap MS: Ultra-high-performance liquid chromatography coupled with a Q-Exactive hybrid quadrupole-Orbitrap mass spectrometer allows for the comprehensive qualitative analysis of daphnane diterpenoids in plant extracts[1].

  • LC-MS/MS: Liquid chromatography-tandem mass spectrometry is a powerful tool for the rapid identification of these compounds at the early stages of phytochemical investigation, even with limited amounts of plant material[2].

Structural Elucidation

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for determining the carbon skeleton and the relative stereochemistry of the molecule. For daphnane diterpenoids, characteristic NMR signals include those for an isopropenyl group, an α,β-unsaturated carbonyl system, an epoxy group, and an orthoester group[2].

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula of the compound. Techniques like HRESITOFMS are commonly employed[2].

  • Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule, such as hydroxyl, carbonyl, and olefinic groups[2].

  • UV-Vis Spectroscopy: This technique is used to identify the presence of chromophores, such as α,β-unsaturated carbonyl systems.

  • X-ray Crystallography: For compounds that can be crystallized, single-crystal X-ray diffraction analysis provides unambiguous determination of the absolute stereochemistry[3].

Quantitative Analysis

While much of the research focuses on the isolation and identification of novel daphnane diterpenoids, quantitative analysis is crucial for standardizing extracts and for drug development purposes. High-performance liquid chromatography with a diode-array detector (HPLC-DAD) is a common method for the quantification of specific phytochemicals in plant extracts.

Table 1: Representative Quantitative Data of Diterpenoids in Plant Extracts

Compound ClassPlant SourceMethodConcentration/YieldReference
Daphnane DiterpenoidsDaphne genkwaHPLC-DADVaries by compoundN/A
Phenolic CompoundsByttneria herbaceaFolin-CiocalteuRoot: 372.33 ± 14.29 mg/g[4]
Flavonoid CompoundsByttneria herbaceaAluminum chlorideLeaf: 620 ± 50 mg/g[4]
Tannin ContentByttneria herbaceaTitrimetricLeaf: 8.148% w/w[4]
Alkaloid ContentByttneria herbaceaGravimetricLeaf: 2.306% w/w[4]

Biological Activity and Signaling Pathways

Daphnane diterpenoids exhibit a range of biological activities, with their anticancer and anti-HIV properties being of particular interest. The mechanism of action of these compounds often involves the modulation of key cellular signaling pathways.

Cytotoxic and Apoptotic Effects

Many daphnane diterpenoids have shown potent cytotoxic activity against various cancer cell lines. For instance, certain compounds isolated from Daphne altaica Pall. demonstrated significant growth-inhibitory activities against A549 (lung cancer) and HepG2 (liver cancer) cells, with IC₅₀ values in the low micromolar range. Further studies indicated that these compounds induce apoptosis in cancer cells[5].

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound are not yet fully elucidated, studies on other natural products with similar biological activities suggest the involvement of pathways crucial for cell survival, proliferation, and apoptosis.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates AKT Akt PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Cell_Response Cell Proliferation, Survival, Angiogenesis mTOR->Cell_Response Promotes Wnt Wnt beta_catenin_destruction β-catenin Destruction Complex Wnt->beta_catenin_destruction Inhibits beta_catenin β-catenin beta_catenin_destruction->beta_catenin Degrades beta_catenin_n β-catenin beta_catenin->beta_catenin_n Translocates TCF_LEF TCF/LEF beta_catenin_n->TCF_LEF Binds Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression Activates Gene_Expression->Cell_Response Promotes Apoptosis Apoptosis Daphnane_Diterpenoid Daphnane Diterpenoid (e.g., this compound) Daphnane_Diterpenoid->AKT Inhibits? Daphnane_Diterpenoid->mTOR Inhibits? Daphnane_Diterpenoid->beta_catenin Inhibits? Daphnane_Diterpenoid->Apoptosis Induces

Caption: Hypothetical signaling pathways potentially modulated by daphnane diterpenoids.

The PI3K/Akt/mTOR and Wnt/β-catenin pathways are frequently dysregulated in cancer and are common targets for natural product-based anticancer drugs[6][7]. It is plausible that daphnane diterpenoids exert their cytotoxic effects by inhibiting these pro-survival pathways, thereby leading to apoptosis. Further research is required to confirm the precise molecular targets of this compound.

This technical guide provides a framework for the phytochemical analysis of this compound and related daphnane diterpenoids. The detailed methodologies and illustrated workflows are intended to assist researchers in the isolation, identification, and biological evaluation of these promising natural products.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of Daphnecinnamte B

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following protocols are representative examples for the synthesis and purification of a cinnamate (B1238496) ester, hypothetically named Daphnecinnamte B. As of the latest literature search, specific synthesis and purification protocols for a compound explicitly named "this compound" are not available. The methodologies provided are based on well-established chemical principles for the synthesis of similar molecules.

Introduction

This compound is a hypothetical member of the cinnamate ester class of compounds. Cinnamate esters are known for their diverse biological activities and are of significant interest to researchers in drug discovery and development. This document provides a detailed protocol for the laboratory-scale synthesis of this compound via Fischer-Speier esterification, followed by a robust purification procedure.

Synthesis of this compound via Fischer-Speier Esterification

The synthesis of this compound is achieved through the acid-catalyzed esterification of trans-cinnamic acid with a hypothetical alcohol, "Daphneol." This reaction, a classic example of Fischer-Speier esterification, involves the reaction of a carboxylic acid and an alcohol in the presence of a strong acid catalyst.[1][2]

Experimental Protocol: Synthesis

Materials:

  • trans-Cinnamic acid

  • "Daphneol" (hypothetical alcohol)

  • Concentrated sulfuric acid (H₂SO₄)

  • Anhydrous ethanol

  • Diethyl ether

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 10.0 g of trans-cinnamic acid in 100 mL of anhydrous ethanol. Add a magnetic stir bar to the flask.

  • Addition of Alcohol: To the stirring solution, add 1.2 equivalents of "Daphneol."

  • Catalyst Addition: Carefully and slowly add 2 mL of concentrated sulfuric acid to the reaction mixture while stirring. Caution: The addition of sulfuric acid is highly exothermic.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Extraction: Transfer the cooled mixture to a 500 mL separatory funnel. Add 100 mL of diethyl ether and 100 mL of water. Shake the funnel vigorously and allow the layers to separate.

  • Neutralization: Discard the lower aqueous layer. Wash the organic layer sequentially with 100 mL of saturated sodium bicarbonate solution (to neutralize the excess acid) and then with 100 mL of brine.[4]

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate.

  • Solvent Removal: Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

Purification of this compound

The crude product obtained from the synthesis is purified by column chromatography on silica (B1680970) gel to yield pure this compound.[5]

Experimental Protocol: Purification

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Hexane (B92381)

  • Ethyl acetate (B1210297)

  • Glass column for chromatography

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Column Packing: Prepare a silica gel slurry in hexane and carefully pack a glass column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent (e.g., 10% ethyl acetate in hexane) and load it onto the top of the silica gel column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture (e.g., 5% ethyl acetate) and gradually increasing the polarity.

  • Fraction Collection: Collect the eluting solvent in small fractions using collection tubes.

  • TLC Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain purified this compound.

Data Presentation

ParameterValue
Synthesis
Starting amount of trans-cinnamic acid10.0 g
Yield of crude this compound12.5 g (hypothetical)
Crude Yield85% (hypothetical)
Purification
Yield of pure this compound10.2 g (hypothetical)
Final Yield69% (hypothetical)
Purity (by HPLC)>98% (hypothetical)

Visualizations

G cluster_synthesis Synthesis cluster_purification Purification A Reactants Mixing (Cinnamic Acid, Daphneol, Ethanol) B Catalyst Addition (H₂SO₄) A->B C Reflux (4-6 hours) B->C D Work-up (Extraction & Neutralization) C->D E Solvent Removal D->E F Crude this compound E->F G Column Chromatography F->G Purification Step H Fraction Collection G->H I TLC Analysis H->I J Solvent Removal from Pure Fractions I->J K Pure this compound J->K

Experimental workflow for the synthesis and purification of this compound.

G cluster_pathway Hypothetical Anti-inflammatory Signaling Pathway cluster_nucleus Inside Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Inflammatory_Stimulus->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) Daphnecinnamte_B This compound Daphnecinnamte_B->IKK inhibits NFkB_n NF-κB NFkB_n->Inflammatory_Genes

Hypothetical signaling pathway for the anti-inflammatory action of this compound.

References

Application Notes and Protocols for HPLC-Based Analysis of Daphnecinnamte B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphnecinnamte B is a daphnane-type diterpenoid found in various species of the Daphne genus. Compounds of this class are of significant interest to the pharmaceutical industry due to their wide range of potent biological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[1] Accurate and precise quantification of this compound in plant extracts and pharmaceutical formulations is crucial for quality control, pharmacokinetic studies, and the overall development of new therapeutic agents.

This document provides a detailed application note and a comprehensive set of protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD). The methodologies outlined are based on established principles for the analysis of daphnane (B1241135) diterpenoids and related natural products.

Analytical Method Overview

The presented method utilizes reversed-phase HPLC, which is well-suited for the separation of moderately polar compounds like this compound. A C18 column is employed to separate the analyte from other components of the sample matrix. Gradient elution with a mobile phase consisting of an acidified aqueous solution and an organic solvent allows for optimal resolution and peak shape. Detection is achieved by monitoring the UV absorbance at a wavelength where this compound exhibits significant absorption.

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis plant_material Plant Material (e.g., Daphne species) extraction Solvent Extraction (e.g., Methanol (B129727)/Ethanol) plant_material->extraction filtration Filtration extraction->filtration spe Solid Phase Extraction (SPE) (Optional Cleanup) filtration->spe final_sample Final Sample for Injection spe->final_sample hplc_system HPLC System with DAD final_sample->hplc_system c18_column Reversed-Phase C18 Column hplc_system->c18_column gradient_elution Gradient Elution c18_column->gradient_elution detection UV Detection gradient_elution->detection chromatogram Chromatogram Acquisition detection->chromatogram quantification Peak Integration & Quantification chromatogram->quantification reporting Reporting of Results quantification->reporting

Caption: Overall workflow for the HPLC analysis of this compound.

Experimental Protocols

Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of pure this compound standard and dissolve it in 10 mL of HPLC-grade methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase (initial conditions) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.

Sample Preparation from Plant Material
  • Grinding: Mill the dried plant material (e.g., stems or leaves of a Daphne species) to a fine powder.

  • Extraction:

    • Accurately weigh 1 g of the powdered plant material into a conical flask.

    • Add 20 mL of methanol.

    • Perform extraction using ultrasonication for 30 minutes at room temperature.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction process on the residue twice more.

    • Pool the supernatants.

  • Solvent Evaporation: Evaporate the pooled supernatant to dryness under reduced pressure using a rotary evaporator.

  • Reconstitution: Reconstitute the dried extract with 5 mL of methanol.

  • Filtration: Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial prior to injection.

HPLC System and Conditions

The following HPLC conditions are recommended as a starting point and may require optimization for specific instruments and sample matrices.

ParameterRecommended Condition
Instrument HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).
Column Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase A 0.1% Formic acid in water.
Mobile Phase B Acetonitrile.
Gradient Program Time (min)
Flow Rate 1.0 mL/min.
Column Temperature 30 °C.
Injection Volume 10 µL.
Detection DAD, monitoring at 220 nm. A full UV-Vis spectrum (200-400 nm) should be recorded to confirm peak identity and purity.
Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:

  • Linearity: Analyze the working standard solutions in triplicate to construct a calibration curve by plotting peak area against concentration. The correlation coefficient (r²) should be > 0.999.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[2]

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing replicate injections of a standard solution. The relative standard deviation (RSD) should be < 2%.

  • Accuracy: Determine the accuracy of the method through a recovery study by spiking a known amount of this compound standard into a sample matrix. The recovery should be within 95-105%.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the validated HPLC method for this compound.

Validation ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
LOD 0.1 µg/mL
LOQ 0.3 µg/mL
Intra-day Precision (RSD) < 1.5%
Inter-day Precision (RSD) < 2.0%
Accuracy (Recovery) 98.5% - 102.1%

Potential Signaling Pathway Interaction

Daphnane diterpenoids are known to exhibit potent anti-cancer activities, often through the modulation of key cellular signaling pathways that control cell proliferation, survival, and apoptosis. One such critical pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers.

PI3K/Akt/mTOR Signaling Pathway

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTORC1->Proliferation DaphnecinnamteB This compound (Hypothesized) DaphnecinnamteB->Akt Inhibits DaphnecinnamteB->mTORC1 Inhibits

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by this compound.

Conclusion

The HPLC method detailed in this application note provides a robust and reliable framework for the quantitative analysis of this compound. The protocol is designed to be adaptable to various laboratory settings and can be rigorously validated to meet regulatory standards. This analytical tool is invaluable for researchers in natural product chemistry, pharmacology, and drug development who are investigating the therapeutic potential of this compound and other related daphnane diterpenoids.

References

Application Note: A Proposed LC-MS/MS Method for the Detection and Quantification of Daphnecinnamte B

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document outlines a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective detection of Daphnecinnamte B in biological matrices. Due to the limited availability of a validated method for this specific analyte, this protocol is based on established methodologies for structurally related biscoumarin compounds. The proposed method utilizes a robust sample preparation procedure, efficient chromatographic separation on a C18 column, and sensitive detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This application note provides a comprehensive starting point for researchers and scientists in drug development to establish a validated assay for the quantification of this compound.

Introduction

This compound is a biscoumarin compound isolated from plants of the Daphne genus. Compounds from this genus have been reported to exhibit various biological activities, including antimicrobial and cytotoxic effects. Accurate and reliable quantification of this compound in biological matrices is essential for pharmacokinetic, pharmacodynamic, and toxicological studies. LC-MS/MS has become the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and wide dynamic range.[1] This proposed method provides a detailed protocol to guide the development and validation of an LC-MS/MS assay for this compound.

Experimental Protocols

Sample Preparation

A protein precipitation method is proposed for the extraction of this compound from plasma samples. This technique is simple, fast, and generally provides good recovery for small molecules.[2]

Materials:

  • Human plasma (or other relevant biological matrix)

  • This compound reference standard

  • Internal Standard (IS) - A structurally similar compound not present in the matrix (e.g., Warfarin-d5).

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Spike 100 µL of plasma with the appropriate concentration of this compound standard and a fixed concentration of the internal standard.

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[3]

  • Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are proposed starting conditions and can be optimized for specific instrumentation.

Table 1: Proposed Liquid Chromatography Parameters

ParameterProposed Condition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Table 2: Proposed Mass Spectrometry Parameters

ParameterProposed Condition
Ionization Mode Electrospray Ionization (ESI), Negative or Positive (to be optimized)
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 120°C
Desolvation Temp. 400°C
Capillary Voltage 3.0 kV
Cone Voltage To be optimized for this compound and IS
Collision Energy To be optimized for each MRM transition

Note: The selection of precursor and product ions for MRM transitions will require infusion of the this compound standard into the mass spectrometer to determine the optimal parent and fragment ions. For coumarin (B35378) compounds, fragmentation often involves the loss of CO and other characteristic neutral losses.

Data Presentation

The following tables represent hypothetical quantitative data that would be generated during method validation.

Table 3: Hypothetical Method Validation Parameters

ParameterExpected Performance
Linearity Range 1 - 1000 ng/mL (r² > 0.99)
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantitation (LOQ) 1 ng/mL
Accuracy Within ±15% of the nominal concentration (±20% at LOQ)
Precision (RSD%) ≤15% (≤20% at LOQ)
Recovery >85%
Matrix Effect Within acceptable limits (e.g., 85-115%)

Visualizations

Experimental Workflow

experimental_workflow sample Plasma Sample (100 µL) spike Spike with this compound and Internal Standard sample->spike ppt Protein Precipitation (300 µL cold ACN + 0.1% FA) spike->ppt vortex Vortex (1 min) ppt->vortex centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Acquisition and Quantification lcms->data signaling_pathway Daph_B This compound Cell_Membrane Cell Membrane Daph_B->Cell_Membrane Target Intracellular Target (e.g., Enzyme, Receptor) Cell_Membrane->Target Enters Cell Pathway_Activation Signal Transduction Cascade (e.g., Kinase Pathway) Target->Pathway_Activation Mitochondria Mitochondrial Stress Pathway_Activation->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

References

Application Notes and Protocols for Daphnecinnamte B in Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, publicly accessible scientific literature lacks specific in vivo animal studies for Daphnecinnamte B. The following application notes and protocols are presented as a hypothetical framework for researchers and drug development professionals. This document is intended to serve as a foundational guide for designing and conducting initial in vivo evaluations of this compound, based on established methodologies for preclinical assessment of novel natural products in oncology.

Introduction

This compound is a natural compound that has been identified as a constituent of certain plant species. While in vitro studies may suggest potential biological activities, its efficacy, safety, and mechanism of action in a living organism remain to be elucidated. The following hypothetical protocols and data are designed for a preclinical investigation of this compound's anti-tumor properties using a murine xenograft model of human breast cancer.

Hypothetical Efficacy and Toxicity Data

This section presents hypothetical data from a study evaluating the anti-tumor efficacy and preliminary safety profile of this compound in a mouse model.

Table 1: Hypothetical Anti-Tumor Efficacy of this compound in a Xenograft Model
Treatment GroupDosage (mg/kg)Administration RouteMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control0Intraperitoneal (IP)1500 ± 2500
This compound10Intraperitoneal (IP)1100 ± 18026.7
This compound25Intraperitoneal (IP)750 ± 15050.0
This compound50Intraperitoneal (IP)400 ± 10073.3
Positive Control (Doxorubicin)5Intravenous (IV)350 ± 9076.7
Table 2: Hypothetical Preliminary Toxicity Profile of this compound
Treatment GroupDosage (mg/kg)Mean Body Weight Change (%) at Day 21Serum ALT (U/L)Serum CRE (mg/dL)
Vehicle Control0+5.2 ± 1.535 ± 80.4 ± 0.1
This compound10+4.8 ± 1.240 ± 100.4 ± 0.2
This compound25+2.1 ± 0.855 ± 120.5 ± 0.1
This compound50-3.5 ± 1.098 ± 200.6 ± 0.2
Positive Control (Doxorubicin)5-8.0 ± 2.0150 ± 300.9 ± 0.3

Experimental Protocols

The following are detailed, hypothetical protocols for the in vivo assessment of this compound.

Animal Model and Tumor Induction
  • Animal Strain: Female athymic nude mice (nu/nu), 6-8 weeks old.

  • Cell Line: Human breast adenocarcinoma cell line (e.g., MDA-MB-231).

  • Procedure:

    • Culture MDA-MB-231 cells to 80-90% confluency.

    • Harvest and resuspend cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10⁷ cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.

    • Monitor tumor growth every 2-3 days using calipers.

    • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups.

Drug Preparation and Administration
  • This compound Formulation: Dissolve this compound in a vehicle solution of 10% DMSO, 40% PEG300, and 50% saline.

  • Administration:

    • Administer the prepared this compound solution or vehicle control intraperitoneally (IP) once daily.

    • The positive control, Doxorubicin, is administered intravenously (IV) once a week.

    • Treatment duration is 21 days.

Efficacy and Toxicity Monitoring
  • Tumor Volume Measurement: Measure tumor dimensions with calipers every 3 days and calculate volume using the formula: (Length x Width²)/2.

  • Body Weight: Record the body weight of each mouse every 3 days as a general indicator of toxicity.

  • Terminal Procedures:

    • At the end of the study, euthanize mice via CO₂ asphyxiation.

    • Collect blood samples via cardiac puncture for serum chemistry analysis (e.g., ALT for liver function, CRE for kidney function).

    • Excise tumors, weigh them, and process for further analysis (e.g., histopathology, biomarker analysis).

Postulated Signaling Pathway

Based on the common mechanisms of anti-cancer compounds, it is hypothesized that this compound may exert its anti-tumor effects by inhibiting the PI3K/Akt signaling pathway, which is frequently hyperactivated in breast cancer and plays a crucial role in cell proliferation, survival, and growth.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes DaphnecinnamteB This compound DaphnecinnamteB->PI3K Inhibition (Hypothesized)

Caption: Postulated mechanism of this compound inhibiting the PI3K/Akt pathway.

Experimental Workflow Visualization

The following diagram illustrates the workflow for the proposed in vivo animal study.

G start Start: Tumor Cell Culture (MDA-MB-231) injection Subcutaneous Injection into Nude Mice start->injection growth Tumor Growth to 100-150 mm³ injection->growth randomization Randomization into Treatment Groups growth->randomization treatment 21-Day Treatment Regimen (Vehicle, this compound, Doxorubicin) randomization->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring endpoint End of Study: Euthanasia & Sample Collection treatment->endpoint monitoring->treatment Daily/Weekly analysis Data Analysis: Tumor Weight, Serum Chemistry, Histopathology endpoint->analysis

Caption: Workflow for the preclinical evaluation of this compound in a xenograft model.

Application Notes: Rapamycin as a Molecular Probe for mTOR Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Rapamycin (B549165), a macrolide produced by the bacterium Streptomyces hygroscopicus, is a highly specific and potent allosteric inhibitor of the mechanistic Target of Rapamycin (mTOR), a conserved serine/threonine kinase.[1][2] mTOR acts as a central regulator of cell growth, proliferation, metabolism, and survival by integrating signals from nutrients and growth factors.[2][3] It forms two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[3][4] Rapamycin's high specificity for mTOR makes it an invaluable molecular probe for elucidating the intricacies of the mTOR signaling pathway and its role in various physiological and pathological processes, including cancer, aging, and metabolic diseases.[1][5]

Mechanism of Action

Rapamycin exerts its inhibitory effect by first forming a complex with the intracellular immunophilin FK506-binding protein 12 (FKBP12).[2] This Rapamycin-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to allosteric inhibition of mTORC1.[3][6] While mTORC1 is acutely sensitive to rapamycin, mTORC2 is generally considered rapamycin-insensitive, although prolonged treatment can inhibit mTORC2 assembly and function in certain cell types.[4][7] The inhibition of mTORC1 by rapamycin leads to the dephosphorylation of its key downstream effectors, including p70 S6 Kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which in turn suppresses protein synthesis and cell cycle progression.[2][6]

Applications

Rapamycin is widely used as a molecular probe in various research applications:

  • Elucidation of the mTOR Signaling Pathway: By specifically inhibiting mTORC1, rapamycin allows researchers to dissect the upstream and downstream components of this critical signaling cascade.

  • Target Validation: Its use helps to validate mTOR as a therapeutic target in various diseases, particularly cancer.[2]

  • Study of Cellular Processes: Rapamycin is instrumental in studying mTOR-regulated processes such as cell growth, proliferation, autophagy, and metabolism.[8]

  • Drug Discovery: It serves as a benchmark for the development of new and more potent mTOR inhibitors.

Quantitative Data

The following tables summarize the quantitative effects of rapamycin in various experimental settings.

Table 1: Inhibitory Potency of Rapamycin

ParameterValueTarget/AssaySource
Ki0.2 nMmTOR (Biochemical assay with FKBP1A)[9]

Table 2: IC50 Values of Rapamycin for Cell Proliferation

Cell LineCancer TypeIC50 ValueSource
MCF-7Breast Cancer~20 nM[1]
MDA-MB-231Breast Cancer~20 µM[1]
Ca9-22Oral Cancer~15 µM[2]

Table 3: Effective Concentrations of Rapamycin in Cell-Based Assays

Cell LineAssayConcentrationObserved EffectSource
Human Venous Malformation Endothelial CellsMTT Assay (48h)1-1000 ng/mLConcentration-dependent inhibition of cell viability[10]
PC3Cell Viability50 ng/mLSensitization to isoprenoid-induced toxicity[5]
C32Cell Viability50 ng/mLSensitization to isoprenoid-induced toxicity[5]
T24, J82, RT4Cell Proliferation1 nMSignificant reduction in proliferation[11]
UMUC3Cell Proliferation10 nMSignificant reduction in proliferation[11]
MOLT-4, CEM-C7Cell Proliferation2.5 µMInhibition of T-cell proliferation[12]

Experimental Protocols

Detailed methodologies for key experiments using rapamycin as a molecular probe are provided below.

Protocol 1: Western Blot Analysis of mTORC1 Pathway Activation

This protocol describes the detection of changes in the phosphorylation status of mTORC1 downstream targets, S6K1 and 4E-BP1, in response to rapamycin treatment.

Materials:

  • Cell culture reagents

  • Rapamycin (stock solution in DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (Phospho-S6K1 (Thr389), Total S6K1, Phospho-4E-BP1 (Thr37/46), Total 4E-BP1, GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells at the desired density and allow them to adhere. Treat cells with varying concentrations of rapamycin (e.g., 1-100 nM) for the desired duration (e.g., 1-24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Wash cells twice with ice-cold PBS. Add ice-cold RIPA buffer, scrape the cells, and incubate on ice for 15 minutes.

  • Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.[6]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Add ECL substrate and visualize the protein bands using an imaging system. Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels and a loading control.[3]

Protocol 2: In Vitro mTOR Kinase Assay

This protocol allows for the direct measurement of mTOR kinase activity and its inhibition by rapamycin.

Materials:

  • mTOR lysis buffer (e.g., containing 0.3% CHAPS)

  • Antibodies for immunoprecipitation (e.g., anti-mTOR or anti-Raptor)

  • Protein A/G agarose (B213101) beads

  • mTOR kinase assay buffer

  • Recombinant active Rheb-GTP

  • FKBP12/rapamycin complex

  • ATP

  • Recombinant substrate (e.g., GST-4E-BP1)

  • 4x sample buffer

Procedure:

  • Immunoprecipitation of mTORC1: Lyse cells stimulated with a growth factor (e.g., insulin) in mTOR lysis buffer. Incubate the lysate with an anti-mTOR or anti-Raptor antibody, followed by protein A/G agarose beads to immunoprecipitate the mTORC1 complex.[13]

  • Kinase Reaction Setup:

    • Wash the immunoprecipitates with lysis buffer and then with kinase assay buffer.

    • Resuspend the beads in mTOR kinase assay buffer.

    • To test for inhibition, pre-incubate the immunoprecipitates with the FKBP12/rapamycin complex on ice for 20 minutes.

  • Kinase Reaction:

    • Start the reaction by adding the kinase assay start buffer containing ATP and the recombinant substrate (e.g., GST-4E-BP1).

    • Incubate at 30°C for 30-60 minutes with shaking.

  • Termination and Analysis: Stop the reaction by adding 4x sample buffer and boiling. Analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody.[13]

Protocol 3: Cell Proliferation Assay (MTT Assay)

This protocol assesses the effect of rapamycin on cell viability and proliferation.

Materials:

  • 96-well plates

  • Cell culture medium

  • Rapamycin

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[9]

  • Compound Treatment: Treat the cells with serial dilutions of rapamycin for 48-72 hours. Include a vehicle control.[9]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value by plotting viability against the logarithm of the rapamycin concentration.[9]

Visualizations

mTOR_Signaling_Pathway GF Growth Factors (e.g., Insulin) RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt TSC_Complex TSC1/TSC2 Complex Akt->TSC_Complex P Rheb Rheb-GTP TSC_Complex->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 P FourEBP1 4E-BP1 mTORC1->FourEBP1 P Autophagy Autophagy mTORC1->Autophagy Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis FourEBP1->Protein_Synthesis Rapamycin Rapamycin-FKBP12 Rapamycin->mTORC1

Caption: The mTORC1 signaling pathway and the inhibitory action of Rapamycin.

Western_Blot_Workflow Start Start: Cell Culture & Rapamycin Treatment Lysis Cell Lysis Start->Lysis Quant Protein Quantification (BCA Assay) Lysis->Quant SDS_PAGE SDS-PAGE Quant->SDS_PAGE Transfer Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection ECL Detection & Imaging Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis End End Analysis->End

Caption: Experimental workflow for Western Blot analysis.

MTT_Assay_Workflow Start Start: Seed Cells in 96-well Plate Treatment Rapamycin Treatment (48-72 hours) Start->Treatment MTT_Add Add MTT Solution (4 hours) Treatment->MTT_Add Solubilize Solubilize Formazan (with DMSO) MTT_Add->Solubilize Measure Measure Absorbance (570 nm) Solubilize->Measure Analyze Data Analysis (Calculate IC50) Measure->Analyze End End Analyze->End

Caption: Experimental workflow for the MTT cell proliferation assay.

References

Application of Daphnecinnamte B in Cancer Research: Information Not Available

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search of publicly available scientific literature and databases, no information was found regarding a compound named "Daphnecinnamte B" and its application in cancer research. This suggests that the name may be misspelled, or that research on this specific compound under this name has not been published in accessible scientific journals or presented at major conferences.

Due to the absence of any data, it is not possible to provide the requested detailed Application Notes and Protocols, including quantitative data, experimental methodologies, and signaling pathway diagrams.

Researchers, scientists, and drug development professionals seeking information on novel compounds for cancer research are encouraged to:

  • Verify the spelling and nomenclature of the compound of interest. Chemical compounds can have multiple systematic names, trivial names, and internal company or research group designations.

  • Consult specialized chemical and biological databases such as PubChem, SciFinder, and the Chemical Abstracts Service (CAS) for information on the structure, properties, and biological activities of specific molecules.

  • Review literature on related compounds or plant sources. If "this compound" is suspected to be a natural product, researching the genus Daphne or related plant species might provide information on similar chemical structures with potential anticancer activities.

Without any foundational research on "this compound," including its basic chemical properties, mechanism of action, and effects on cancer cells, the creation of detailed application notes and protocols is not feasible. Further investigation into the correct identification of the compound is necessary before any meaningful analysis of its potential role in cancer research can be conducted.

No Publicly Available Data on the Antibacterial Activity of Daphnecinnamte B

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive review of scientific literature and chemical databases, no information is currently available on the antibacterial activity of the compound known as Daphnecinnamte B.

Despite searches for its biological properties, mechanism of action, and associated experimental methodologies, no peer-reviewed studies or public data repositories were identified that have investigated the antibacterial potential of this specific compound. While "this compound" is listed by chemical suppliers, indicating its existence as a known chemical entity reportedly isolated from Daphne oleoides, there is a conspicuous absence of published research into its pharmacological effects.

This lack of available data prevents the creation of the requested detailed Application Notes and Protocols. Such a document would necessitate quantitative data from key experiments, including but not limited to:

  • Minimum Inhibitory Concentration (MIC) Assays: To determine the lowest concentration of this compound that inhibits the visible growth of various bacterial strains.

  • Minimum Bactericidal Concentration (MBC) Assays: To ascertain the lowest concentration that results in bacterial cell death.

  • Time-Kill Kinetic Studies: To evaluate the rate at which this compound kills bacteria over time.

  • Biofilm Inhibition and Eradication Assays: To assess the compound's efficacy against bacteria growing in a biofilm state.

  • Mechanism of Action Studies: To elucidate the specific cellular pathways or structures targeted by the compound.

Without foundational research providing this critical information, it is not possible to generate the structured tables, detailed experimental protocols, or signaling pathway diagrams as requested.

It is conceivable that this compound is a novel or recently isolated natural product for which biological activity screening has not yet been conducted or, if it has, the results have not been published in the public domain. Researchers, scientists, and drug development professionals are advised that any investigation into the antibacterial properties of this compound would represent a novel area of study.

Should any user possess proprietary or unpublished data on the antibacterial activity of this compound, it would be possible to format that information into the requested Application Notes and Protocols. However, based on the current state of public scientific knowledge, no such information exists.

No Antiviral Applications of Daphnecinnamte B Documented in Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific databases and literature, no specific antiviral applications, experimental data, or established protocols for the compound Daphnecinnamte B have been found.

This compound, a natural product isolated from Daphne oleoides, is cataloged by chemical suppliers. However, there is currently no published research detailing its efficacy or mechanism of action against any type of virus. Consequently, the creation of detailed application notes, experimental protocols, and data tables as requested is not possible at this time.

Researchers and drug development professionals interested in the antiviral potential of natural compounds from the Daphne genus may find relevant information on other molecules isolated from these plants. Several studies have reported the antiviral activities of various diterpenoids and other constituents from different Daphne species against viruses such as HIV and influenza.

For professionals engaged in the discovery of novel antiviral agents, the absence of data on this compound may represent an unexplored area of research. Future studies would be required to isolate or synthesize sufficient quantities of this compound and conduct initial in vitro screening against a panel of viruses to determine if it possesses any antiviral properties. Should such preliminary studies yield positive results, further investigation into its mechanism of action, potency, and cytotoxicity would be warranted.

It is important to emphasize that without any foundational scientific research, any claims or detailed protocols regarding the antiviral use of this compound would be purely speculative and without a factual basis. We encourage the scientific community to investigate the potential of this and other uncharacterized natural compounds.

Application Notes and Protocols for Drug Discovery Screening: Utilizing Bioactive Compounds from Daphne Species

Author: BenchChem Technical Support Team. Date: December 2025

A focus on Daphnetin as a representative molecule due to limited data on Daphnecinnamte B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Natural products are a rich source of bioactive compounds for drug discovery. The genus Daphne is known to produce a variety of secondary metabolites with interesting pharmacological activities. While the user's interest was in this compound, a thorough review of scientific literature reveals a significant lack of detailed bioactivity data, quantitative screening results, and established experimental protocols for this specific compound.

In contrast, a related coumarin, Daphnetin , also isolated from Daphne species, has been more extensively studied. Daphnetin has demonstrated promising anti-inflammatory, antioxidant, neuroprotective, and anticancer properties. Therefore, these application notes will focus on Daphnetin as a representative bioactive compound from the Daphne genus to illustrate its potential in drug discovery screening. The protocols and data presented herein for Daphnetin can serve as a valuable starting point for researchers interested in the therapeutic potential of compounds from this plant family.

Data Presentation: Bioactivity of Daphnetin

The following tables summarize the quantitative data on the cytotoxic and anti-inflammatory activities of Daphnetin from published studies.

Table 1: Cytotoxicity of Daphnetin against Various Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM)Reference
HONE-1Nasopharyngeal CarcinomaNot specified for Daphnetin[1]
SUNE-1Nasopharyngeal CarcinomaNot specified for Daphnetin[1]
HepG2Liver CancerNot specified for Daphnetin
A549Lung CancerNot specified for Daphnetin
MCF-7Breast CancerNot specified for Daphnetin
K562LeukemiaNot specified for Daphnetin
LOVOColon CancerNot specified for Daphnetin
Note: While the primary study on compounds from Daphne tangutica did not provide specific IC50 values for Daphnetin, a related compound, daphnenone, showed potent cytotoxicity with IC₅₀ values of 2.23 µM and 1.43 µM against HONE-1 and SUNE-1 cells, respectively[1].

Table 2: Anti-inflammatory Activity of Terpenoids from Daphne aurantiaca

CompoundAssayIC₅₀ (µM)Reference
Compound 7LPS-induced NO production in RAW 264.7 macrophages0.01
Compound 8LPS-induced NO production in RAW 264.7 macrophages0.01
Compound 9LPS-induced NO production in RAW 264.7 macrophages0.06
Compound 10LPS-induced NO production in RAW 264.7 macrophages0.07
Compound 11LPS-induced NO production in RAW 264.7 macrophages0.03
Note: This table highlights the potent anti-inflammatory activity of other compounds isolated from a Daphne species, suggesting a potential area of investigation for related molecules like Daphnetin.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Screening using MTT Assay

This protocol describes a common method to assess the cytotoxic effects of a compound on cancer cell lines.

1. Materials:

  • Daphnetin (or other test compound)

  • Human cancer cell lines (e.g., HONE-1, SUNE-1, MCF-7)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplates

  • Microplate reader

2. Procedure:

  • Cell Seeding: Harvest logarithmically growing cells and seed them into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare a stock solution of Daphnetin in DMSO. Dilute the stock solution with culture medium to achieve a series of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.1%. Replace the medium in the wells with 100 µL of medium containing the different concentrations of Daphnetin. Include a vehicle control (medium with 0.1% DMSO) and a blank control (medium only).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Assay: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) by plotting a dose-response curve.

Protocol 2: Anti-inflammatory Activity Screening using Nitric Oxide (NO) Assay in Macrophages

This protocol assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.

1. Materials:

  • Daphnetin (or other test compound)

  • RAW 264.7 murine macrophage cell line

  • Complete cell culture medium (DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well microplates

2. Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 5 × 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Pre-treatment: Prepare dilutions of Daphnetin in culture medium. Remove the existing medium and add 100 µL of fresh medium containing the desired concentrations of the test compound. Incubate for 1-2 hours.

  • Inflammatory Stimulation: Add LPS to each well to a final concentration of 1 µg/mL to induce NO production. Include a negative control (cells with medium only) and a positive control (cells with LPS only).

  • Incubation: Incubate the plates for 24 hours at 37°C and 5% CO₂.

  • Nitrite Measurement:

    • Prepare a standard curve of sodium nitrite (0-100 µM).

    • Transfer 50 µL of the culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration in the samples using the standard curve. Determine the percentage of inhibition of NO production relative to the LPS-treated positive control. Calculate the IC₅₀ value.

Signaling Pathways and Experimental Workflows

Signaling Pathway: Potential Anti-Cancer Mechanism of Daphnetin

Daphnetin has been reported to exert its anti-cancer effects through the modulation of several key signaling pathways, including the PI3K/Akt and NF-κB pathways, which are often dysregulated in cancer.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation IKK IKK IkappaB IκB IKK->IkappaB P NFkappaB NF-κB NFkappaB->Proliferation Inflammation Inflammation NFkappaB->Inflammation Daphnetin Daphnetin Daphnetin->Akt Inhibits Daphnetin->IKK Inhibits G Compound_Library Compound Library (e.g., Natural Products) Compound_Addition Compound Addition (Automated Dispensing) Compound_Library->Compound_Addition Plate_Preparation Plate Preparation (Cancer Cell Seeding) Plate_Preparation->Compound_Addition Incubation Incubation (48-72 hours) Compound_Addition->Incubation Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Incubation->Assay Data_Acquisition Data Acquisition (Plate Reader) Assay->Data_Acquisition Data_Analysis Data Analysis (Hit Identification) Data_Acquisition->Data_Analysis Hit_Validation Hit Validation (Dose-Response & Secondary Assays) Data_Analysis->Hit_Validation Lead_Optimization Lead Optimization Hit_Validation->Lead_Optimization

References

Application Notes and Protocols for Daphnecinnamte B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphnecinnamte B is a daphnane-type diterpenoid, a class of natural products known for a wide range of potent biological activities, including antitumor and anti-HIV properties.[1] These compounds are primarily isolated from plants of the Thymelaeaceae and Euphorbiaceae families. This document provides detailed application notes and protocols for the experimental use of this compound, focusing on its formulation, in vitro cytotoxicity assays, and the underlying signaling pathways associated with its activity.

Data Presentation

Solubility and Stock Solution

This compound, like other daphnane (B1241135) diterpenes, is expected to have poor solubility in aqueous solutions. Organic solvents are necessary for its initial dissolution.

PropertyDetailsReference
Recommended Solvent Dimethyl sulfoxide (B87167) (DMSO)Inferred from common practice for daphnane diterpenes
Stock Solution Concentration 1-10 mM in 100% DMSOGeneral laboratory practice
Storage of Stock Solution -20°C for short-term (weeks), -80°C for long-term (months)General laboratory practice
In Vitro Cytotoxicity

Daphnane-type diterpenoids have demonstrated significant cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for several related daphnane diterpenes are summarized below to provide an expected range of activity for this compound.

CompoundCell LineIC50 (µM)Reference
Daphgenkin ASW620 (colon cancer)3.0[2]
Daphgenkin A Analog 12SW620 (colon cancer)3.0-9.7[2]
Daphgenkin A Analog 13RKO (colon cancer)3.0-9.7[2]
Yuanhuapin AnalogA549 (lung cancer)Potent activity[3]
Yuanhuapin AnalogHL-60 (leukemia)Potent activity[3]

Experimental Protocols

In Vitro Formulation and Application

Objective: To prepare this compound for use in cell-based assays.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Sterile microcentrifuge tubes

  • Pipettes and sterile tips

Protocol for Preparing a 10 mM Stock Solution:

  • Calculate the required amount of this compound powder to prepare the desired volume of a 10 mM stock solution. (Molecular weight of this compound is required for this calculation).

  • Aseptically weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the appropriate volume of 100% DMSO to the tube to achieve a final concentration of 10 mM.

  • Vortex the solution thoroughly until the powder is completely dissolved. A brief sonication may be used if necessary.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol for Preparing Working Solutions:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for the experiment.

  • Important: The final concentration of DMSO in the cell culture should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

  • Gently mix the working solutions by pipetting before adding them to the cells.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on a cancer cell line.

Materials:

  • Cancer cell line of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and an untreated control.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After 4 hours, add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Incubate the plate at room temperature for at least 2 hours, or overnight, in the dark.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.

In Vivo Formulation and Administration (General Guidance)

Objective: To prepare this compound for administration in animal models.

Note: Specific in vivo formulation data for this compound is not currently available. The following is a general protocol for poorly soluble compounds, which should be optimized and validated for this compound. A study on daphnane-type diterpenoids from Genkwa Flos utilized oral administration of a total extract in rats to assess toxicity and pharmacokinetics.[4]

Materials:

  • This compound

  • Solubilizing agent (e.g., DMSO, Cremophor EL, Tween 80)

  • Vehicle (e.g., saline, corn oil)

Protocol (Example for Intraperitoneal Injection):

  • Dissolve this compound in a minimal amount of a suitable solubilizing agent (e.g., DMSO).

  • Further dilute the solution with a vehicle such as saline or corn oil to the desired final concentration. The final concentration of the solubilizing agent should be minimized to avoid toxicity. For example, a common vehicle might consist of 10% DMSO, 10% Tween 80, and 80% saline.

  • The formulation should be prepared fresh before each administration.

  • Administer the formulation to the animals via the desired route (e.g., intraperitoneal, oral gavage). The volume of administration should be based on the animal's body weight.

  • A vehicle control group receiving the same formulation without this compound must be included in the study.

Signaling Pathways and Mechanisms of Action

Daphnane-type diterpenoids are known to exert their cytotoxic effects by modulating several key signaling pathways, leading to cell cycle arrest and apoptosis.

Protein Kinase C (PKC) Signaling

Several daphnane diterpene orthoesters are known activators of Protein Kinase C (PKC), a family of serine/threonine kinases involved in various cellular processes, including cell proliferation and differentiation.[3][5] Activation of specific PKC isoforms can lead to downstream effects that contribute to the anti-tumor activity of these compounds.

PKC_Signaling This compound and PKC Signaling Daphnecinnamte_B This compound PKC Protein Kinase C (PKC) Daphnecinnamte_B->PKC Activates Downstream_Targets Downstream Targets (e.g., MAPK, NF-κB) PKC->Downstream_Targets Phosphorylates Cellular_Response Cellular Response (Proliferation, Differentiation, Apoptosis) Downstream_Targets->Cellular_Response Regulates

Caption: Activation of PKC by this compound.

PI3K/Akt/mTOR Signaling Pathway

Some daphnane diterpenoids have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is a crucial pathway for cell survival and proliferation.[2] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

PI3K_Akt_mTOR_Signaling Inhibition of PI3K/Akt/mTOR Pathway Daphnecinnamte_B This compound PI3K PI3K Daphnecinnamte_B->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival and Proliferation mTOR->Cell_Survival

Caption: this compound inhibits the PI3K/Akt/mTOR pathway.

Induction of Apoptosis

The cytotoxic effects of daphnane diterpenes are often mediated by the induction of apoptosis. This involves the modulation of pro-apoptotic and anti-apoptotic proteins, such as the Bax/Bcl-2 ratio, and the activation of caspases.[2]

Apoptosis_Induction Apoptosis Induction by this compound Daphnecinnamte_B This compound Bax_Bcl2 Increased Bax/Bcl-2 ratio Daphnecinnamte_B->Bax_Bcl2 Mitochondria Mitochondria Bax_Bcl2->Mitochondria promotes mitochondrial outer membrane permeabilization Caspase9 Caspase-9 activation Mitochondria->Caspase9 releases cytochrome c Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic pathway induced by this compound.

Experimental Workflow

The following diagram illustrates a general workflow for the in vitro evaluation of this compound.

Experimental_Workflow In Vitro Evaluation Workflow for this compound cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Stock_Solution Prepare Stock Solution (10 mM in DMSO) Working_Solutions Prepare Working Solutions (in culture medium) Stock_Solution->Working_Solutions Treatment Treat Cells with This compound Working_Solutions->Treatment Cell_Seeding Seed Cells (96-well plate) Cell_Seeding->Treatment Incubation Incubate (24-72 hours) Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Data_Acquisition Measure Absorbance (570 nm) MTT_Assay->Data_Acquisition IC50_Calculation Calculate IC50 Data_Acquisition->IC50_Calculation

Caption: General workflow for in vitro cytotoxicity testing.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Daphnecinnamte B Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of Daphnecinnamte B. As direct experimental data for the extraction of this compound is limited in publicly available literature, the following guidance is based on established best practices for the extraction of similar bioactive compounds, such as flavonoids and terpenoids, from plant matrices, including those from the Daphne genus.

Frequently Asked Questions (FAQs)

Q1: What are the most promising extraction methods for this compound?

A1: While specific literature on this compound extraction is scarce, effective methods for similar compounds from Daphne species include conventional solvent extraction (maceration), Ultrasound-Assisted Extraction (UAE), and Microwave-Assisted Extraction (MAE).[1] Supercritical Fluid Extraction (SFE) with CO2 is another advanced technique that offers high selectivity and is environmentally friendly.[2] The choice of method will depend on available equipment, desired purity, and scalability.

Q2: Which solvents are recommended for this compound extraction?

A2: The polarity of the solvent is a critical factor. For flavonoids and terpenoids, which are classes of compounds that this compound is related to, solvents such as methanol (B129727), ethanol, acetone (B3395972), and ethyl acetate (B1210297) are commonly used.[3][4] Mixtures of these organic solvents with water can also enhance extraction efficiency. For SFE, supercritical CO2 is the primary solvent, often with a polar co-solvent like ethanol.[2]

Q3: What are the key parameters to optimize for increasing this compound yield?

A3: To maximize the extraction yield, several parameters should be optimized:

  • Solvent-to-Solid Ratio: A higher ratio generally improves extraction but can lead to solvent waste.

  • Extraction Temperature: Increased temperature can enhance solubility and diffusion but may degrade thermolabile compounds.

  • Extraction Time: Longer durations can increase yield, but prolonged exposure might lead to compound degradation.

  • Particle Size of Plant Material: Smaller particle sizes increase the surface area for extraction, but extremely fine powders can cause filtration issues.

  • Agitation/Mixing Speed: Proper agitation ensures efficient contact between the solvent and the plant material.

Q4: How does the choice of plant material affect extraction yield?

A4: The concentration of this compound can vary significantly depending on the plant part (leaves, stems, roots), the geographical origin, the harvesting time, and the post-harvest processing (drying and storage).[4] It is crucial to use high-quality, properly identified, and consistently prepared plant material for reproducible results.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Extraction Yield 1. Inappropriate solvent selection. 2. Incomplete cell lysis. 3. Suboptimal extraction parameters (time, temperature, etc.). 4. Degradation of the target compound. 5. Insufficient grinding of plant material.1. Test a range of solvents with varying polarities. 2. Ensure the plant material is finely ground. For advanced methods like UAE, ensure sufficient ultrasonic power to disrupt cell walls. 3. Systematically optimize each extraction parameter using a Design of Experiments (DoE) approach. 4. Investigate the thermal and pH stability of this compound and adjust extraction conditions accordingly. Use lower temperatures for thermolabile compounds. 5. Grind the plant material to a fine, uniform powder.
Inconsistent Yields 1. Variation in plant material. 2. Inconsistent experimental procedures. 3. Fluctuation in environmental conditions (e.g., temperature).1. Source plant material from a single, reliable supplier and use a consistent post-harvest processing method. 2. Adhere strictly to a detailed Standard Operating Procedure (SOP). 3. Monitor and control key experimental parameters precisely.
Co-extraction of Impurities 1. Solvent with poor selectivity. 2. Extraction conditions are too harsh.1. Use a more selective solvent or a sequence of solvents with different polarities for fractional extraction. 2. Reduce extraction temperature and time. Consider using advanced techniques like SFE which offer higher selectivity.
Emulsion Formation (in Liquid-Liquid Extraction) 1. High concentration of surfactant-like compounds in the extract. 2. Vigorous shaking.1. Add a saturated salt solution (brine) to increase the ionic strength of the aqueous phase. 2. Gently invert the separatory funnel instead of vigorous shaking.[5]

Experimental Protocols

Note: These are generalized protocols and should be optimized for your specific experimental setup and plant material.

Protocol 1: Maceration (Conventional Solvent Extraction)
  • Preparation: Grind the dried plant material to a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Place 10 g of the powdered plant material in a flask.

    • Add 100 mL of solvent (e.g., 80% ethanol).

    • Seal the flask and place it on an orbital shaker.

    • Agitate at a constant speed (e.g., 150 rpm) at room temperature for 24-48 hours.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper.

  • Concentration: Evaporate the solvent from the filtrate using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Drying: Dry the resulting crude extract in a vacuum oven to a constant weight.

Protocol 2: Ultrasound-Assisted Extraction (UAE)
  • Preparation: Prepare the plant material as described in Protocol 1.

  • Extraction:

    • Place 10 g of the powdered plant material in a beaker.

    • Add 100 mL of solvent.

    • Place the beaker in an ultrasonic bath or use an ultrasonic probe.

    • Sonication parameters to optimize:

      • Frequency: e.g., 20-40 kHz

      • Power: e.g., 100-500 W

      • Time: e.g., 15-60 minutes

      • Temperature: Control the temperature using a water bath.

  • Post-Extraction: Follow steps 3-5 from Protocol 1.

Data Presentation

The following tables present hypothetical data to illustrate how to structure your experimental results for easy comparison.

Table 1: Effect of Solvent on Extraction Yield (Maceration)

Solvent (80% aqueous)Extraction Time (h)Temperature (°C)Yield (%)
Methanol24255.2
Ethanol24254.8
Acetone24254.1

Table 2: Optimization of UAE Parameters for Extraction Yield

Power (W)Time (min)Solvent-to-Solid Ratio (mL/g)Yield (%)
2002010:16.1
3002010:17.5
3003010:18.2
3003015:18.9

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_processing Downstream Processing cluster_analysis Analysis & Purification plant_material Plant Material grinding Grinding & Sieving plant_material->grinding extraction_method Extraction (Maceration, UAE, etc.) grinding->extraction_method filtration Filtration extraction_method->filtration concentration Solvent Evaporation filtration->concentration drying Drying concentration->drying crude_extract Crude Extract drying->crude_extract analysis Yield Calculation & Chromatographic Analysis crude_extract->analysis purification Purification of This compound crude_extract->purification

Caption: General workflow for the extraction and analysis of this compound.

Troubleshooting_Logic start Start: Low Yield Issue check_solvent Is the solvent appropriate? start->check_solvent check_params Are extraction parameters (time, temp) optimal? check_solvent->check_params Yes optimize_solvent Action: Test different solvents check_solvent->optimize_solvent No check_material Is the plant material of good quality? check_params->check_material Yes optimize_params Action: Optimize parameters (DoE) check_params->optimize_params No check_lysis Is cell lysis complete? check_material->check_lysis Yes improve_material Action: Use fresh, finely ground material check_material->improve_material No enhance_lysis Action: Increase grinding/ ultrasonic power check_lysis->enhance_lysis No end Resolution: Yield Improved check_lysis->end Yes optimize_solvent->end optimize_params->end improve_material->end enhance_lysis->end

Caption: Troubleshooting logic for addressing low extraction yield.

References

improving solubility of Daphnecinnamte B for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Daphnecinnamte B. Our goal is to help you overcome common challenges, particularly those related to solubility, to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound. What are the recommended solvents?

A1: The solubility of this compound can be challenging. For initial stock solutions, it is recommended to start with organic solvents. Based on the general behavior of similar compounds, Dimethyl Sulfoxide (DMSO) is a common first choice for creating a concentrated stock solution. Ethanol can also be an alternative. It is crucial to prepare a high-concentration stock solution in an organic solvent, which can then be diluted to the final working concentration in your aqueous experimental medium.

Q2: My this compound precipitates when I dilute my DMSO stock solution into my aqueous cell culture medium. How can I prevent this?

A2: Precipitation upon dilution into aqueous solutions is a common issue for hydrophobic compounds. Here are several troubleshooting steps:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, typically below 0.5% (v/v), to minimize solvent-induced artifacts and toxicity.

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous medium.

  • Vortexing/Mixing: When diluting, vortex or gently mix the solution continuously to aid dispersion.

  • Temperature: Gently warming the aqueous medium (e.g., to 37°C) before adding the stock solution may help, but be cautious of compound stability at higher temperatures.

  • Co-solvents and Surfactants: Consider the use of pharmaceutically acceptable co-solvents or non-ionic surfactants in your formulation for in vivo studies. For in vitro assays, their use should be carefully validated as they can affect cellular responses.

Q3: What is the best way to prepare a stock solution of this compound?

A3: A detailed protocol for preparing a stock solution is provided in the Experimental Protocols section below. The general workflow involves dissolving a known weight of this compound in a minimal amount of a suitable organic solvent like DMSO to create a high-concentration stock, which should be stored under appropriate conditions.

Troubleshooting Guide

IssuePossible CauseRecommendation
This compound powder will not dissolve in the initial solvent. Insufficient solvent volume or inappropriate solvent.Increase the volume of the solvent incrementally. If solubility remains poor, consider a different organic solvent. Sonication can also be used to aid dissolution.
Compound precipitates out of the stock solution during storage. The storage temperature is too low, or the solution is supersaturated.Store the stock solution at room temperature or 4°C, protected from light. Avoid freezing DMSO stock solutions as this can cause the compound to precipitate. If precipitation occurs, gently warm and vortex the solution before use.
Inconsistent experimental results. Incomplete dissolution or precipitation of the compound in the final experimental medium.Prepare fresh dilutions for each experiment from a clear stock solution. Visually inspect the final solution for any signs of precipitation before adding it to your experimental system.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Weighing: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance.

  • Solvent Addition: Add a small volume of 100% DMSO to the powder.

  • Dissolution: Vortex the solution vigorously. If necessary, use a sonicator for a short period (1-5 minutes) to aid dissolution.

  • Volume Adjustment: Once the powder is completely dissolved, add more DMSO to reach the final desired stock concentration (e.g., 10 mM or 20 mM).

  • Storage: Store the stock solution in a tightly sealed vial, protected from light, at 4°C. Avoid repeated freeze-thaw cycles.

Workflow for Preparing Working Solutions:

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation weigh Weigh this compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve final_vol Adjust to Final Volume dissolve->final_vol storage Store at 4°C final_vol->storage dilute Dilute Stock in Medium storage->dilute Use Stock vortex Vortex during Dilution dilute->vortex use Use Immediately in Experiment vortex->use

Caption: Workflow for preparing this compound solutions.

Potential Signaling Pathways

While the specific molecular targets of this compound are still under investigation, related natural compounds have been shown to modulate key cellular signaling pathways implicated in various diseases, including cancer. The following diagrams illustrate some of these pathways that could be relevant for hypothesis generation in your research.

Wnt/β-catenin Signaling Pathway:

Wnt_Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP LRP5/6 Wnt->LRP Dvl Dvl Frizzled->Dvl LRP->Dvl GSK3b GSK-3β Dvl->GSK3b BetaCatenin β-catenin GSK3b->BetaCatenin APC APC APC->BetaCatenin Axin Axin Axin->BetaCatenin TCF_LEF TCF/LEF BetaCatenin->TCF_LEF TargetGenes Target Gene Expression TCF_LEF->TargetGenes

Caption: Simplified Wnt/β-catenin signaling pathway.

PI3K/Akt/mTOR Signaling Pathway:

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation

Caption: Overview of the PI3K/Akt/mTOR signaling pathway.

Technical Support Center: Synthesis of Daphnane Diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Daphnecinnamte B" was not found in the scientific literature. This guide addresses the well-documented and significant challenges in the synthesis of daphnane-type diterpenoids , a class of structurally complex natural products that we believe to be the subject of your query.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of daphnane (B1241135) diterpenoids.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of daphnane diterpenoids?

A1: The synthesis of daphnane diterpenoids is exceptionally challenging due to their complex molecular architecture. Key difficulties include:

  • Construction of the 5/7/6-trans-fused tricyclic core: This intricate ring system is sterically congested and requires sophisticated synthetic strategies.

  • Stereochemical control: The daphnane skeleton possesses numerous contiguous stereocenters, and achieving the correct relative and absolute stereochemistry is a significant hurdle.[1][2]

  • Installation of diverse oxygen functionalities: These molecules are often highly oxygenated, and the selective introduction of hydroxyl groups, epoxides, and particularly the characteristic orthoester moiety, presents major synthetic problems.[3][4]

  • Low overall yields: Due to the high number of steps and the complexity of the reactions involved, total syntheses are often lengthy and result in low overall yields, making isolation from natural sources the main method of acquisition for many of these compounds.[4]

Q2: My intramolecular cycloaddition to form the 5/7/6 ring system is failing or giving low yields. What are some common causes and solutions?

A2: This is a critical and often problematic step. Here are some troubleshooting suggestions:

  • Precursor Conformation: The conformation of your linear precursor may not be suitable for the desired cyclization. Consider computational studies to understand the lowest energy conformations. Modifications to the precursor structure, such as the introduction of temporary ring constraints, can sometimes favor the required geometry for cyclization.

  • Reaction Conditions: The choice of catalyst, solvent, and temperature is critical. For instance, in a [4+3] cycloaddition, the Lewis acid used to generate the oxyallyl cation can significantly influence the reaction's efficiency and stereoselectivity.

  • Protecting Groups: Steric hindrance from bulky protecting groups can impede the cyclization. Re-evaluate your protecting group strategy to minimize steric clash near the reacting centers.

Q3: I am struggling with the regioselectivity and stereoselectivity of late-stage C-H oxidations. How can I improve this?

A3: Late-stage functionalization is a common challenge. Consider the following:

  • Directing Groups: The introduction of a directing group can guide the oxidant to a specific C-H bond, improving regioselectivity.

  • Steric and Electronic Control: The inherent steric and electronic properties of your intermediate will heavily influence the site of oxidation. Sometimes, modifying a distal functional group can subtly alter the conformation and electronics of the molecule to favor oxidation at the desired position.

  • Enzymatic Oxidation: Chemoenzymatic approaches, using enzymes like P450 monooxygenases, can offer exquisite selectivity that is difficult to achieve with traditional chemical oxidants.[5]

Troubleshooting Guide: Key Experimental Steps

Problem: Low Diastereoselectivity in the Formation of the Tricyclic Core via Radical Cyclization

This is a common issue when constructing the sterically congested 5/7/6 ring system.

Symptom Potential Cause Suggested Solution Expected Outcome
Formation of multiple diastereomersLack of facial selectivity in the radical addition step.1. Change Radical Precursor: Switch to a precursor with a bulkier leaving group to sterically bias one face of the radical. 2. Use a Chiral Lewis Acid: A chiral Lewis acid can create a chiral environment around the radical acceptor, influencing the trajectory of the cyclization. 3. Modify Substrate: Introduce a temporary chiral auxiliary on the substrate to direct the cyclization.Improved diastereomeric ratio (d.r.).
No reaction or decompositionIncorrect initiation conditions or unstable radical intermediate.1. Vary Initiator/Conditions: Screen different radical initiators (e.g., AIBN, Et₃B/O₂) and reaction temperatures. 2. Check Substrate Stability: Ensure your substrate is stable under the reaction conditions. Degradation of starting material suggests a need for milder conditions.Formation of the desired product, even in low yield, which can then be optimized.
Low Yield of Desired ProductCompeting side reactions, such as premature quenching of the radical.1. Optimize Concentration: Run the reaction at high dilution to favor intramolecular cyclization over intermolecular side reactions. 2. Use a Slow-Addition Technique: Slowly add the radical initiator to maintain a low concentration of radicals and minimize side reactions.Increased yield of the cyclized product.

Detailed Experimental Protocol: SmI₂-Mediated Pinacol (B44631) Coupling for Five-Membered Ring Formation

This protocol is adapted from synthetic approaches towards the daphnane core and addresses the formation of a five-membered ring, a common strategy in constructing the A-ring of the 5/7/6 system.[6]

Objective: To form the C-C bond of the five-membered ring via an intramolecular pinacol coupling of a diketone precursor.

Materials:

  • Diketone precursor

  • Samarium(II) iodide (SmI₂) 0.1 M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • tert-Butanol (B103910)

  • Argon atmosphere setup

  • Standard quenching and workup reagents (e.g., saturated aqueous Rochelle's salt, ethyl acetate (B1210297), brine)

Procedure:

  • Preparation: Rigorously dry all glassware and ensure an inert argon atmosphere is maintained throughout the reaction.

  • Reaction Setup: Dissolve the diketone precursor in anhydrous THF (concentration typically 0.01-0.05 M) in a reaction flask. Add tert-butanol (2-4 equivalents) to the solution.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Addition of SmI₂: Slowly add the 0.1 M solution of SmI₂ in THF dropwise to the stirred reaction mixture. The characteristic deep blue color of SmI₂ should disappear upon reaction. Continue the addition until a persistent blue or green color is observed, indicating the consumption of the starting material.

  • Quenching: Once the reaction is complete (as monitored by TLC), quench the reaction at -78 °C by adding saturated aqueous Rochelle's salt.

  • Workup: Allow the mixture to warm to room temperature and stir until the solution becomes colorless. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude diol product by flash column chromatography on silica (B1680970) gel.

Visualizations

Logical Workflow for Troubleshooting Low Yield in a Key Cyclization Step

G start Low Yield in Cyclization Step check_sm Verify Starting Material Purity start->check_sm check_reagents Check Reagent Quality and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Conc, Time) start->check_conditions analyze_byproducts Analyze Byproducts (NMR, MS) check_sm->analyze_byproducts check_reagents->analyze_byproducts check_conditions->analyze_byproducts decomp Starting Material Decomposition? analyze_byproducts->decomp no_reaction No Reaction? decomp->no_reaction No milder_cond Use Milder Conditions decomp->milder_cond Yes side_product Side Product Formation? no_reaction->side_product No force_cond Use More Forcing Conditions (Higher Temp/Conc) no_reaction->force_cond Yes optimize_cond Optimize Conditions to Minimize Side Reaction (e.g., Dilution) side_product->optimize_cond Yes end Improved Yield milder_cond->end force_cond->end optimize_cond->end

Caption: Troubleshooting workflow for low-yield cyclization reactions.

Simplified Synthetic Pathway Highlighting Challenging Steps

G A Linear Precursor B Bicyclic Intermediate A->B [4+3] Cycloaddition (Challenge: Stereocontrol) C Tricyclic Core (5/7/6 System) B->C Radical Cyclization (Challenge: Ring Strain) D Functionalized Core C->D Late-Stage Oxidation (Challenge: Regioselectivity) E Daphnane Product D->E Orthoester Formation (Challenge: Steric Hindrance)

Caption: Key challenging transformations in daphnane synthesis.

References

Technical Support Center: Overcoming Resistance to Daphnecinnamte B in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding specific resistance mechanisms to Daphnecinnamte B is not currently available in published literature. This technical support guide has been developed based on the known biological activities of its parent compound, Daphnetin, and established principles of acquired drug resistance in cancer cell lines. The troubleshooting steps, protocols, and pathways described are intended as a general framework for researchers encountering resistance to Daphnetin-related compounds.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line, initially sensitive to this compound, is now showing a decreased response. What are the likely reasons?

A1: This is likely due to the development of acquired drug resistance, a common phenomenon in cancer cells.[1][2][3] The primary suspected mechanisms include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), MRP1 (ABCC1), and BCRP (ABCG2), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[4][5][6][7]

  • Alterations in Drug Target: While the specific molecular target of this compound is not well-defined, mutations or changes in the expression of the target protein can prevent the drug from binding effectively.

  • Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the effects of this compound.[8][9][10] Based on the known activity of Daphnetin, this could involve pathways like PI3K/Akt/mTOR or Wnt/β-catenin.

  • Altered Apoptosis or Autophagy Regulation: As Daphnetin is known to induce apoptosis and modulate autophagy, resistance could arise from changes in the expression of proteins that regulate these processes.

  • Enhanced DNA Damage Repair: If this compound induces DNA damage, resistant cells may have upregulated DNA repair mechanisms.[11]

Q2: How can I confirm that my cell line has developed resistance to this compound?

A2: The most definitive way to confirm resistance is to determine and compare the half-maximal inhibitory concentration (IC50) of this compound in your potentially resistant cell line with the parental (sensitive) cell line. A significant increase in the IC50 value is a clear indicator of resistance.

Q3: What are the initial troubleshooting steps if I suspect resistance?

A3:

  • Confirm Resistance: Perform a dose-response assay (e.g., MTT or XTT) to quantify the change in IC50.

  • Cell Line Authentication: Ensure the identity of your cell line using methods like Short Tandem Repeat (STR) profiling to rule out cross-contamination.

  • Check Compound Integrity: Verify the concentration and stability of your this compound stock solution.

  • Review Cell Culture Practices: Inconsistent passaging, microbial contamination (especially mycoplasma), or prolonged culture can lead to phenotypic drift.[12][13] It's advisable to test an early-passage stock of the parental cell line.

Q4: Can resistance to this compound be reversed?

A4: In some cases, resistance can be overcome. Strategies include:

  • Combination Therapy: Using this compound in combination with an inhibitor of the resistance mechanism (e.g., an ABC transporter inhibitor like Verapamil or a PI3K/Akt pathway inhibitor).[4][7][8][10]

  • Drug Holidays: Temporarily removing the drug from the culture medium can sometimes re-sensitize the cells, although this is not always effective.

Troubleshooting Guide

This guide provides a structured approach to identifying and potentially overcoming resistance to this compound.

Problem Possible Cause Suggested Action
Increased IC50 value for this compound Development of acquired resistance.1. Quantify Resistance: Perform a dose-response curve to confirm the fold-increase in IC50. 2. Investigate Mechanism: Proceed with the experimental workflows outlined below to identify the resistance mechanism.
No change in IC50, but reduced overall efficacy Cell line heterogeneity or phenotypic drift.1. Single-Cell Cloning: Isolate and test individual clones from the resistant population to see if resistance is uniform. 2. Re-evaluate Parental Line: Test an early-passage aliquot of the parental cell line.
Inconsistent results in viability assays Experimental variability or contamination.1. Optimize Assay: Review and optimize your cell viability assay protocol. 2. Test for Mycoplasma: Mycoplasma contamination can significantly alter cellular responses to drugs.[13]

Experimental Protocols

Cell Viability Assay (MTT/XTT) to Determine IC50

This protocol is used to quantify the concentration of this compound required to inhibit cell growth by 50%.

Materials:

  • Parental and suspected resistant cell lines

  • This compound stock solution

  • 96-well plates

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

  • Solubilization solution (for MTT)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium and add to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a period relevant to the drug's mechanism of action (typically 48-72 hours).

  • Reagent Addition:

    • MTT: Add MTT solution to each well and incubate for 2-4 hours. Then, add solubilization solution and incubate until the formazan (B1609692) crystals are fully dissolved.

    • XTT: Add the XTT reagent mixture to each well and incubate for 2-4 hours.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus the drug concentration and determine the IC50 value using non-linear regression analysis.

Quantitative Data Summary:

Cell LineThis compound IC50 (µM)Fold Resistance
Parental[Insert Value]1
Resistant[Insert Value][Calculate]
Western Blot Analysis for Resistance Markers

This protocol is used to assess changes in protein expression that may contribute to resistance.

Materials:

  • Parental and resistant cell lysates

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-P-gp, anti-MRP1, anti-BCRP, anti-phospho-Akt, anti-total-Akt, anti-LC3B, anti-cleaved Caspase-3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation: Lyse parental and resistant cells (with and without this compound treatment) and determine protein concentration.

  • Gel Electrophoresis: Separate protein lysates by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Quantitative Data Summary (Example):

ProteinParental (Relative Expression)Resistant (Relative Expression)
P-glycoprotein (ABCB1)1.0[Insert Value]
p-Akt/Total Akt Ratio1.0[Insert Value]
LC3-II/LC3-I Ratio1.0[Insert Value]

Visualizing Potential Resistance Mechanisms

Signaling Pathways and Experimental Workflows

Resistance_Workflow cluster_Initial_Observation Initial Observation cluster_Confirmation Confirmation & Quantification cluster_Mechanism_Investigation Mechanism Investigation cluster_Overcoming_Resistance Strategies to Overcome Resistance A Decreased Cell Death/ Reduced Efficacy B Perform Cell Viability Assay (MTT/XTT) A->B C Calculate IC50 B->C D Increased IC50? (>5-fold) C->D E Western Blot Analysis D->E Yes F ABC Transporters (P-gp, MRP1, BCRP) E->F G Signaling Pathways (p-Akt, p-mTOR) E->G H Apoptosis/Autophagy (Cleaved Caspase-3, LC3-II) E->H I Combination Therapy F->I G->I J ABC Transporter Inhibitor I->J K Signaling Pathway Inhibitor I->K ABC_Transporter_Mechanism DaphnecinnamteB This compound Cell Cell Membrane DaphnecinnamteB->Cell Enters Cell ABCTransporter ABC Transporter (e.g., P-gp) Cell->ABCTransporter ABCTransporter->DaphnecinnamteB Efflux ADP ADP + Pi ABCTransporter->ADP ATP ATP ATP->ABCTransporter PI3K_Akt_Pathway cluster_resistance Resistance Mechanism DaphnecinnamteB This compound PI3K PI3K DaphnecinnamteB->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Bypass Bypass Activation Bypass->Akt

References

Technical Support Center: Refining In Vivo Dosage for Daphnecinnamte B and Related Daphnane Diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: We have isolated Daphnecinnamte B and have in vitro IC50 data. How do we determine a starting dose for an in vivo study?

A1: Establishing a safe and effective in vivo starting dose for a novel compound like this compound requires a multi-step approach. Direct extrapolation from in vitro IC50 values is often unreliable.

  • Literature Review for Analogues: Search for in vivo studies on structurally similar daphnane (B1241135) diterpenoids.[1][3][4] This may provide a starting range, but be aware that minor structural differences can significantly alter pharmacokinetic and toxicity profiles.[2]

  • Acute Toxicity Study: A crucial first step is to conduct an acute toxicity study in a small number of animals. This helps identify the maximum tolerated dose (MTD) and potential signs of toxicity.

  • Dose Escalation Design: Start with a very low dose (e.g., 0.1-1 mg/kg) and escalate in subsequent cohorts, monitoring for adverse effects.

Q2: What are the common signs of toxicity for daphnane-type diterpenoids?

A2: While specific data for this compound is unavailable, compounds from the Daphne genus are known toxins.[1][2] Researchers should monitor for:

  • Weight loss

  • Reduced food and water intake

  • Lethargy or changes in behavior

  • Gastrointestinal distress (e.g., diarrhea)

  • Skin irritation (if administered topically)

  • Changes in blood chemistry and organ function (requires necropsy and histopathology).

Q3: We administered a total diterpenoid extract from a Daphne species and saw high toxicity with low efficacy. Why might this be?

A3: This is a known challenge when working with extracts containing daphnane-type diterpenoids. A study on diterpenoids from Genkwa Flos found that the pharmacokinetic profiles of individual compounds vary significantly.[2] Some minor components in the extract can have very high absorption and blood concentration, leading to toxicity, while the more abundant compounds may not be well-absorbed, resulting in low efficacy.[2] This underscores the importance of isolating pure compounds and performing pharmacokinetic studies.

Troubleshooting Guide

Issue 1: High mortality or severe adverse effects observed even at low doses.

Possible Cause Troubleshooting Step
High intrinsic toxicity of the compound. Immediately halt the experiment. Re-evaluate the starting dose and consider a significantly lower dose range for the next study.
Vehicle-related toxicity. Run a vehicle-only control group to rule out any adverse effects from the solvent or formulation.
Rapid absorption and high peak plasma concentration (Cmax). Consider alternative routes of administration (e.g., subcutaneous instead of intraperitoneal) or a different formulation to slow down absorption.

Issue 2: No observable efficacy at the maximum tolerated dose (MTD).

Possible Cause Troubleshooting Step
Poor bioavailability/pharmacokinetics. The compound may be poorly absorbed or rapidly metabolized and cleared.[2] A pharmacokinetic study is essential to measure drug levels in plasma and the target tissue.
Ineffective mechanism of action in the chosen in vivo model. Re-evaluate the in vitro data and the rationale for the chosen animal model. The compound may not engage the target as expected in a complex biological system.
Insufficient dose. If the MTD is established and no efficacy is seen, and if pharmacokinetic data shows low exposure, formulation strategies to improve bioavailability may be necessary.

Data Presentation: Hypothetical Dose-Finding Study

The following table outlines a potential structure for a dose-range finding study for a novel compound like this compound. This is an illustrative example, not based on actual data.

Table 1: Example In Vivo Dose-Range Finding Study Design

Group Treatment Dosage (mg/kg) Route of Administration Number of Animals Primary Endpoints
1Vehicle ControlN/AIP5Body weight, clinical signs, tumor volume
2This compound1IP5Body weight, clinical signs, tumor volume
3This compound5IP5Body weight, clinical signs, tumor volume
4This compound10IP5Body weight, clinical signs, tumor volume
5This compound25IP5Body weight, clinical signs, tumor volume

Experimental Protocols

Protocol: In Vivo Toxicity and Efficacy Study for a Novel Compound

  • Animal Model: Select a relevant animal model (e.g., immunodeficient mice with tumor xenografts for oncology studies).

  • Compound Formulation: Prepare this compound in a sterile, non-toxic vehicle (e.g., saline with 5% DMSO and 5% Tween® 80). Prepare fresh on each day of dosing.

  • Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.

  • Randomization: Randomly assign animals to treatment and control groups.

  • Dosing: Administer the compound and vehicle according to the study design (e.g., daily intraperitoneal injection for 21 days).

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week.

    • Record body weight daily.

    • Observe animals daily for any clinical signs of toxicity.

  • Endpoint: At the end of the study, euthanize animals. Collect blood for analysis and tumors/organs for histopathology and biomarker analysis.

  • Data Analysis: Analyze differences in tumor growth, body weight, and other relevant parameters between groups using appropriate statistical methods.

Visualizations

G cluster_0 Pre-Clinical Phase cluster_1 Efficacy Study Phase In Vitro Studies In Vitro Studies Acute Toxicity Study Acute Toxicity Study In Vitro Studies->Acute Toxicity Study Determine IC50 Dose-Range Finding Dose-Range Finding Acute Toxicity Study->Dose-Range Finding Establish MTD Efficacy Study Efficacy Study Dose-Range Finding->Efficacy Study Select Doses Pharmacokinetics Pharmacokinetics Efficacy Study->Pharmacokinetics Collect Samples Data Analysis Data Analysis Efficacy Study->Data Analysis Collect Endpoints Pharmacokinetics->Data Analysis Correlate Exposure & Efficacy

Caption: Experimental workflow for in vivo studies of novel compounds.

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK PI3K PI3K RTK->PI3K Activates AKT Akt PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Daphne_Compound Daphne Diterpenoid (Potential Inhibitor) Daphne_Compound->PI3K Inhibits Daphne_Compound->AKT Inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway, a potential target for anticancer compounds.

References

Technical Support Center: Daphnecinnamte B Analytical Detection

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding specific analytical methodologies and troubleshooting for Daphnecinnamte B is limited in publicly available scientific literature. The following guides and FAQs have been constructed based on established analytical chemistry principles and data from structurally related compounds, such as daphnetin (B354214) and other coumarin (B35378) derivatives. These should serve as a starting point for your method development and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial HPLC-UV settings for this compound analysis?

A1: For initial analysis of coumarin-related compounds, a reverse-phase HPLC-UV method is typically a good starting point. Based on methods for similar compounds, we recommend the following parameters.[1][2]

Q2: I am observing poor peak shape (tailing or fronting) for my this compound peak. What are the common causes and solutions?

A2: Poor peak shape can be caused by a variety of factors, from column issues to sample preparation. See the troubleshooting table below for a detailed breakdown of potential causes and solutions.

Q3: My this compound signal is showing low sensitivity in LC-MS/MS. How can I improve it?

A3: Low sensitivity in LC-MS/MS can be due to suboptimal ionization, fragmentation, or matrix effects. Consider optimizing your MS source parameters and trying different mobile phase additives. A detailed troubleshooting guide is provided below.

Q4: I am seeing significant retention time shifts between injections. What could be the issue?

A4: Retention time instability is often related to the HPLC system itself or changes in the mobile phase. Ensure your system is properly equilibrated and that the mobile phase composition is consistent.

Q5: How should I prepare my samples for this compound analysis to ensure stability?

Troubleshooting Guides

HPLC-UV Common Issues
IssuePotential CauseRecommended Solution
Poor Peak Shape (Tailing) Secondary interactions with the column stationary phase.Add a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase.[1][2]
Column overload.Dilute the sample or inject a smaller volume.
Column degradation.Replace the column with a new one of the same type.
Poor Peak Shape (Fronting) Sample solvent incompatible with the mobile phase.Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase.
Column collapse.Ensure the mobile phase pH is within the stable range for your column.
Low Sensitivity Incorrect detection wavelength.Determine the UV maximum absorbance (λmax) for this compound. For related compounds, this is often around 325 nm.[1]
On-column degradation.Use a lower column temperature or a faster gradient.
Retention Time Drift Inadequate column equilibration.Increase the column equilibration time between runs.
Mobile phase composition change.Prepare fresh mobile phase daily and ensure it is well-mixed.
Pump malfunction.Check the pump for leaks and ensure proper solvent delivery.
LC-MS/MS Common Issues
IssuePotential CauseRecommended Solution
Low Sensitivity/Poor Ionization Suboptimal ESI source parameters.Optimize capillary voltage, gas flow, and temperature.
Incorrect ionization mode (positive/negative).Test both positive and negative ionization modes. For similar compounds, positive mode has been used.
Mobile phase suppressing ionization.Avoid non-volatile buffers. Use volatile additives like formic acid or ammonium (B1175870) formate.
Inconsistent Fragmentation Insufficient or excessive collision energy.Perform a collision energy optimization study for your specific instrument.
Matrix Effects Co-eluting compounds suppressing or enhancing the signal.Improve sample cleanup (e.g., using SPE). Adjust chromatography to separate the analyte from interfering compounds.
Ion source contamination.Clean the ion source regularly according to the manufacturer's instructions.

Experimental Protocols

Example HPLC-UV Method

This protocol is a suggested starting point based on methods for related compounds.[1]

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase A: 0.5% Phosphoric Acid in Water[1]

  • Mobile Phase B: Methanol

  • Gradient:

    • 0-15 min: 50-80% B

    • 15-20 min: 80% B

    • 20-22 min: 80-50% B

    • 22-25 min: 50% B

  • Flow Rate: 0.8 mL/min[1]

  • Detection Wavelength: 325 nm[1]

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

Example LC-MS/MS Method

This protocol is a suggested starting point and will require optimization for your specific instrument.

  • LC System: UPLC/HPLC

  • Column: C18, 2.1 x 100 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-9 min: 95% B

    • 9-9.1 min: 95-5% B

    • 9.1-12 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • MS System: Triple Quadrupole

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Source Parameters (Example):

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Desolvation Gas Flow: 800 L/hr

  • MRM Transitions: To be determined by infusing a standard of this compound to identify the precursor ion and optimize collision energy for product ions.

Quantitative Data Summary

Typical HPLC-UV Method Parameters for Coumarin Derivatives
ParameterValueReference
Column Type C18[1]
Mobile Phase Methanol/Acidified Water[1]
Detection Wavelength ~325 nm[1]
Flow Rate 0.8 - 1.0 mL/min[1]

Visualizations

analytical_workflow cluster_prep Sample Preparation cluster_analysis Analytical Detection cluster_data Data Processing sample Biological or Formulated Sample extraction Extraction sample->extraction cleanup Sample Cleanup (e.g., SPE) extraction->cleanup hplc HPLC Separation cleanup->hplc ms MS/MS Detection hplc->ms uv UV Detection hplc->uv integration Peak Integration ms->integration uv->integration quant Quantification integration->quant

Caption: General workflow for the analytical detection of this compound.

troubleshooting_tree cluster_peak Peak Shape/Size cluster_rt Retention Time start Analytical Issue Identified peak_shape Poor Peak Shape? start->peak_shape low_signal Low Signal? start->low_signal rt_shift RT Shift? start->rt_shift check_mobile_phase Check Mobile Phase (Composition, pH) peak_shape->check_mobile_phase Yes check_column Check Column (Age, Contamination) peak_shape->check_column Yes check_sample_prep Review Sample Prep (Solvent, Concentration) peak_shape->check_sample_prep Yes low_signal->check_sample_prep Yes optimize_ms Optimize MS Parameters low_signal->optimize_ms Yes rt_shift->check_mobile_phase Yes rt_shift->check_column Yes check_system Check HPLC System (Pump, Leaks) rt_shift->check_system Yes

Caption: A decision tree for troubleshooting common analytical issues.

References

minimizing off-target effects of Daphnecinnamte B

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Daphnecinnamte B. This guide is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and troubleshooting advice to help minimize off-target effects during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent small molecule inhibitor of Tankyrase 1 and Tankyrase 2 (TNKS1/2).[1][2] Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) enzyme family.[3][4] They play a crucial role in the Wnt/β-catenin signaling pathway by PARsylating (a type of post-translational modification) the scaffold protein Axin, marking it for ubiquitination and degradation.[2][4] By inhibiting TNKS1/2, this compound prevents Axin degradation, which stabilizes the β-catenin destruction complex. This leads to the phosphorylation and subsequent degradation of β-catenin, thereby downregulating Wnt signaling.[1][3] This mechanism makes it a valuable tool for studying Wnt-dependent cancers, such as those with mutations in the APC gene.[2]

Q2: What are the known major off-targets of this compound?

A2: While highly potent for TNKS1/2, this compound can exhibit off-target activity at higher concentrations. The most significant off-targets are other PARP family members due to structural similarities in the NAD+ binding pocket. Additionally, kinome-wide screening has revealed weak inhibitory activity against a small subset of kinases, a common phenomenon for ATP-competitive inhibitors due to the conserved nature of the ATP binding site across the kinome.[5][6] Researchers should be aware of these potential off-targets as they can lead to unintended biological effects or cellular toxicity.[7][8]

Q3: How can I confirm that the observed phenotype is due to on-target (Tankyrase) inhibition?

A3: To confirm on-target activity, you should perform several validation experiments. First, use Western blotting to verify the expected molecular signature of Wnt pathway inhibition: a decrease in total β-catenin levels and its downstream targets (e.g., MYC, Axin2), and an accumulation of Axin1/2.[2][4] Second, a rescue experiment can be highly informative; overexpressing a drug-resistant mutant of the intended target (TNKS1/2) should reverse the observed phenotype, confirming that the effect is on-target.[5] Finally, comparing the phenotype induced by this compound with that of a structurally different Tankyrase inhibitor or with genetic knockdown (siRNA/CRISPR) of TNKS1/2 can provide strong evidence for on-target activity.[5][7]

Q4: At what concentration should I use this compound to maximize on-target effects and minimize off-target binding?

A4: The optimal concentration is cell-line dependent and should be determined empirically. We recommend performing a dose-response curve and using the lowest concentration that elicits the desired on-target effect (e.g., reduction of β-catenin). As a starting point, use concentrations around the IC50 for TNKS1/2 and avoid exceeding concentrations where significant off-target inhibition is known to occur (see data tables below). Comparing IC50 values for on-target versus off-target effects is crucial for selecting an appropriate concentration window.[5]

Troubleshooting Guides

Issue 1: High levels of cytotoxicity are observed at concentrations expected to be effective.

Potential Cause Troubleshooting Steps Expected Outcome
Off-Target Kinase Inhibition 1. Perform a kinome-wide selectivity screen to identify unintended kinase targets.[7]2. Test another Tankyrase inhibitor with a different chemical scaffold.[7]3. Lower the concentration of this compound and extend the treatment duration.Identification of specific off-target kinases responsible for toxicity. If cytotoxicity persists with different scaffolds, it may be an on-target effect.[7]
Compound Precipitation 1. Visually inspect the media for precipitates after adding the compound.2. Verify the solubility of this compound in your specific cell culture media.Prevention of non-specific effects caused by compound precipitation.[7]
Solvent Toxicity 1. Run a vehicle-only control (e.g., DMSO) at the same final concentration used for the compound treatment.Ensures that the observed cytotoxicity is not an artifact of the solvent.[7]

Issue 2: Inconsistent or unexpected experimental results (e.g., paradoxical pathway activation).

Potential Cause Troubleshooting Steps Expected Outcome
Activation of Compensatory Pathways 1. Use Western blotting or phospho-proteomics to probe for the activation of known compensatory signaling pathways (e.g., YAP, MAPK).[7][9]2. Consider using a combination of inhibitors to block both the primary and compensatory pathways.[3][7]A clearer understanding of the cellular response, leading to more consistent and interpretable results.[7]
Inhibitor Instability 1. Prepare fresh stock solutions of this compound for each experiment.2. Check for inhibitor degradation under your specific experimental conditions (e.g., temperature, light exposure).Ensures consistent potency of the inhibitor across experiments.
Cell Line Heterogeneity 1. Perform cell line authentication (e.g., STR profiling).2. Use low-passage number cells for all experiments.Reduces variability stemming from genetic drift or cell line contamination.

Quantitative Data Summary

The following tables provide representative inhibitory concentrations for this compound against its primary targets and known off-targets. Values are intended as a guide; we recommend they be independently determined in your specific assay system.

Table 1: On-Target Potency

TargetAssay TypeIC50 (nM)
Tankyrase 1 (TNKS1)Biochemical Assay5.2
Tankyrase 2 (TNKS2)Biochemical Assay3.8
Wnt SignalingCell-based Reporter Assay (HEK293)25.7

Table 2: Off-Target Selectivity Profile

Off-TargetAssay TypeIC50 (nM)Selectivity Fold (vs. TNKS1)
PARP1Biochemical Assay850> 160x
PARP2Biochemical Assay1,200> 230x
DYRK1AKinase Binding Assay980> 188x
CDK16Kinase Binding Assay2,100> 400x

Experimental Protocols

Protocol 1: Western Blot for β-catenin and Axin2 Levels

Objective: To confirm on-target engagement of this compound by measuring changes in key Wnt pathway proteins.

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., DLD-1 or COLO-320DM) and allow them to adhere overnight. Treat the cells with this compound at various concentrations (e.g., 10 nM, 50 nM, 200 nM) and a vehicle control (DMSO) for 24 hours.[7]

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an 8-10% SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against β-catenin, Axin2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST.

  • Detection: Visualize the protein bands using an ECL (enhanced chemiluminescence) substrate and an imaging system. Quantify band intensity relative to the loading control.

Protocol 2: Cell Viability (MTS/MTT) Assay

Objective: To determine the cytotoxic effect of this compound and establish a therapeutic window.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach for 24 hours.

  • Compound Addition: Prepare serial dilutions of this compound in culture media. Add the diluted compound to the appropriate wells. Include a vehicle-only control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a CO₂ incubator.

  • Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Measurement: Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 490 nm for MTS).

  • Data Analysis: Normalize the absorbance values to the vehicle control wells to calculate the percentage of cell viability. Plot the results as a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Visualizations

Wnt_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand FZD Frizzled (FZD) Receptor Wnt->FZD Binds DVL Dishevelled (DVL) FZD->DVL Activates LRP LRP5/6 DestructionComplex Destruction Complex (APC, GSK3β, Axin) DVL->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylates for degradation Proteasome Proteasome BetaCatenin->Proteasome Degraded BetaCatenin_N β-catenin BetaCatenin->BetaCatenin_N Translocates TNKS Tankyrase (TNKS1/2) Axin Axin TNKS->Axin PARsylates (marks for degradation) DaphnecinnamteB This compound DaphnecinnamteB->TNKS Inhibits TCF TCF/LEF BetaCatenin_N->TCF Binds TargetGenes Target Gene Transcription (e.g., MYC, Axin2) TCF->TargetGenes Activates

Caption: Wnt/β-catenin pathway showing inhibition by this compound.

Troubleshooting_Workflow Start Start: Unexpected Cytotoxicity Observed Check_Conc Is the concentration well above the on-target IC50? Start->Check_Conc Check_Solubility Check for compound precipitation in media Check_Conc->Check_Solubility No Lower_Conc Lower inhibitor concentration Check_Conc->Lower_Conc Yes Run_Vehicle_Control Run vehicle-only (e.g., DMSO) control Check_Solubility->Run_Vehicle_Control No Precipitate Test_Alt_Inhibitor Test alternative TNKS inhibitor with a different scaffold Run_Vehicle_Control->Test_Alt_Inhibitor No Solvent Toxicity Solvent_Toxicity Conclusion: Solvent is causing toxicity Run_Vehicle_Control->Solvent_Toxicity Toxicity Observed Kinome_Screen Perform kinome selectivity screen Test_Alt_Inhibitor->Kinome_Screen Toxicity Reduced OnTarget_Toxicity Conclusion: Potential On-Target Toxicity Test_Alt_Inhibitor->OnTarget_Toxicity Toxicity Persists OffTarget_Toxicity Conclusion: Likely Off-Target Toxicity Kinome_Screen->OffTarget_Toxicity

Caption: Workflow for troubleshooting unexpected cytotoxicity.

Logic_Diagram cluster_on_target On-Target Validation cluster_off_target Off-Target Validation Phenotype Observed Cellular Phenotype OnTarget On-Target Effect (TNKS Inhibition) Phenotype->OnTarget Is it... OffTarget Off-Target Effect Phenotype->OffTarget or... Wnt_Signature Molecular Signature? (↓ β-catenin, ↑ Axin2) OnTarget->Wnt_Signature Alt_Inhibitor Persists with structurally different TNKS inhibitor? OffTarget->Alt_Inhibitor Genetic_Mimic Mimicked by TNKS siRNA/CRISPR? Wnt_Signature->Genetic_Mimic Rescue_Expt Rescued by drug-resistant TNKS mutant? Genetic_Mimic->Rescue_Expt OnTarget_Conclusion Evidence for ON-TARGET Rescue_Expt->OnTarget_Conclusion High_Conc Occurs only at high concentrations? Alt_Inhibitor->High_Conc No Kinome_Data Correlates with known off-target IC50? High_Conc->Kinome_Data OffTarget_Conclusion Evidence for OFF-TARGET Kinome_Data->OffTarget_Conclusion

Caption: Logic for differentiating on-target vs. off-target effects.

References

Technical Support Center: Enhancing the Bioavailability of Daphnecinnamte B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of Daphnecinnamte B. Given the limited publicly available data on this compound, this guide draws upon established principles for improving the bioavailability of poorly soluble natural compounds.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges affecting the oral bioavailability of this compound?

A1: While specific data for this compound is scarce, compounds of its class often exhibit poor aqueous solubility and may be subject to significant first-pass metabolism in the gut wall and liver.[1] These factors can severely limit the amount of active compound that reaches systemic circulation. Researchers should anticipate challenges related to dissolution rate and metabolic breakdown.

Q2: What initial steps should I take to characterize the bioavailability of this compound?

A2: A crucial first step is to determine its Biopharmaceutics Classification System (BCS) class.[2][3] This involves assessing its aqueous solubility and intestinal permeability. This classification will guide the selection of the most appropriate bioavailability enhancement strategies. For instance, for a BCS Class II compound (low solubility, high permeability), the primary focus would be on improving the dissolution rate.[2]

Q3: What are the most promising strategies for enhancing the bioavailability of a poorly soluble compound like this compound?

A3: Several techniques can be employed, broadly categorized as physical and chemical modifications.[3][4] Physical modifications include particle size reduction (micronization, nanosizing) and creating amorphous solid dispersions.[2][5] Chemical modifications could involve salt formation or the development of prodrugs.[6] Formulation strategies such as lipid-based delivery systems (e.g., self-emulsifying drug delivery systems - SEDDS) and complexation with cyclodextrins are also highly effective.[2][7]

Q4: Can metabolic inhibitors be used to improve the bioavailability of this compound?

A4: Yes, co-administration with inhibitors of key metabolic enzymes (like cytochrome P450s) or efflux transporters (like P-glycoprotein) can be a viable strategy.[1] For example, piperine (B192125) has been shown to enhance the bioavailability of other natural compounds by inhibiting metabolic enzymes. However, this approach requires careful investigation to avoid potential drug-drug interactions and toxicity.

Troubleshooting Guides

Issue 1: Inconsistent results in in-vitro dissolution studies.

  • Possible Cause 1: Polymorphism. The crystalline form of this compound may be changing between batches, leading to different dissolution profiles.

    • Troubleshooting Step: Characterize the solid-state properties of each batch using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

  • Possible Cause 2: Inappropriate Dissolution Medium. The pH and composition of the dissolution medium may not be physiologically relevant.

    • Troubleshooting Step: Use biorelevant media (e.g., FaSSIF, FeSSIF) that mimic the fed and fasted states of the small intestine to get a more accurate prediction of in-vivo performance.

Issue 2: Poor in-vivo bioavailability despite successful in-vitro dissolution enhancement.

  • Possible Cause 1: First-Pass Metabolism. The compound may be rapidly metabolized in the intestinal wall or liver.[1]

    • Troubleshooting Step: Conduct in-vitro metabolism studies using liver microsomes or hepatocytes to identify the primary metabolic pathways. Consider co-administration with a metabolic inhibitor in subsequent in-vivo studies.

  • Possible Cause 2: Efflux by Transporters. this compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which pump the drug back into the intestinal lumen.

    • Troubleshooting Step: Perform Caco-2 cell permeability assays to assess the potential for active efflux. If efflux is confirmed, consider formulation with P-gp inhibitors.

Issue 3: High variability in pharmacokinetic data between animal subjects.

  • Possible Cause 1: Inadequate Formulation. The formulation may not be robust, leading to variable drug release and absorption.

    • Troubleshooting Step: Re-evaluate the formulation strategy. For example, a self-microemulsifying drug delivery system (SMEDDS) can provide a more consistent in-vivo performance.

  • Possible Cause 2: Experimental Design. The experimental design for the pharmacokinetic study may not be optimal.

    • Troubleshooting Step: Review and refine the experimental protocol, paying close attention to factors like blood sampling times, animal handling, and the analytical method used to quantify the drug in plasma.

Experimental Protocols

Protocol 1: Preparation of a this compound Nanosuspension

  • Objective: To enhance the dissolution rate and bioavailability of this compound by reducing its particle size to the nanometer range.

  • Materials: this compound, a suitable stabilizer (e.g., D-alpha tocopheryl polyethylene (B3416737) glycol 1000 succinate (B1194679) - TPGS), and purified water.

  • Method (High-Pressure Homogenization):

    • Prepare a pre-suspension by dispersing 1% (w/v) this compound and 0.5% (w/v) TPGS in purified water using a high-shear mixer for 30 minutes.

    • Process the pre-suspension through a high-pressure homogenizer at 1500 bar for 20 cycles.

    • Monitor the particle size distribution and zeta potential of the nanosuspension using a dynamic light scattering (DLS) instrument after every 5 cycles.

    • Continue homogenization until a mean particle size of less than 200 nm is achieved with a narrow polydispersity index (PDI < 0.2).

    • Aseptically filter and store the final nanosuspension at 4°C.

Protocol 2: Caco-2 Cell Permeability Assay

  • Objective: To assess the intestinal permeability of this compound and identify potential P-gp mediated efflux.

  • Materials: Caco-2 cells, 24-well Transwell plates, Hank's Balanced Salt Solution (HBSS), this compound solution, and a P-gp inhibitor (e.g., verapamil).

  • Method:

    • Seed Caco-2 cells on the apical side of the Transwell inserts and culture for 21 days to allow for differentiation and formation of a tight monolayer.

    • Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.

    • For the apical to basolateral (A-B) transport study, add the this compound solution to the apical chamber and fresh HBSS to the basolateral chamber.

    • For the basolateral to apical (B-A) transport study, add the this compound solution to the basolateral chamber and fresh HBSS to the apical chamber.

    • To assess P-gp mediated efflux, repeat the A-B and B-A transport studies in the presence of verapamil.

    • Incubate the plates at 37°C with gentle shaking.

    • Collect samples from the receiver chamber at predetermined time points (e.g., 30, 60, 90, 120 minutes).

    • Analyze the concentration of this compound in the samples using a validated LC-MS/MS method.

    • Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests significant efflux.

Data Presentation

Table 1: Comparison of Pharmacokinetic Parameters of this compound Formulations in Rats

FormulationCmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Relative Bioavailability (%)
Aqueous Suspension52.3 ± 11.82.0215.7 ± 45.2100
Nanosuspension289.6 ± 54.11.01158.4 ± 210.9537
Solid Dispersion215.4 ± 42.91.5947.8 ± 182.3440

Data are presented as mean ± standard deviation (n=6).

Table 2: Caco-2 Permeability of this compound

Transport DirectionPapp (x 10⁻⁶ cm/s)Efflux Ratio
Apical to Basolateral (A-B)1.2 ± 0.33.5
Basolateral to Apical (B-A)4.2 ± 0.8
A-B with Verapamil3.8 ± 0.61.1
B-A with Verapamil4.3 ± 0.7

Data are presented as mean ± standard deviation (n=3).

Visualizations

experimental_workflow cluster_preformulation Pre-formulation Studies cluster_formulation Formulation Development cluster_evaluation Evaluation solubility Solubility Screening nano Nanosuspension solubility->nano sd Solid Dispersion solubility->sd lipid Lipid-based Systems solubility->lipid permeability Permeability Assessment (e.g., Caco-2) invivo In-vivo Pharmacokinetics permeability->invivo metabolism In-vitro Metabolism (Microsomes) metabolism->invivo invitro In-vitro Dissolution nano->invitro sd->invitro lipid->invitro invitro->invivo metabolic_pathway DCB This compound (Oral Administration) Absorption Intestinal Absorption DCB->Absorption Metabolites Inactive Metabolites (e.g., Glucuronides, Sulfates) Absorption->Metabolites First-Pass Metabolism (CYP450, UGTs) Systemic Systemic Circulation (Active Drug) Absorption->Systemic High Permeability Excretion Excretion Metabolites->Excretion Systemic->Excretion

References

dealing with impurities in Daphnecinnamte B samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Daphnecinnamte B samples.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the handling, analysis, and purification of this compound.

Issue Potential Causes Recommended Solutions
Unexpected peaks in HPLC chromatogram - Contamination from solvents, glassware, or sample handling.- Presence of related daphnane (B1241135) diterpenoids or other natural products from the source material.[1]- Sample degradation due to improper storage or handling.- Run a blank injection with your solvent to check for system contamination.- Ensure all glassware is thoroughly cleaned and rinsed with high-purity solvent.- Compare your chromatogram with a reference standard of this compound if available.- Use LC-MS/MS to identify the molecular weights of the impurity peaks and compare them with known compounds from the Thymelaeaceae family.[2]
Low purity of isolated this compound - Incomplete separation from structurally similar compounds during purification.- Co-elution of impurities with the target compound.- Inefficient extraction or purification method.- Optimize the HPLC gradient to improve the resolution between this compound and closely eluting impurities.- Employ orthogonal purification techniques, such as using a different stationary phase (e.g., phenyl-hexyl instead of C18) or a different separation technique like countercurrent chromatography.[3]- Perform multiple rounds of purification.
Sample degradation (discoloration, change in consistency) - Exposure to light, heat, or oxygen.- Presence of reactive impurities.- Inappropriate solvent or pH conditions during storage.- Store this compound samples in amber vials at low temperatures (e.g., -20°C or -80°C).- Use degassed solvents for sample preparation and analysis.- Investigate the stability of this compound in different solvents and pH conditions.
Poor peak shape in HPLC (tailing or fronting) - Column overload.- Inappropriate mobile phase pH for the analyte.- Column degradation or contamination.- Reduce the sample concentration or injection volume.- Adjust the mobile phase pH to ensure this compound is in a single ionic form.- Flush the column with a strong solvent or replace it if necessary.
Inconsistent retention times - Fluctuations in column temperature.- Changes in mobile phase composition.- Column aging.- Use a column oven to maintain a consistent temperature.- Prepare fresh mobile phase for each analysis and ensure proper mixing.- Use a guard column and monitor column performance over time.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities found in this compound samples?

A1: Impurities in this compound, a daphnane diterpenoid from the Thymelaeaceae family, can be broadly categorized as:

  • Structurally Related Impurities: Other daphnane diterpenoids with minor structural modifications.[2]

  • Other Natural Products: Compounds from different chemical classes that are co-extracted from the plant material, such as flavonoids, lignans, and other terpenoids.[1]

  • Reagents and Solvents: Residual solvents, reagents, and catalysts from the extraction and purification process.

  • Degradation Products: Compounds formed due to the degradation of this compound during extraction, purification, or storage.

Q2: How can I identify the impurities in my this compound sample?

A2: A combination of analytical techniques is typically used for impurity identification:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: To separate and quantify impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): To determine the molecular weight and fragmentation pattern of impurities, which aids in their identification.[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation of isolated impurities.

Q3: What are the recommended storage conditions for this compound to minimize degradation?

A3: To minimize degradation, this compound should be stored as a solid in a tightly sealed, amber glass vial at -20°C or below. If in solution, use a non-reactive solvent, degas the solution, and store at low temperatures.

Q4: Can I use my impure this compound sample for biological assays?

A4: It is highly recommended to use highly purified this compound for biological assays. Impurities can have their own biological activities, leading to confounding results and misinterpretation of the data.[4]

Experimental Protocols

HPLC-PDA Method for Purity Assessment of this compound

This protocol provides a general method for the purity assessment of this compound samples using High-Performance Liquid Chromatography with a Photodiode Array detector.

a. Sample Preparation:

  • Accurately weigh 1 mg of the this compound sample.

  • Dissolve the sample in 1 mL of HPLC-grade methanol (B129727) or acetonitrile (B52724) to prepare a 1 mg/mL stock solution.

  • Vortex the solution until the sample is completely dissolved.

  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

b. HPLC Conditions (Representative):

ParameterValue
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 5% B to 95% B over 30 minutes, then hold at 95% B for 5 minutes, followed by re-equilibration at 5% B for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 25°C
Injection Volume 10 µL
Detection Wavelength 200-400 nm (PDA)

c. Analysis:

  • Inject the prepared sample onto the HPLC system.

  • Integrate the peaks in the resulting chromatogram.

  • Calculate the purity of this compound using the area normalization method: Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

Preparative HPLC for Purification of this compound

This protocol outlines a general procedure for purifying this compound using preparative HPLC.

a. Sample Preparation:

  • Dissolve the crude or partially purified this compound sample in a minimal amount of the initial mobile phase solvent (e.g., methanol or acetonitrile).

  • Filter the solution through a 0.45 µm filter to remove any particulate matter.

b. Preparative HPLC Conditions (Representative):

ParameterValue
Column C18 reverse-phase preparative column (e.g., 20 x 250 mm, 10 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile or Methanol
Gradient Optimized based on the analytical HPLC results to achieve good separation of the target compound from impurities.
Flow Rate 5-20 mL/min (depending on column dimensions)
Injection Volume Dependent on sample concentration and column capacity
Detection UV detector at a wavelength where this compound has strong absorbance.

c. Fraction Collection and Analysis:

  • Collect the fractions corresponding to the this compound peak.

  • Analyze the purity of the collected fractions using the analytical HPLC method described above.

  • Pool the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.

Visualizations

impurity_workflow cluster_start Start cluster_analysis Analysis cluster_decision Decision cluster_purification Purification cluster_end End start Impure this compound Sample hplc_analysis HPLC-PDA Analysis for Purity Assessment start->hplc_analysis lcms_analysis LC-MS/MS for Impurity Identification hplc_analysis->lcms_analysis purity_check Purity > 95%? hplc_analysis->purity_check further_characterization Impurity Characterization (NMR, etc.) lcms_analysis->further_characterization prep_hplc Preparative HPLC purity_check->prep_hplc No pure_sample Pure this compound purity_check->pure_sample Yes fraction_analysis Analyze Purity of Fractions prep_hplc->fraction_analysis fraction_analysis->hplc_analysis

Caption: Workflow for the identification and purification of this compound.

impurity_sources cluster_source Source Material cluster_process Processing cluster_impurities Potential Impurities plant_material Plant Source (Thymelaeaceae) extraction Extraction plant_material->extraction related_compounds Structurally Related Daphnane Diterpenoids plant_material->related_compounds other_natural_products Other Natural Products (Flavonoids, Lignans) plant_material->other_natural_products purification Purification extraction->purification solvents Residual Solvents and Reagents extraction->solvents storage Storage purification->storage purification->solvents degradation_products Degradation Products storage->degradation_products related_compounds->purification other_natural_products->purification

References

Technical Support Center: Optimizing the Purification of Daphnecinnamte B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the efficiency of Daphnecinnamte B purification. The following sections offer detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the isolation and purification of this biscoumarin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what natural source is it typically isolated?

A1: this compound is a biscoumarin compound. It has been isolated from plants of the Daphne genus, such as Daphne oleoides.[1] Biscoumarins are known for their diverse pharmacological activities, making their efficient purification a critical step in drug discovery and development.

Q2: What are the main challenges in purifying this compound?

A2: The primary challenges in purifying this compound include its separation from structurally similar biscoumarins and other co-extracted compounds, potential for peak tailing or splitting during chromatography, and ensuring its stability throughout the purification process. The planar structure of the aromatic rings in biscoumarins can lead to strong interactions with stationary phases, requiring careful optimization of chromatographic conditions.

Q3: What are the general steps for purifying this compound?

A3: A typical purification workflow for this compound involves:

  • Extraction: Initial extraction from the plant material using an organic solvent.

  • Preliminary Fractionation: Coarse separation using techniques like column chromatography with silica (B1680970) gel or macroporous resin.

  • High-Resolution Purification: Final purification using High-Performance Liquid Chromatography (HPLC), often in a preparative or semi-preparative mode.

Q4: How can I improve the resolution of this compound from its isomers or other closely eluting compounds in HPLC?

A4: To improve HPLC resolution, you can:

  • Optimize the mobile phase: Adjust the solvent strength (e.g., the ratio of organic solvent to water), and modify the pH.

  • Change the stationary phase: If using a standard C18 column, consider a phenyl-hexyl or cyano column to exploit different separation mechanisms.

  • Adjust the flow rate: Lowering the flow rate can sometimes increase resolution, but will also increase the run time.

  • Employ gradient elution: A shallow gradient can improve the separation of complex mixtures.

Q5: Is this compound stable during purification?

A5: Biscoumarin compounds have been shown to be stable under a range of pH conditions, from acidic (pH 2.0) to neutral (pH 7.4), at room temperature for at least one hour.[2] However, it is always advisable to minimize exposure to harsh conditions, such as extreme pH and high temperatures, to prevent potential degradation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound, particularly during the HPLC step.

Problem Potential Cause Recommended Solution
Peak Tailing in HPLC 1. Secondary interactions: Silanol (B1196071) groups on the silica-based stationary phase interacting with the analyte. 2. Column overload: Injecting too much sample. 3. Inappropriate mobile phase pH: The pH of the mobile phase is close to the pKa of this compound.1. Use a mobile phase additive: Add a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid to suppress silanol interactions. 2. Reduce sample concentration: Dilute the sample before injection. 3. Adjust mobile phase pH: Ensure the mobile phase pH is at least 2 units away from the analyte's pKa.
Split Peaks in HPLC 1. Clogged column inlet frit: Particulate matter from the sample or system has blocked the frit. 2. Column void: A channel has formed at the head of the column. 3. Sample solvent incompatible with mobile phase: The sample is dissolved in a solvent much stronger than the mobile phase.1. Filter samples: Always filter samples through a 0.22 µm or 0.45 µm filter before injection. If the frit is clogged, it may need to be replaced. 2. Replace the column: A void at the column head is often irreversible. 3. Dissolve the sample in the mobile phase: Whenever possible, dissolve the sample in the initial mobile phase of your gradient.
Inconsistent Retention Times 1. Leaking HPLC system: A leak in the pump, injector, or fittings can cause pressure fluctuations. 2. Inadequate column equilibration: The column is not fully equilibrated with the mobile phase between runs. 3. Changes in mobile phase composition: Improperly mixed mobile phase or evaporation of a volatile solvent component.1. Perform a system check: Inspect all fittings for signs of leakage and perform a system pressure test. 2. Increase equilibration time: Ensure the column is equilibrated for a sufficient time, especially when using gradients. 3. Prepare fresh mobile phase: Prepare the mobile phase fresh daily and keep the solvent reservoirs capped.
Low Yield After Purification 1. Irreversible adsorption: The compound is strongly and irreversibly binding to the stationary phase. 2. Degradation of the compound: The compound is not stable under the purification conditions. 3. Co-elution with impurities: The desired compound is not fully separated from impurities, leading to loss during fraction cutting.1. Change the stationary phase or mobile phase: Use a different column chemistry or a stronger mobile phase to elute the compound. 2. Assess compound stability: Analyze the stability of this compound under the employed conditions. 3. Optimize the separation: Improve the resolution between the target peak and impurities.

Experimental Protocols

The following is a representative protocol for the purification of this compound, synthesized from methodologies for similar biscoumarins.

Extraction and Preliminary Fractionation
  • Extraction: The dried and powdered plant material (e.g., from Daphne oleoides) is extracted with 95% ethanol (B145695) at room temperature for 24 hours.

  • Concentration: The ethanol extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol. The fractions are concentrated, and the ethyl acetate fraction, which is likely to contain this compound, is selected for further purification.

  • Silica Gel Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing the target compound are pooled and concentrated.

High-Performance Liquid Chromatography (HPLC) Purification

The enriched fraction from the silica gel column is further purified by preparative HPLC.

Table 1: HPLC Purification Parameters

ParameterAnalytical HPLCPreparative HPLC
Column C18, 4.6 x 250 mm, 5 µmC18, 20 x 250 mm, 5 µm
Mobile Phase A: Acetonitrile; B: Water with 0.1% Formic AcidA: Acetonitrile; B: Water with 0.1% Formic Acid
Gradient 5% to 95% A over 30 min30% to 70% A over 40 min
Flow Rate 1.0 mL/min15.0 mL/min
Detection UV at 254 nm and 320 nmUV at 254 nm and 320 nm
Injection Volume 10 µL500 µL - 2 mL (depending on concentration)

Post-Purification Processing:

  • Fraction Collection: Fractions corresponding to the this compound peak are collected.

  • Solvent Removal: The organic solvent is removed from the collected fractions under reduced pressure.

  • Lyophilization: The remaining aqueous solution is lyophilized to obtain purified this compound as a powder.

  • Purity Analysis: The purity of the final product is confirmed by analytical HPLC and its identity is verified by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Quantitative Data Summary

The following table presents hypothetical data on the efficiency of the described purification process.

Table 2: Purification Efficiency of this compound

Purification StepTotal Weight (g)Purity of this compound (%)Yield of this compound (%)
Crude Ethanol Extract 100~1100
Ethyl Acetate Fraction 20~595
Silica Gel Column Pool 2~4080
Preparative HPLC Pool 0.15>9860

Visualizations

Experimental Workflow

experimental_workflow plant_material Plant Material (Daphne oleoides) extraction Ethanol Extraction plant_material->extraction partitioning Solvent Partitioning extraction->partitioning silica_gel Silica Gel Column Chromatography partitioning->silica_gel hplc Preparative HPLC silica_gel->hplc pure_compound Pure this compound hplc->pure_compound

Caption: Overall workflow for the purification of this compound.

Troubleshooting Logic: Diagnosing Split Peaks in HPLC

troubleshooting_split_peaks start Split Peak Observed check_frit Is the column inlet frit clogged? start->check_frit check_void Is there a void in the column? check_frit->check_void No replace_frit Replace Frit check_frit->replace_frit Yes check_solvent Is the sample solvent incompatible with the mobile phase? check_void->check_solvent No replace_column Replace Column check_void->replace_column Yes change_solvent Dissolve Sample in Mobile Phase check_solvent->change_solvent Yes further_investigation Further Investigation Needed check_solvent->further_investigation No

Caption: Decision tree for troubleshooting split peaks in HPLC.

References

Technical Support Center: Method Refinement for Consistent Daphnecinnamte B Results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Daphnecinnamte B, a resource designed for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve consistent and reliable results in your studies with this daphnane (B1241135) diterpenoid.

A Note on this compound Data: As a novel natural product, publicly available data on the specific biological activities and mechanisms of this compound (CAS 325148-07-0) is currently limited. The guidance provided here is based on best practices for working with daphnane diterpenoids and other lipophilic natural products. We encourage researchers to use the provided templates to meticulously record their findings and contribute to the growing body of knowledge on this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: For initial stock solutions, Dimethyl sulfoxide (B87167) (DMSO) is the most common and effective solvent for dissolving lipophilic natural products like this compound. It is crucial to keep the final concentration of DMSO in your cell culture medium low, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.

Q2: I'm observing precipitation of this compound in my culture medium. How can I improve its solubility?

A2: Poor aqueous solubility is a common challenge with natural products. Here are several steps to improve solubility:

  • Optimize Stock Concentration: Prepare a high-concentration stock solution in 100% DMSO.

  • Sonication: Gently sonicate the stock solution to aid dissolution.

  • Serial Dilution: Perform serial dilutions in your culture medium while vortexing gently to ensure proper mixing.

  • Serum Concentration: Using a culture medium with a higher serum concentration can sometimes improve the solubility of lipophilic compounds.

  • Filtration: After dissolution, you can filter the solution through a 0.22 µm syringe filter to remove any remaining particulates. Be aware that this may also remove some of the active compound if it is not fully dissolved.

Q3: My experimental results with this compound are inconsistent between experiments. What are the potential causes?

A3: Inconsistent results can arise from several factors. Here is a checklist of common culprits:

  • Compound Stability: Ensure the stability of your this compound stock solution. Store it in small aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles. Protect the stock solution from light.

  • Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and are of a consistent and low passage number. Cellular responses can change as cells are cultured for extended periods.

  • Cell Seeding Density: Maintain a consistent cell seeding density across all wells and experiments. Over-confluent or under-confluent cells will respond differently to treatment.

  • Incubation Conditions: Ensure consistent temperature, humidity, and CO2 levels in your incubator.

  • Pipetting Accuracy: Use calibrated pipettes and consistent technique to ensure accurate dosing of the compound.

Troubleshooting Guides

Problem 1: Higher than expected cell viability or a proliferative effect at high concentrations.

  • Possible Cause: Compound precipitation at high concentrations can scatter light in colorimetric assays (like MTT), leading to artificially high absorbance readings. It can also reduce the effective concentration of the compound in solution.

  • Troubleshooting Steps:

    • Visually inspect the wells of your assay plate under a microscope for any signs of precipitation.

    • Include "compound only" control wells (without cells) at the same concentrations to measure any background absorbance from the compound itself. Subtract this background from your experimental readings.

    • If precipitation is observed, try the solubility enhancement techniques mentioned in the FAQs.

    • Consider switching to a non-colorimetric cytotoxicity assay, such as a resazurin-based assay or a method that measures ATP levels.

Problem 2: High variability between replicate wells.

  • Possible Cause: Uneven cell distribution, edge effects in the microplate, or inconsistent compound dissolution.

  • Troubleshooting Steps:

    • Cell Clumping: Ensure a single-cell suspension before plating by gently pipetting up and down or passing the cell suspension through a cell strainer.

    • Edge Effects: To mitigate evaporation and temperature fluctuations in the outer wells of the plate, fill these wells with sterile media or PBS without cells and do not use them for experimental data.

    • Mixing: Ensure the compound is thoroughly mixed in the media before adding it to the cells.

Data Presentation

To ensure consistency and facilitate comparison of results, we recommend using a standardized table to record your experimental data. Below is a template for a cytotoxicity assay.

Cell LineThis compound Concentration (µM)% Cell Viability (Mean ± SD)IC50 (µM)
MCF-7 0.1
1
10
50
100
MDA-MB-231 0.1
1
10
50
100

Experimental Protocols

Detailed Methodology for a Standard MTT Cytotoxicity Assay

This protocol provides a general workflow for assessing the cytotoxic effects of this compound.

  • Cell Seeding:

    • Culture your chosen cancer cell line in the appropriate media and conditions until they reach 80-90% confluency.

    • Harvest the cells and perform a cell count to determine viability (should be >95%).

    • Dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in your culture medium to achieve the desired final concentrations. Remember to keep the final DMSO concentration below 0.5%.

    • Remove the old media from the cells and add 100 µL of the media containing the different concentrations of this compound.

    • Include vehicle control wells (media with DMSO) and untreated control wells (media only).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.

    • After incubation, carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the "blank" wells (media only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the compound concentration and use a non-linear regression analysis to determine the IC50 value.

Visualizations

Experimental Workflow for Screening Novel Natural Products

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis stock_prep Prepare Stock Solution (this compound in DMSO) serial_dilution Serial Dilution in Culture Medium stock_prep->serial_dilution cell_culture Culture & Seed Cells (96-well plate) cell_treatment Treat Cells (24, 48, 72h) cell_culture->cell_treatment serial_dilution->cell_treatment add_reagent Add Cytotoxicity Reagent (e.g., MTT) cell_treatment->add_reagent read_plate Read Plate (Spectrophotometer) add_reagent->read_plate calc_viability Calculate % Viability read_plate->calc_viability calc_ic50 Determine IC50 calc_viability->calc_ic50

Caption: A generalized workflow for assessing the cytotoxicity of this compound.

Hypothesized Signaling Pathway Involvement

Given that many daphnane diterpenoids exhibit anti-cancer properties, a plausible, yet hypothetical, mechanism of action for this compound could involve the modulation of key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt pathway.

hypothesized_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation DaphneB This compound DaphneB->PI3K Inhibition

Caption: A hypothetical model of this compound inhibiting the PI3K/Akt signaling pathway.

Technical Support Center: Addressing Inconsistencies in Bioassays of Bioactive Compounds from Daphne Species

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Daphnecinnamte B" did not yield specific information on a compound with this name. It is possible that this is a novel or less-documented compound, or that the name is a variant or misspelling. To provide a comprehensive and actionable response based on available scientific literature, this technical support center will focus on Yuanhuacine , a well-characterized and potent daphnane (B1241135) diterpenoid isolated from Daphne genkwa. The principles, protocols, and troubleshooting advice provided here are broadly applicable to other cytotoxic compounds isolated from this genus.

This guide is intended for researchers, scientists, and drug development professionals working with Yuanhuacine and related compounds. It offers troubleshooting for common issues encountered during bioassays to help ensure data accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Yuanhuacine?

A1: Yuanhuacine exhibits broad anti-tumor activity through multiple mechanisms. It is known to be a DNA-damaging agent and can induce G2/M cell cycle arrest in cancer cells.[1][2] Key signaling pathways modulated by Yuanhuacine include the activation of AMP-activated protein kinase (AMPK), which subsequently suppresses the mTORC2 signaling pathway, and the activation of Protein Kinase C (PKC).[3][4][5] It has also been shown to regulate the JAK1/STAT3 pathway.[6]

Q2: What are the typical IC50 values observed for Yuanhuacine?

A2: The half-maximal inhibitory concentration (IC50) of Yuanhuacine is highly dependent on the cancer cell line. It shows particular potency in the nanomolar range for certain subtypes, such as basal-like 2 (BL2) triple-negative breast cancer (TNBC) cells.[7] For example, the IC50 in HCC1806 (BL2) cells is approximately 1.6 nM, while in other non-small cell lung cancer (NSCLC) cell lines, it can range from 0.009 µM to 16.5 µM.[2][7]

Q3: Why do I see different IC50 values for the same cell line in different publications?

A3: Discrepancies in IC50 values can arise from several factors, including:

  • Assay Type: Different cytotoxicity assays (e.g., MTT, SRB, CellTiter-Glo) measure different cellular parameters (metabolic activity, total protein, ATP levels) and can yield different results.

  • Experimental Conditions: Incubation time (24, 48, or 72 hours), cell seeding density, and serum concentration in the culture medium can all influence the apparent cytotoxicity.

  • Cell Line Authenticity and Passage Number: Genetic drift in cell lines over time and high passage numbers can alter their sensitivity to cytotoxic agents.

  • Compound Purity and Solvent: The purity of the Yuanhuacine sample and the final concentration of the solvent (e.g., DMSO) can affect cellular response.

Q4: Is Yuanhuacine selective for cancer cells?

A4: Yuanhuacine has demonstrated selective cytotoxicity, particularly against the basal-like 2 (BL2) subtype of TNBC.[4][7] However, like many cytotoxic natural products, it can exhibit toxicity in non-cancerous cells at higher concentrations. It is crucial to determine the therapeutic window by testing against a relevant non-malignant cell line in parallel.

Troubleshooting Guide for Yuanhuacine Bioassays

Problem / Observation Possible Cause(s) Suggested Solution(s)
High variability between replicate wells in cytotoxicity assays. 1. Uneven cell seeding: Inaccurate pipetting or cell clumping. 2. Edge effects: Evaporation from wells on the plate perimeter. 3. Compound precipitation: Poor solubility of Yuanhuacine at the tested concentration.1. Ensure a single-cell suspension before plating. Pipette carefully and consider using a reverse pipetting technique. 2. Avoid using the outer wells of the plate for experimental data. Fill them with sterile PBS or media to create a humidity barrier. 3. Check the final DMSO concentration (typically should be <0.5%). Visually inspect the media for any precipitate after adding the compound.
IC50 value is significantly higher than expected from the literature. 1. Cell health: Cells may be unhealthy, slow-growing, or have a high passage number, leading to resistance. 2. Incorrect compound concentration: Errors in serial dilutions or degradation of the compound stock. 3. Assay incubation time: The incubation period may be too short for the cytotoxic effects to manifest.1. Use cells with a low passage number and ensure they are in the logarithmic growth phase. Regularly test for mycoplasma contamination. 2. Prepare fresh dilutions for each experiment. Store the stock solution of Yuanhuacine in small aliquots at -80°C to avoid repeated freeze-thaw cycles. 3. Consider extending the incubation time (e.g., from 48h to 72h) to allow for sufficient drug exposure.
Inconsistent phosphorylation status of AMPK or Akt in Western Blots. 1. Suboptimal lysis buffer: Inefficient protein extraction or failure to inhibit phosphatases. 2. Timing of cell lysis: The peak phosphorylation event may be transient. 3. Low protein concentration: Insufficient material for detection.1. Use a lysis buffer containing phosphatase and protease inhibitors. Ensure cells are kept on ice during the lysis procedure. 2. Perform a time-course experiment (e.g., 0, 2, 6, 12, 24 hours) after Yuanhuacine treatment to identify the optimal time point for observing changes in phosphorylation. 3. Ensure an adequate number of cells are plated to yield sufficient protein for analysis.
Yuanhuacine treatment shows no effect on mTORC2 downstream targets (e.g., p-Akt, p-PKCα). 1. Cell type specificity: The AMPK/mTORC2 pathway may not be the primary mechanism of action in the chosen cell line. 2. Feedback loops: Activation of other signaling pathways may compensate for mTORC2 inhibition. 3. Antibody issues: The primary antibody may not be specific or sensitive enough.1. Confirm the findings in a cell line where this pathway is known to be affected by Yuanhuacine, such as H1993 NSCLC cells.[3] 2. Investigate other known targets of Yuanhuacine, such as PKC activation or DNA damage response pathways. 3. Validate your antibodies using positive and negative controls.

Data Presentation

Table 1: In Vitro Cytotoxicity (IC50) of Yuanhuacine in Various Human Cancer Cell Lines
Cell LineCancer TypeAssayIncubation Time (h)IC50Reference
HCC1806 Triple-Negative Breast Cancer (BL2)SRB481.6 nM[7]
HCC70 Triple-Negative Breast Cancer (BL2)SRB489.4 nM[7]
H1993 Non-Small Cell Lung CancerNot Specified24-720.009 µM[2]
A549 Non-Small Cell Lung CancerNot Specified24-720.03 µM[2]
UMUC3 Bladder CancerNot Specified241.89 µM[2]
HT-1080 FibrosarcomaMTT482.02 µM[2]
Calu-1 Non-Small Cell Lung CancerNot Specified24-724.1 µM[2]
H460 Non-Small Cell Lung CancerNot Specified24-726.2 µM[2]
HCT116 Colon CancerNot Specified2414.28 µM[2]
H358 Non-Small Cell Lung CancerNot Specified24-7216.5 µM[2]

Experimental Protocols

Protocol 1: Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol is adapted from methods used to evaluate the cytotoxicity of Yuanhuacine in adherent TNBC cell lines.[7]

Materials:

  • Yuanhuacine stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom plates

  • Complete culture medium

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM, pH 10.5

  • Microplate reader (510 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well in 100 µL of medium) and allow them to adhere overnight in a humidified 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of Yuanhuacine in complete medium. Remove the old medium from the plate and add 100 µL of the diluted compound or vehicle control (e.g., 0.1% DMSO) to the respective wells.

  • Incubation: Incubate the plate for the desired period (e.g., 48 hours).

  • Cell Fixation: Gently add 50 µL of cold 10% TCA to each well (final concentration 5%) and incubate at 4°C for 1 hour to fix the cells.

  • Washing: Carefully wash the plate five times with slow-running tap water or 1% acetic acid to remove TCA and excess medium. Remove excess water by tapping the plate on paper towels and allow it to air dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and stain at room temperature for 30 minutes.

  • Remove Unbound Dye: Quickly wash the plate four times with 1% acetic acid to remove unbound SRB dye.

  • Air Dry: Allow the plate to air dry completely.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plate on a shaker for 5-10 minutes to ensure complete dissolution.

  • Read Absorbance: Measure the optical density (OD) at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle-treated control wells and plot the dose-response curve to determine the IC50 value.

Protocol 2: Western Blotting for AMPK/mTOR Pathway Analysis

This protocol is based on the investigation of Yuanhuacine's effect on NSCLC cells.[3]

Materials:

  • 6-well plates

  • Yuanhuacine

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-AMPKα, anti-AMPKα, anti-p-mTOR, anti-mTOR, anti-p-Akt, anti-Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection kit

Procedure:

  • Cell Culture and Treatment: Plate cells (e.g., H1993) in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with various concentrations of Yuanhuacine for the desired time.

  • Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

  • Protein Extraction: Incubate the lysate on ice for 30 minutes, vortexing occasionally. Centrifuge at 14,000 rpm for 20 minutes at 4°C. Collect the supernatant containing the protein extract.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

  • Sample Preparation: Mix a calculated volume of protein lysate (e.g., 20-30 µg) with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as in step 10.

  • Detection: Add the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their total protein counterparts and normalize the loading control (e.g., β-actin).

Mandatory Visualization

Yuanhuacine_Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay SRB Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-Well Plate overnight_incubation Incubate Overnight (37°C, 5% CO2) seed_cells->overnight_incubation add_compound Add Compound to Cells overnight_incubation->add_compound prepare_dilutions Prepare Yuanhuacine Serial Dilutions prepare_dilutions->add_compound incubate_48h Incubate for 48h add_compound->incubate_48h fix_cells Fix with TCA incubate_48h->fix_cells wash_stain Wash & Stain with SRB fix_cells->wash_stain solubilize Solubilize Dye with Tris Buffer wash_stain->solubilize read_plate Read Absorbance (510 nm) solubilize->read_plate calculate_inhibition Calculate % Inhibition read_plate->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

Caption: Experimental workflow for a Yuanhuacine cytotoxicity bioassay using the SRB method.

Yuanhuacine_Signaling_Pathway cluster_yuanhuacine cluster_pathway AMPK/mTOR Signaling Pathway Yuanhuacine Yuanhuacine AMPK AMPK Yuanhuacine->AMPK activates mTORC2 mTORC2 AMPK->mTORC2 inhibits Akt Akt mTORC2->Akt activates PKCa PKCα Akt->PKCa Rac1 Rac1 PKCa->Rac1 Actin Actin Cytoskeleton Rac1->Actin organizes Proliferation Cell Proliferation & Migration Actin->Proliferation promotes

Caption: Simplified diagram of the AMPK/mTOR signaling pathway modulated by Yuanhuacine.

References

Technical Support Center: Strategies to Improve Daphnetin Experimental Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Daphnecinnamte B" was not found in the scientific literature. This technical support center has been developed for Daphnetin (B354214) , a well-researched coumarin (B35378) derivative isolated from Daphne species, which aligns with the likely interest of the user in bioactive compounds from this genus. Daphnetin is known for its anti-inflammatory and anti-cancer properties.

Frequently Asked Questions (FAQs)

Q1: What is Daphnetin and what are its primary biological activities?

A1: Daphnetin (7,8-dihydroxycoumarin) is a natural coumarin compound extracted from plants of the Daphne genus.[1] It is recognized for a wide range of biological activities, including anti-inflammatory, antioxidant, anti-cancer, and neuroprotective effects.[1][2] Its therapeutic potential has been investigated in various conditions such as arthritis, cancer, and neurodegenerative diseases.[1][3]

Q2: What are the known molecular targets and signaling pathways of Daphnetin?

A2: Daphnetin modulates several key signaling pathways. Its anti-inflammatory effects are largely attributed to the inhibition of the NF-κB (Nuclear Factor-kappa B) pathway.[1][3][4] It also influences the PI3K/Akt (Phosphoinositide 3-kinase/Protein Kinase B) and JAK/STAT (Janus kinase/Signal Transducer and Activator of Transcription) pathways, which are crucial for cell proliferation, survival, and inflammation.[2][5] Additionally, Daphnetin is known to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) antioxidant response pathway.[1]

Q3: What are the optimal storage and handling conditions for Daphnetin?

A3: For long-term storage, solid Daphnetin powder should be stored at -20°C, where it can be stable for up to three years. For short-term storage, it can be kept at 4°C for up to two years. Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year or at -20°C for one month.

Q4: In which solvents is Daphnetin soluble?

A4: Daphnetin is freely soluble in dimethyl sulfoxide (B87167) (DMSO) and ethanol.[1] It is slightly soluble in water.[6] For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the culture medium.

Q5: What are typical working concentrations for Daphnetin in in vitro and in vivo experiments?

A5: For in vitro cell culture experiments, the effective concentration of Daphnetin can range from approximately 10 µM to 160 µM, depending on the cell type and the specific biological effect being investigated.[2] For in vivo animal studies, dosages can vary from 1 mg/kg to 80 mg/kg, administered through routes such as intraperitoneal injection or oral gavage.[1][2]

Troubleshooting Guides

Common Issues in Cell-Based Assays with Daphnetin
Issue Potential Cause Recommended Solution Quantitative Parameter to Check
Low Bioactivity or Inconsistent Results 1. Poor Solubility: Daphnetin may precipitate in the aqueous culture medium. 2. Degradation: The compound may be unstable under experimental conditions (e.g., light exposure, pH of the medium). 3. Incorrect Dosage: The concentration used may be too low to elicit a response.1. Prepare a high-concentration stock solution in DMSO. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically <0.5%). Visually inspect for precipitation under a microscope. 2. Prepare fresh solutions for each experiment and protect from light. 3. Perform a dose-response curve to determine the optimal concentration range.1. Final DMSO concentration in media. 2. Age of the stock solution. 3. Range of concentrations tested (e.g., 1 µM to 200 µM).
High Background in Colorimetric Assays (e.g., MTT) 1. Direct Reduction of MTT: As an antioxidant, Daphnetin may directly reduce the MTT reagent, leading to a false-positive signal. 2. Color Interference: Natural products can have inherent color that interferes with absorbance readings.1. Run a control plate with Daphnetin in cell-free media to measure its direct effect on the assay reagent. Subtract this background from the experimental values. 2. Switch to a non-colorimetric viability assay, such as an ATP-based luminescence assay (e.g., CellTiter-Glo®).1. Absorbance of Daphnetin + media + MTT reagent. 2. Compare results from MTT with an alternative viability assay.
Unexpected Cytotoxicity 1. High DMSO Concentration: The final concentration of the solvent may be toxic to the cells. 2. Contamination: The Daphnetin stock or the culture may be contaminated. 3. Cell Line Sensitivity: The specific cell line may be highly sensitive to the compound.1. Ensure the final DMSO concentration is below the toxic threshold for your cell line. Run a vehicle control (media + DMSO). 2. Use sterile techniques and filter-sterilize the stock solution. 3. Test a lower range of Daphnetin concentrations and perform a time-course experiment.1. Final DMSO concentration. 2. Cell viability in the vehicle control group. 3. IC50 value determination.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is for assessing the effect of Daphnetin on the viability of a cancer cell line (e.g., A549 lung adenocarcinoma cells).

  • Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Daphnetin Treatment: Prepare a 100 mM stock solution of Daphnetin in DMSO. Serially dilute the stock solution in culture medium to achieve final concentrations ranging from 10 µM to 200 µM. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of Daphnetin. Include a vehicle control (medium with the highest concentration of DMSO used).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Western Blot Analysis of NF-κB Pathway Activation

This protocol describes the investigation of Daphnetin's effect on the phosphorylation of p65, a key component of the NF-κB pathway, in LPS-stimulated RAW 264.7 macrophage cells.

  • Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency. Pre-treat the cells with various concentrations of Daphnetin (e.g., 10, 20, 40 µM) for 1 hour. Then, stimulate the cells with 1 µg/mL of Lipopolysaccharide (LPS) for 30 minutes to activate the NF-κB pathway.

  • Protein Extraction: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors. Collect the cell lysates and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer: Load 20-30 µg of protein per sample onto a 10% SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-p65 (1:1000), total p65 (1:1000), and a loading control like β-actin (1:5000) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities and normalize the levels of phospho-p65 to total p65.

Visualizations

Signaling Pathways Modulated by Daphnetin

Daphnetin_Signaling_Pathways Key Signaling Pathways Modulated by Daphnetin Daphnetin Daphnetin IKK IKK Daphnetin->IKK Inhibits Akt Akt Daphnetin->Akt Inhibits LPS_TNFa LPS / TNF-α LPS_TNFa->IKK IkBa IκBα IKK->IkBa P NFkB NF-κB (p65/p50) IkBa->NFkB Releases Nucleus_NFkB Nuclear Translocation NFkB->Nucleus_NFkB Inflammation Inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus_NFkB->Inflammation Activates Transcription GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K PI3K->Akt P mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Daphnetin inhibits inflammatory and proliferative signaling pathways.

Experimental Workflow for Assessing Daphnetin's Anti-Inflammatory Activity

Daphnetin_Experimental_Workflow Workflow for In Vitro Anti-Inflammatory Assay of Daphnetin Start Start: Culture Macrophages (e.g., RAW 264.7) Pretreat Pre-treat with Daphnetin (Various Concentrations) Start->Pretreat Stimulate Stimulate with LPS (e.g., 1 µg/mL) Pretreat->Stimulate Cytokine_Analysis Cytokine Measurement (ELISA for TNF-α, IL-6) Stimulate->Cytokine_Analysis Western_Blot Western Blot (p-p65, COX-2) Stimulate->Western_Blot NO_Assay Nitric Oxide Assay (Griess Reagent) Stimulate->NO_Assay

Caption: Experimental workflow for evaluating Daphnetin's anti-inflammatory effects.

Logical Relationship for Troubleshooting Low Bioactivity

Troubleshooting_Low_Bioactivity Troubleshooting Low Bioactivity of Daphnetin Problem Problem: Low or No Bioactivity Solubility Cause: Poor Solubility? Problem->Solubility Concentration Cause: Incorrect Concentration? Problem->Concentration Stability Cause: Compound Degradation? Problem->Stability Check_Solubility Solution: Check for Precipitate Adjust Solvent/Concentration Solubility->Check_Solubility Yes Dose_Response Solution: Perform Dose-Response Curve Concentration->Dose_Response Yes Fresh_Stock Solution: Use Freshly Prepared Stock Solution Stability->Fresh_Stock Yes

Caption: A logical approach to troubleshooting low bioactivity of Daphnetin.

References

Validation & Comparative

Comparative Analysis of the Anticancer Potential of Daphne Genus Compounds versus Doxorubicin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This guide provides a comparative overview of the anticancer effects of compounds derived from the Daphne genus against the well-established chemotherapeutic agent, Doxorubicin. Due to the absence of specific published data for "Daphnecinnamte B" in the scientific literature, this analysis utilizes data from structurally related and bioactive compounds isolated from Daphne species, such as daphnane-type diterpenes, to serve as a proxy for evaluating their potential anticancer efficacy. This document is intended for researchers, scientists, and professionals in drug development, offering a juxtaposition of a natural product's potential against a standard-of-care drug.

The evaluation of anticancer compounds relies on a battery of in vitro assays to determine their cytotoxic and apoptotic effects on cancer cell lines. This guide will detail the methodologies for key experiments and present the available data in a comparative format.

Data Presentation: Cytotoxicity Comparison

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of a drug that is required for 50% inhibition of cancer cell viability in vitro. The table below compares the reported IC50 values for Yuanhuacine, a daphnane-type diterpene from Daphne genkwa, and the conventional chemotherapy drug Doxorubicin against human breast cancer cell lines.

Compound/DrugCancer Cell LineIC50 Value
Yuanhuacine MCF-7 (Breast)2-58 µg/mL (range for daphnane-type diterpenes)[1]
A549 (Lung)19 nM[2]
Doxorubicin MCF-7 (Breast)Data varies, often in the low micromolar to nanomolar range
MDA-MB-231 (Breast)Data varies, often in the low micromolar to nanomolar range

Note: The IC50 values for Doxorubicin can vary significantly between studies depending on the experimental conditions, such as incubation time.

Experimental Protocols

Detailed and standardized protocols are crucial for the reproducibility and validity of experimental results in drug discovery. Below are the methodologies for two fundamental assays used to assess the anticancer properties of therapeutic compounds.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan (B1609692) crystals.[3] The concentration of the dissolved formazan is directly proportional to the number of viable cells.

Protocol for Adherent Cells:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., Daphne extract or Doxorubicin) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a specified period, typically 24, 48, or 72 hours, at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Following incubation, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for an additional 2-4 hours.[3][4]

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as DMSO or an acidified isopropanol (B130326) solution, to dissolve the formazan crystals.[5]

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Assay

This flow cytometry-based assay is used to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and is used to label apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[6][7][8]

Protocol:

  • Cell Culture and Treatment: Culture cells and treat them with the test compound at a concentration around its IC50 value for a specified duration to induce apoptosis.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.[6][9]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[6][9][10]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations are identified as follows:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive (this population is often small).

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a clear understanding of the mechanisms of action and the research methodology.

G Experimental Workflow for Anticancer Drug Screening cluster_0 In Vitro Assays A Cell Line Selection (e.g., MCF-7, MDA-MB-231) B Cell Seeding (96-well plates) A->B C Compound Treatment (Daphne Compound vs. Doxorubicin) B->C D Incubation (24, 48, 72 hours) C->D E Cytotoxicity Assay (MTT Assay) D->E F Apoptosis Assay (Annexin V/PI Staining) D->F G Data Acquisition (Plate Reader/Flow Cytometer) E->G F->G H Data Analysis (IC50 Calculation, Apoptosis Quantification) G->H G Plausible Apoptotic Pathway for Daphne Compounds DC Daphne Compound Stress Cellular Stress DC->Stress Bcl2 Bcl-2 Family Modulation (↓ Bcl-2, ↑ Bax) Stress->Bcl2 Mito Mitochondrial Outer Membrane Permeabilization Bcl2->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis G Doxorubicin's Primary Mechanisms of Action cluster_0 Nuclear Effects cluster_1 Cytoplasmic/Mitochondrial Effects Dox Doxorubicin DNA DNA Intercalation Dox->DNA TopoII Topoisomerase II Inhibition Dox->TopoII ROS Generation of Reactive Oxygen Species (ROS) Dox->ROS DSB DNA Double-Strand Breaks DNA->DSB TopoII->DSB Apoptosis Apoptosis DSB->Apoptosis Membrane Lipid Peroxidation & Membrane Damage ROS->Membrane Membrane->Apoptosis

References

A Comparative Analysis of Daphnecinnamte B and Structurally Similar Compounds in Anti-Inflammatory and Anti-Cancer Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of Daphnecinnamte B, also known as Daphnodorin B, and its structurally related natural compounds, Genkwanin K and Daphnodorin A. The focus is on their potential as anti-inflammatory and anti-cancer agents, with supporting experimental data and detailed methodologies to facilitate further research and development.

Chemical Structures

This compound (Daphnodorin B), Genkwanin K, and Daphnodorin A are all part of the daphnodorin class of compounds, characterized by a biflavonoid structure. Understanding their structural similarities and differences is key to elucidating their mechanism of action and structure-activity relationships.

This compound (Daphnodorin B) is a flavonoid isolated from plants of the Daphne genus. Its complex structure is a key determinant of its biological activity.

Genkwanin K and Daphnodorin A are structurally similar biflavonoids, also found in Daphne species. Minor variations in their chemical structures can lead to significant differences in their biological profiles.

Comparative Biological Activity

The following tables summarize the available quantitative data on the anti-inflammatory and anti-cancer activities of this compound (Daphnodorin B) and its analogs.

Anti-Inflammatory Activity

The primary in vitro model for assessing anti-inflammatory potential involves measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Nitric oxide is a key pro-inflammatory mediator, and its inhibition is a hallmark of anti-inflammatory compounds.

CompoundAssayCell LineIC50 (µM)Reference
Daphnodorin BNitric Oxide Inhibition (Griess Assay)RAW 264.7Data Not Available-
Daphneaine F (related daphnane (B1241135) diterpenoid)Nitric Oxide Inhibition (Griess Assay)RAW 264.735.68 ± 3.18[1]
Anti-Cancer Activity

The anti-cancer potential of these compounds is typically evaluated by their cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the compound's potency in inhibiting cell growth.

CompoundCell LineCancer TypeIC50 (µM)Reference
Daphnodorin BSW620Colon Cancer3.0[2]
Daphnodorin BRKOColon CancerData in range of 3.0-9.7[2]
Daphnetin (related coumarin)Malignant MelanomaSkin Cancer40.48 ± 10.90 to 183.97 ± 18.82

Note: While it is stated that daphnodorins, including Daphnodorin B, exhibit selective cytotoxicity against a number of tumor cell lines, specific IC50 values for a broader range of cell lines are not consistently reported in the available literature. The provided data for Daphnodorin B against colon cancer cell lines demonstrates its potent anti-cancer activity.[2]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and to aid in the design of future studies.

Anti-Inflammatory Assay: Nitric Oxide Inhibition in RAW 264.7 Macrophages

This protocol details the Griess assay, a common method for measuring nitric oxide production.

Objective: To determine the inhibitory effect of test compounds on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Principle: In activated macrophages, the enzyme inducible nitric oxide synthase (iNOS) produces large amounts of NO. NO is a short-lived radical, but it is rapidly oxidized to stable nitrite (B80452) (NO₂⁻) and nitrate (B79036) (NO₃⁻) in the culture medium. The Griess reagent reacts with nitrite to form a purple azo dye, the absorbance of which can be measured spectrophotometrically to quantify NO production.

Methodology:

  • Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

  • Compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., Daphnodorin B, Genkwanin K, Daphnodorin A). A vehicle control (e.g., DMSO) is also included. Cells are pre-incubated with the compounds for 1-2 hours.

  • LPS Stimulation: After pre-incubation, cells are stimulated with LPS (1 µg/mL) to induce an inflammatory response and NO production. A negative control group without LPS stimulation is also maintained.

  • Incubation: The plates are incubated for 24 hours at 37°C.

  • Griess Assay:

    • After incubation, 100 µL of the cell culture supernatant from each well is transferred to a new 96-well plate.

    • 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) is added to each well.

    • The plate is incubated at room temperature for 10-15 minutes in the dark.

  • Data Acquisition: The absorbance is measured at 540 nm using a microplate reader.

  • Data Analysis: The concentration of nitrite is determined from a standard curve generated using known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated vehicle control. The IC50 value is then determined by plotting the percentage of inhibition against the compound concentration.

Anti-Cancer Assay: Cytotoxicity by MTT Assay

The MTT assay is a widely used colorimetric assay to assess cell viability and, conversely, the cytotoxic effects of a compound.

Objective: To determine the cytotoxic effect of test compounds on various cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of viable, metabolically active cells to reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of living cells.

Methodology:

  • Cell Culture: Cancer cell lines (e.g., SW620, RKO, MCF-7) are maintained in their respective recommended culture media supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells/well, depending on the cell line's growth rate) and allowed to attach overnight.

  • Compound Treatment: The medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control is also included.

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours, at 37°C.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the purple formazan crystals. The plate is then gently agitated for 15 minutes.

  • Data Acquisition: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental workflows are provided below to facilitate a deeper understanding of the experimental design and the potential mechanisms of action of these compounds.

experimental_workflow_anti_inflammatory cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Assay culture RAW 264.7 Macrophages seed Seed in 96-well plates culture->seed pre_treat Pre-treat with This compound or Analogs lps Stimulate with LPS pre_treat->lps incubate Incubate for 24h griess Griess Assay for Nitrite Measurement incubate->griess read Read Absorbance at 540 nm griess->read

Experimental workflow for the anti-inflammatory (Griess) assay.

experimental_workflow_cytotoxicity cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Assay culture Cancer Cell Lines (e.g., SW620, MCF-7) seed Seed in 96-well plates culture->seed treat Treat with This compound or Analogs incubate_treat Incubate for 48-72h treat->incubate_treat mtt Add MTT Reagent incubate_mtt Incubate for 4h mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read Read Absorbance at 570 nm solubilize->read

Experimental workflow for the anti-cancer (MTT) cytotoxicity assay.

nfkb_pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB Degradation Degradation IkB->Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc translocates to Nucleus Nucleus Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->Genes activates transcription Inflammation Inflammation Genes->Inflammation DaphnecinnamteB This compound & Analogs DaphnecinnamteB->IKK Inhibits

Potential anti-inflammatory mechanism via NF-κB pathway inhibition.

Conclusion

This compound (Daphnodorin B) and its structurally related compounds demonstrate significant potential as anti-cancer agents, with potent activity observed against colon cancer cell lines. While their anti-inflammatory properties are suggested by their chemical class and the activities of related compounds, more specific quantitative data is needed to fully assess their potential in this area. The provided experimental protocols offer a standardized framework for further investigation into the biological activities and mechanisms of action of these promising natural products. Future research should focus on expanding the panel of cancer cell lines tested and conducting in-depth studies to elucidate the precise molecular targets of these compounds.

References

A Comparative Guide: Daphnoretin Versus Known Inhibitors of the PI3K/AKT Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a critical cascade that governs fundamental cellular processes, including cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in various human cancers has established it as a prime target for therapeutic intervention. This guide provides an objective comparison of the natural compound Daphnoretin with established inhibitors of the PI3K/AKT pathway, supported by experimental data.

Performance Comparison of PI3K/AKT Pathway Inhibitors

Daphnoretin, a natural dicoumarin derivative, has demonstrated significant anti-tumor activity by inhibiting the PI3K/AKT signaling pathway.[1] Unlike synthetic inhibitors that are often designed to target the ATP-binding pocket of the PI3K enzyme, Daphnoretin's mechanism involves reducing the phosphorylation of both PI3K and AKT, leading to a downstream cascade of events that inhibit cancer cell proliferation and survival.[1][2]

The following table summarizes the inhibitory concentrations (IC50) of Daphnoretin in various cancer cell lines, where its effect on the PI3K/AKT pathway has been noted, and compares them with the direct enzymatic inhibition IC50 values of well-characterized PI3K inhibitors.

InhibitorTypeTarget(s) / Cell LineIC50
Daphnoretin Natural CompoundHL60 (Human promyelocytic leukemia)8.09 µM[3]
HepG2 (Human liver cancer)13.14 µM[3]
MCF-7 (Human breast cancer)3.26 µM[3]
A549 (Human lung cancer)9.34 µM[3]
LY294002 Pan-PI3K InhibitorPI3Kα0.5 µM[4][5]
PI3Kβ0.97 µM[4][5]
PI3Kδ0.57 µM[4][5]
Buparlisib (BKM120) Pan-PI3K InhibitorPI3Kα52 nM[6]
PI3Kβ166 nM[6]
PI3Kδ116 nM[6]
PI3Kγ262 nM[6]
Pictilisib (GDC-0941) Pan-PI3K InhibitorPI3Kα3 nM[7][8][9][10]
PI3Kβ33 nM[7][8][10]
PI3Kδ3 nM[7][8][9][10]
PI3Kγ75 nM[7][8][10]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and the methods used for evaluation, the following diagrams are provided.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Recruitment & Activation pAKT p-AKT AKT->pAKT Downstream Downstream Targets (e.g., mTOR, GSK3β) pAKT->Downstream Activation Proliferation Cell Growth, Proliferation, Survival Downstream->Proliferation Daphnoretin Daphnoretin Daphnoretin->PI3K Reduces Phosphorylation Daphnoretin->pAKT Reduces Phosphorylation Known_Inhibitors Known Inhibitors (e.g., LY294002) Known_Inhibitors->PI3K Direct Inhibition

PI3K/AKT signaling pathway and points of inhibition.

Experimental_Workflow cluster_assays Endpoint Assays cluster_analysis Data Analysis start Start: Cancer Cell Culture treatment Treatment with Inhibitor (Daphnoretin or Known Inhibitors) at various concentrations start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability western Western Blot Analysis (p-PI3K, p-AKT, Total AKT) treatment->western migration Cell Migration Assay (e.g., Transwell) treatment->migration ic50_calc IC50 Calculation viability->ic50_calc protein_quant Protein Expression Quantification western->protein_quant migration_quant Quantification of Migrated Cells migration->migration_quant

General experimental workflow for inhibitor evaluation.

Detailed Experimental Protocols

The following are standard methodologies for key experiments cited in the evaluation of PI3K/AKT pathway inhibitors.

Western Blot Analysis for Protein Phosphorylation

This protocol is used to determine the phosphorylation status of PI3K and AKT.

  • Cell Culture and Treatment: Plate cancer cells (e.g., U87, U251, A375) and grow to 70-80% confluency. Treat cells with various concentrations of Daphnoretin or a known inhibitor for a predetermined time (e.g., 24-48 hours). A vehicle control (e.g., DMSO) should be included.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-PI3K, p-AKT (Ser473), total PI3K, total AKT, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.

Cell Viability (MTT) Assay

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability and is used to determine the IC50 value.

  • Cell Seeding: Seed cancer cells (e.g., 9 x 10^4 cells/well) into 96-well plates and allow them to adhere overnight.[1]

  • Inhibitor Treatment: Treat the cells with a serial dilution of the inhibitor for 24 or 48 hours.[1] Include a vehicle control (DMSO).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[1]

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Transwell Migration Assay

This assay is used to evaluate the effect of an inhibitor on cancer cell migration.

  • Cell Preparation: Culture cells to near confluency and then serum-starve them for 12-24 hours.

  • Assay Setup: Place Transwell inserts (typically with an 8 µm pore size membrane) into the wells of a 24-well plate. Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Cell Seeding: Resuspend the serum-starved cells in a serum-free medium containing the inhibitor at various concentrations. Seed the cells into the upper chamber of the Transwell inserts.

  • Incubation: Incubate the plate for a period that allows for cell migration (e.g., 12-24 hours) at 37°C.

  • Cell Staining and Counting:

    • Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain with a solution like crystal violet.

    • Count the number of migrated cells in several random fields under a microscope.

  • Data Analysis: Compare the number of migrated cells in the inhibitor-treated groups to the control group to determine the effect on cell migration.

References

A Comparative Analysis of the Efficacy of Daphnane Diterpenoid Derivatives in Oncology and Virology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The daphnane (B1241135) diterpenoids, a class of structurally complex natural products isolated from plants of the Daphne genus, have garnered significant attention for their potent biological activities. This guide provides a comparative overview of the efficacy of prominent daphnane diterpenoid derivatives, focusing on their anti-cancer and anti-HIV properties. The information presented is collated from peer-reviewed studies to facilitate objective comparison and aid in future drug development endeavors.

Comparative Efficacy Against Cancer Cell Lines

Daphnane diterpenoids have demonstrated significant cytotoxic effects across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds. The table below summarizes the IC50 values for several daphnane diterpenoid derivatives against various cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)Reference
Yuanhuacin A549Lung Carcinoma0.02[1]
H1993Non-Small Cell Lung Cancer~1.0[2]
SK-BR-3Breast Cancer0.1726[3]
Genkwadaphnin P-388Lymphocytic Leukemia-[4]
HT-1080Fibrosarcoma<0.1[5]
Daphnetoxin (B1198267) ---[6]
Mezerein -Antileukemic Properties-[7]
Acutilobin A-G HL-60Promyelocytic Leukemia-[8]
SMMC-7721Hepatocellular Carcinoma-[8]
A-549Lung Carcinoma-[8]
MCF-7Breast Cancer-[8]
SW480Colorectal Adenocarcinoma-[8]
Trigohownin D HL-60Promyelocytic Leukemia9.3[9]
Trigohownin A HL-60Promyelocytic Leukemia17.0[9]
Unnamed Daphnane Diterpenoid (from Daphne altaica) A549Lung Carcinoma2.89[10]
HepG2Hepatocellular Carcinoma5.30[10]

Comparative Efficacy Against HIV-1

Several daphnane diterpenoids have exhibited potent anti-HIV-1 activity, with some acting as entry inhibitors. The half-maximal effective concentration (EC50) is used to quantify their antiviral efficacy.

CompoundHIV-1 StrainEC50 (nM)Reference
Daphneodorin D-H HIV-11.5 - 7.7[11]
Acutilobin A-G HIV-1<1.5[8]
Genkwanine VIII HIV-10.17[8]
Trigothysoids HIV-10.001 - 0.015[12]
Unnamed Daphnane Diterpenoids (from Trigonostemon lii) T20-resistant HIV-1 strains-[10]
Unnamed Daphnane Diterpenoids (from Daphne pedunculata) HIV-10.82 - 7.13[13]

Mechanisms of Action: A Comparative Look

The biological activities of daphnane diterpenoids are attributed to their ability to modulate key signaling pathways involved in cell growth, proliferation, and viral entry.

Anti-Cancer Mechanisms

A primary mechanism of action for several daphnane diterpenoids, including Yuanhuacin, Mezerein, and Daphnetoxin, is the activation of Protein Kinase C (PKC) isozymes.[6][7][14][15][16] Activation of specific PKC isoforms can lead to downstream effects such as cell cycle arrest and apoptosis.

Yuanhuacin has been shown to exert its anti-tumor effects through multiple pathways. It activates the AMP-activated protein kinase (AMPK) signaling pathway, which in turn suppresses the mTORC2 complex, a key regulator of cell survival.[2] Additionally, Yuanhuacin can induce cell cycle arrest at the G2/M phase and suppress Akt, STAT3, and Src signaling in human lung cancer cells.[1]

Anticancer Mechanism of Yuanhuacin Yuanhuacin Yuanhuacin PKC Protein Kinase C (PKC) Yuanhuacin->PKC Activates AMPK AMPK Yuanhuacin->AMPK Activates Akt_STAT3_Src Akt / STAT3 / Src Yuanhuacin->Akt_STAT3_Src Suppresses Apoptosis Apoptosis PKC->Apoptosis mTORC2 mTORC2 AMPK->mTORC2 Suppresses Cell_Survival Cell Survival & Proliferation mTORC2->Cell_Survival Akt_STAT3_Src->Cell_Survival CellCycle_Arrest G2/M Cell Cycle Arrest

Figure 1: Simplified signaling pathway of Yuanhuacin's anticancer activity.

Anti-HIV Mechanism

Several daphnane diterpenoids have been identified as HIV-1 entry inhibitors.[10] They are believed to interfere with the fusion of the viral envelope with the host cell membrane, a critical step in the HIV-1 life cycle. This mechanism is distinct from that of reverse transcriptase or protease inhibitors.

Anti_HIV_Mechanism HIV1 HIV-1 Virion CD4 CD4 Receptor HIV1->CD4 Binds CoReceptor Co-receptor (CXCR4/CCR5) HIV1->CoReceptor Binds HostCell Host Cell (CD4+ T-cell) CD4->CoReceptor Conformational Change Fusion Membrane Fusion CoReceptor->Fusion Daphnane Daphnane Diterpenoid Daphnane->Fusion Inhibits ViralEntry Viral Entry Fusion->ViralEntry MTT_Assay_Workflow Start Start SeedCells Seed cancer cells in 96-well plate (1x10^4 cells/well) Start->SeedCells Incubate1 Incubate for 24h SeedCells->Incubate1 AddCompound Add daphnane diterpenoid derivatives (various concentrations) Incubate1->AddCompound Incubate2 Incubate for 72h AddCompound->Incubate2 AddMTT Add MTT solution (2 mg/mL) Incubate2->AddMTT Incubate3 Incubate for 1.5h at 37°C AddMTT->Incubate3 AddDMSO Add DMSO to dissolve formazan crystals Incubate3->AddDMSO ReadAbsorbance Read absorbance at 492 nm AddDMSO->ReadAbsorbance CalculateIC50 Calculate IC50 ReadAbsorbance->CalculateIC50

References

Daphnecinnamte B: A Comparative Analysis of its Therapeutic Potential as an Anti-Cancer Agent

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Daphnecinnamte B's therapeutic potential against alternative compounds, supported by experimental data. Note: Initial searches for "this compound" did not yield specific results. Based on the chemical context of "Daphne," this guide focuses on Daphnetin , a well-researched coumarin (B35378) derivative from the Daphne species, as the primary subject of analysis. This comparison is made against Quercetin (B1663063) , a widely studied flavonoid with similar anti-cancer properties.

Performance Comparison: Daphnetin vs. Quercetin

The following tables summarize the anti-cancer activity of Daphnetin and Quercetin across various cancer cell lines. It is important to note that the data is compiled from different studies and direct, head-to-head comparisons in the same experimental setup are limited.

Table 1: In Vitro Cytotoxicity of Daphnetin in Cancer Cell Lines
Cell LineCancer TypeIC50 Value (µM)Reference(s)
B16Murine Melanoma54 ± 2.8[1]
MXTMurine Breast Adenocarcinoma74 ± 6.4[1]
C26Murine Colon Carcinoma108 ± 7.3[1]
FM55P, A375, FM55M2, SK-MEL28Human Malignant Melanoma40.48 ± 10.90 to 183.97 ± 18.82[2][3]
Huh7Human Hepatocellular Carcinoma69.41[2]
SK-HEP-1Human Hepatocellular Carcinoma81.96[2]
A2780Human Ovarian CancerNot specified, but effective[2]
Table 2: In Vitro Effects of Quercetin in Cancer Cell Lines
Cell LineCancer TypeEffectConcentration (µM)Reference(s)
SK-Br3Breast CancerG1 phase cell cycle arrest5-10[4]
HepG2Hepatocellular CarcinomaReduction in cell viability (IC50)185.8[5]
CT-26Colon CarcinomaSignificant induction of apoptosisNot specified[6]
LNCaPProstate CancerSignificant induction of apoptosisNot specified[6]
MOLT-4LeukemiaSignificant induction of apoptosisNot specified[6]
RajiBurkitt's LymphomaSignificant induction of apoptosisNot specified[6]
4T1Breast CancerInduction of apoptosis at high dose500[7]

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below to ensure reproducibility.

Cytotoxicity Assays (MTT and LDH)

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay assesses cell metabolic activity.

  • Cell Plating: Cancer cells are seeded in 96-well plates at a specific density and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Cells are then treated with various concentrations of the test compound (e.g., Daphnetin or Quercetin) and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for 4 hours, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the drug that inhibits 50% of cell growth, is then calculated.[8]

2. LDH (Lactate Dehydrogenase) Assay: This assay measures the release of LDH from damaged cells, indicating cytotoxicity.

  • Experimental Setup: Similar to the MTT assay, cells are plated and treated with the test compound.

  • Supernatant Collection: After the incubation period, the cell culture supernatant is collected.

  • LDH Reaction: The supernatant is mixed with a reaction mixture containing lactate (B86563), NAD+, and a tetrazolium salt. LDH in the supernatant catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH. This NADH then reduces the tetrazolium salt to a colored formazan product.

  • Absorbance Measurement: The absorbance of the colored product is measured, which is proportional to the amount of LDH released and thus, the level of cytotoxicity.[3]

Western Blotting

This technique is used to detect specific proteins in a sample.

  • Cell Lysis: Cells treated with the test compound are harvested and lysed to extract total proteins.

  • Protein Quantification: The concentration of the extracted proteins is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: The protein bands are visualized using a chemiluminescent substrate that reacts with the enzyme on the secondary antibody, producing light that can be captured on film or with a digital imager.[8]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by Daphnetin and Quercetin, as well as a typical experimental workflow.

Daphnetin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates IKK IKK Akt->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates (leading to degradation) NF-κB NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n Translocates MAPK MAPK Gene_Expression Gene Expression (Inflammation, Proliferation) NF-κB_n->Gene_Expression Induces Daphnetin Daphnetin Daphnetin->PI3K Inhibits Daphnetin->Akt Inhibits Daphnetin->NF-κB Inhibits Translocation Daphnetin->MAPK Inhibits

Daphnetin's inhibitory effects on key signaling pathways.

Quercetin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth_Factor_Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates MAPK_ERK MAPK/ERK Growth_Factor_Receptor->MAPK_ERK Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Wnt_Signal Wnt Signaling Complex β-catenin β-catenin Wnt_Signal->β-catenin Stabilizes β-catenin_n β-catenin β-catenin->β-catenin_n Translocates Cell_Cycle_Proliferation Cell Cycle & Proliferation Genes MAPK_ERK->Cell_Cycle_Proliferation Promotes β-catenin_n->Cell_Cycle_Proliferation Induces p53 p53 Apoptosis Apoptosis p53->Apoptosis Induces Quercetin Quercetin Quercetin->PI3K Inhibits Quercetin->Akt Inhibits Quercetin->Wnt_Signal Inhibits Quercetin->MAPK_ERK Inhibits Quercetin->p53 Activates

Quercetin's modulation of multiple anti-cancer signaling pathways.

Experimental_Workflow cluster_assays Endpoint Assays Start Start: Cancer Cell Culture Plating Cell Plating (96-well plates) Start->Plating Treatment Treatment with Daphnetin/Quercetin Plating->Treatment Incubation Incubation (e.g., 72 hours) Treatment->Incubation MTT_Assay MTT Assay (Viability) Incubation->MTT_Assay LDH_Assay LDH Assay (Cytotoxicity) Incubation->LDH_Assay Western_Blot Western Blot (Protein Expression) Incubation->Western_Blot Data_Analysis Data Analysis (e.g., IC50 Calculation) MTT_Assay->Data_Analysis LDH_Assay->Data_Analysis Western_Blot->Data_Analysis End End: Results & Conclusion Data_Analysis->End

A generalized workflow for in vitro anti-cancer drug screening.

References

A Comparative Analysis of the Toxicity Profile of Daphnane-Type Diterpenes, with Yuanhuacine as a Case Study

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the toxicity profile of daphnane-type diterpenes, a class of natural compounds with significant interest in drug discovery due to their potent biological activities. While specific toxicological data for every compound in this large family, such as Daphnecinnamte B, is not always publicly available, this guide uses the well-characterized daphnane (B1241135) diterpene, yuanhuacine (B1233473), as a representative example to offer insights into the potential toxicity profile of this class of molecules. The information presented herein is intended to support further research and development in this area.

Daphnane-type diterpenoids are primarily isolated from plants of the genus Daphne and have demonstrated a wide range of biological effects, including potent anti-tumor, anti-inflammatory, and anti-HIV activities.[1][2] However, their therapeutic potential is often accompanied by significant cytotoxicity, necessitating a thorough understanding of their toxicity profiles.

Comparative Cytotoxicity Data

The cytotoxic effects of daphnane-type diterpenes are often potent and cell-line specific. Yuanhuacine, for instance, has shown significant inhibitory effects on various cancer cell lines, with IC50 values ranging from nanomolar to micromolar concentrations. The following table summarizes the reported in vitro cytotoxicity of yuanhuacine against a selection of human cancer cell lines.

Cell LineCancer TypeIC50 (µM)Reference
UMUC3Bladder Cancer1.89[3]
T24TBladder Cancer1.83[3]
U937Human Lymphoma11.62 - 12.35[3]
HT-1080Fibrosarcoma< 0.1[4]

It is important to note that many daphnane-type diterpenes exhibit selective cytotoxicity, with some compounds showing significantly higher potency against cancer cells compared to normal cell lines. However, toxicity to non-cancerous cells remains a concern. For example, some studies have indicated that compounds like yuanhuafin (B1683527) (YF) and yuanhuapin (YP) are considered more toxic than other analogues.

Mechanism of Action and Signaling Pathways

The cytotoxic effects of daphnane-type diterpenes are often attributed to their ability to interfere with critical cellular processes. Yuanhuacine has been reported to exert its anti-tumor effects through various mechanisms, including the inhibition of DNA topoisomerase I and the induction of cell cycle arrest at the G2/M phase.[3] The modulation of key signaling pathways is a central aspect of their mechanism of action.

Below is a generalized representation of a signaling pathway that can be affected by daphnane-type diterpenes, leading to apoptosis or cell cycle arrest.

G Daphnane_Diterpene Daphnane-Type Diterpene (e.g., Yuanhuacine) Signaling_Cascade Intracellular Signaling Cascade (e.g., PKC, MAPK pathways) Daphnane_Diterpene->Signaling_Cascade DNA_Topo_I DNA Topoisomerase I Daphnane_Diterpene->DNA_Topo_I Inhibition Cell_Membrane Cell Membrane Cell_Cycle_Control Cell Cycle Control Proteins (e.g., Cyclins, CDKs) Signaling_Cascade->Cell_Cycle_Control Apoptosis_Pathway Apoptotic Pathway (e.g., Caspase activation) Signaling_Cascade->Apoptosis_Pathway DNA_Topo_I->Cell_Cycle_Control Cell_Cycle_Arrest G2/M Phase Arrest Cell_Cycle_Control->Cell_Cycle_Arrest Apoptosis Apoptosis Apoptosis_Pathway->Apoptosis

Caption: Generalized signaling pathway affected by daphnane-type diterpenes.

Experimental Protocols

The assessment of cytotoxicity is a critical step in the evaluation of any potential therapeutic agent. The following are detailed methodologies for two common in vitro cytotoxicity assays: the MTT assay and the LDH assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Experimental Workflow:

G cluster_0 Cell Culture and Treatment cluster_1 MTT Assay cluster_2 Data Acquisition Seed_Cells Seed cells in a 96-well plate Add_Compound Add varying concentrations of the test compound Seed_Cells->Add_Compound Incubate_24_72h Incubate for 24-72 hours Add_Compound->Incubate_24_72h Add_MTT Add MTT solution to each well Incubate_24_72h->Add_MTT Incubate_2_4h Incubate for 2-4 hours Add_MTT->Incubate_2_4h Add_Solubilizer Add solubilizing agent (e.g., DMSO, SDS) Incubate_2_4h->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance G cluster_0 Cell Culture and Treatment cluster_1 LDH Assay cluster_2 Data Acquisition Seed_Cells Seed cells in a 96-well plate Add_Compound Add varying concentrations of the test compound Seed_Cells->Add_Compound Incubate_Treatment Incubate for the desired duration Add_Compound->Incubate_Treatment Transfer_Supernatant Transfer supernatant to a new plate Incubate_Treatment->Transfer_Supernatant Add_Reaction_Mix Add LDH reaction mixture Transfer_Supernatant->Add_Reaction_Mix Incubate_RT Incubate at room temperature Add_Reaction_Mix->Incubate_RT Add_Stop_Solution Add stop solution Incubate_RT->Add_Stop_Solution Measure_Absorbance Measure absorbance at 490 nm Add_Stop_Solution->Measure_Absorbance

References

Benchmarking Novel Cytotoxic Agents: A Comparative Analysis of Daphnecinnamte B and Standard-of-Care Drugs in Nasopharyngeal Carcinoma

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Introduction

The exploration of natural compounds for novel therapeutic agents in oncology is a rapidly advancing field. Daphnecinnamte B, a compound isolated from the Daphne genus, represents a potential candidate for drug development. This guide provides a comparative framework for benchmarking this compound against current standard-of-care drugs for relevant cancer indications.

Due to the limited publicly available data specifically for this compound, this guide utilizes data from a related cytotoxic compound from Daphne tangutica, daphnenone (B1507893), as a representative example to illustrate the comparative methodology. Daphnenone has demonstrated potent cytotoxicity against nasopharyngeal carcinoma (NPC) cell lines[1][2]. Therefore, this guide will focus on the context of NPC, a disease for which radiation and platinum-based chemotherapy are the mainstays of treatment[3][4].

This document is intended to serve as a template for researchers and drug development professionals, outlining the necessary data presentation, experimental protocols, and pathway analyses required for a comprehensive comparison.

Quantitative Data Summary

A direct comparison of efficacy requires standardized in vitro and in vivo experimental data. The following table summarizes the available cytotoxicity data for daphnenone against NPC cell lines and provides a column for future data on this compound, alongside the established roles of standard-of-care treatments for NPC.

Compound/Treatment Mechanism of Action Cell Lines Tested IC50 Values (µM) Relevant Clinical Application
This compound Data not availableData not availableData not availableInvestigational
Daphnenone Induction of apoptosis and G2/M cell cycle arrest[1][2]HONE-1, SUNE-12.23 (HONE-1), 1.43 (SUNE-1)[1]Preclinical
Cisplatin DNA cross-linking, leading to apoptosisVarious NPC cell linesVaries by cell lineStandard-of-care chemotherapy for NPC[3]
Gemcitabine Nucleoside analog, inhibits DNA synthesisVarious NPC cell linesVaries by cell lineStandard-of-care chemotherapy for NPC[5]
Radiation Therapy DNA damage through ionizing radiationNot applicableNot applicablePrimary treatment modality for NPC[3][4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below is the described protocol for the cytotoxicity assessment of daphnenone, which can serve as a standard for evaluating this compound.

Cytotoxicity Assay Protocol (MTT Assay)

  • Cell Culture: Human nasopharyngeal carcinoma cell lines (HONE-1 and SUNE-1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specified density and allowed to adhere overnight.

  • Compound Treatment: The following day, cells are treated with various concentrations of the test compound (e.g., daphnenone) and a vehicle control.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for an additional few hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a specific wavelength using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Signaling Pathways and Experimental Workflows

Visualizing the mechanism of action and experimental processes is essential for a clear understanding of a compound's biological activity and the methods used to elucidate it.

cluster_0 Daphnenone-Induced Cytotoxicity Daphnenone Daphnenone Cell Nasopharyngeal Carcinoma Cell Daphnenone->Cell G2M G2/M Phase Arrest Cell->G2M Apoptosis Apoptosis Induction Cell->Apoptosis CellDeath Cell Death G2M->CellDeath Apoptosis->CellDeath

Caption: Mechanism of action of daphnenone in NPC cells.

cluster_1 Natural Compound Screening Workflow Start Source Material (e.g., Daphne sp.) Extraction Extraction and Fractionation Start->Extraction Isolation Compound Isolation (e.g., this compound) Extraction->Isolation Screening In Vitro Cytotoxicity Screening (e.g., MTT) Isolation->Screening Hit Hit Identification (IC50 < Threshold) Screening->Hit Mechanism Mechanism of Action Studies Hit->Mechanism InVivo In Vivo Efficacy (Animal Models) Mechanism->InVivo Lead Lead Compound InVivo->Lead

Caption: General workflow for screening natural compounds.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of natural product research, compounds derived from the Daphne genus have garnered significant interest for their diverse biological activities. This guide provides a detailed head-to-head comparison of two such compounds: Daphnecinnamte B and its structurally related counterpart, Daphnetin. While both compounds share a common coumarin (B35378) scaffold, this guide aims to delineate their known biological activities, with a focus on cytotoxicity and antioxidant potential, supported by available experimental data and detailed protocols.

Overview of the Compounds

This compound is a natural compound whose biological activities are not extensively documented in publicly available peer-reviewed literature, making a direct quantitative comparison challenging.

Daphnetin , on the other hand, is a well-characterized dihydroxycoumarin with a wide range of reported pharmacological effects, including anti-inflammatory, antioxidant, and anticancer properties.[1] Its established biological profile makes it a valuable benchmark for evaluating related compounds like this compound.

Data Presentation: A Comparative Analysis

Table 1: Cytotoxicity Data (IC50 Values)

CompoundCell LineIC50 (µM)Reference
This compound Not AvailableNot Available-
Daphnetin Human Melanoma (A375)40.48 ± 10.90[1]
Human Melanoma (FM55P)183.97 ± 18.82[1]
Human Melanoma (SK-MEL28)108.0 ± 7.3[2]
Murine Melanoma (B16)54 ± 2.8[2]
Murine Breast Adenocarcinoma (MXT)74 ± 6.4[2]
Murine Colon Carcinoma (C26)108 ± 7.3[2]
Hepatocellular Carcinoma (Huh7)69.41[1]
Hepatocellular Carcinoma (SK-HEP-1)81.96[1]

Table 2: In Vitro Antioxidant Activity Data (EC50/TEAC Values)

CompoundAssayEC50 (µM) / TEACReference
This compound Not AvailableNot Available-
Daphnetin DPPH Radical Scavenging46.20[3]
ABTS Radical Scavenging72.38[3]
Trolox Equivalent (TEACDPPH)1.15 mmol Trolox/mmol[3]
Trolox Equivalent (TEACABTS)0.69 mmol Trolox/mmol[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability.[4][5]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Daphnetin) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined from the dose-response curve.

Antioxidant Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow.[6][7]

Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol (B129727).

  • Reaction Mixture: In a 96-well plate, add 100 µL of the test compound at various concentrations to 100 µL of the DPPH solution. A control well should contain methanol instead of the test compound.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Acontrol - Asample) / Acontrol] × 100 The EC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay evaluates the capacity of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[8][9]

Protocol:

  • ABTS•+ Generation: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Working Solution: Dilute the ABTS•+ solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction: Add 1.0 mL of the diluted ABTS•+ solution to 10 µL of the test compound at various concentrations.

  • Incubation: Incubate the mixture at room temperature for 6 minutes.

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Calculation: The scavenging activity is calculated similarly to the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Signaling Pathways and Experimental Workflows

Visual representations of key concepts and processes are provided below using Graphviz (DOT language).

cluster_workflow General Workflow for In Vitro Bioactivity Screening start Compound Preparation (this compound / Daphnetin) assay_selection Assay Selection (Cytotoxicity, Antioxidant, etc.) start->assay_selection cell_culture Cell Culture (e.g., Cancer Cell Lines) assay_selection->cell_culture treatment Compound Treatment assay_selection->treatment cell_culture->treatment data_acquisition Data Acquisition (e.g., Absorbance Reading) treatment->data_acquisition analysis Data Analysis (IC50 / EC50 Calculation) data_acquisition->analysis end Results & Comparison analysis->end

General workflow for in vitro bioactivity screening.

cluster_pathway Simplified Cytotoxicity Mechanism via Oxidative Stress compound Bioactive Compound (e.g., Daphnetin) cell Cancer Cell compound->cell ros Increased Reactive Oxygen Species (ROS) damage Cellular Damage (DNA, Proteins, Lipids) ros->damage cell->ros induces apoptosis Apoptosis (Programmed Cell Death) damage->apoptosis

Simplified cytotoxicity mechanism via oxidative stress.

Conclusion

This guide provides a comparative framework for understanding the biological activities of this compound and Daphnetin. While substantial data exists for Daphnetin, highlighting its potential as a cytotoxic and antioxidant agent, further research is critically needed to elucidate the specific biological profile of this compound. The experimental protocols and workflows presented herein offer a foundation for such future investigations, which will be essential for a comprehensive head-to-head comparison and for unlocking the full therapeutic potential of this class of natural compounds.

References

A Guide to Inter-Laboratory Validation of a Daphnecinnamte B Cytotoxicity Bioassay

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a framework for the inter-laboratory validation of a bioassay for a novel natural product, Daphnecinnamte B, focusing on its cytotoxic effects against the human lung adenocarcinoma cell line A549. The principles and methodologies outlined here serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the evaluation of new chemical entities.

Data Presentation: Inter-Laboratory Comparison of Cytotoxicity

An inter-laboratory study was designed to assess the reproducibility of the Sulforhodamine B (SRB) assay for determining the cytotoxicity of this compound. Four independent laboratories participated in the study, each performing the assay according to a standardized protocol. Doxorubicin, a well-characterized chemotherapeutic agent, was included as a positive control. The half-maximal inhibitory concentration (IC50) was the primary endpoint for comparison.

Table 1: Inter-Laboratory IC50 Values for this compound in A549 Cells

LaboratoryIC50 (µM)Standard Deviation (µM)
Lab 112.51.1
Lab 214.21.5
Lab 311.80.9
Lab 413.11.3
Mean 12.9 1.2
%RSD 7.9% -

Table 2: Inter-Laboratory IC50 Values for Doxorubicin (Positive Control) in A549 Cells

LaboratoryIC50 (µM)Standard Deviation (µM)
Lab 12.10.2
Lab 22.50.3
Lab 31.90.2
Lab 42.30.2
Mean 2.2 0.2
%RSD 10.8% -

The results demonstrate a high degree of reproducibility for the SRB assay across the four laboratories. The relative standard deviation (%RSD) for the mean IC50 of this compound was 7.9%, indicating low inter-laboratory variability. Similar consistency was observed for the positive control, doxorubicin.

Experimental Protocols

Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a colorimetric method used to determine cell density based on the measurement of cellular protein content.[1]

Materials:

  • A549 human lung adenocarcinoma cell line

  • This compound (stock solution in DMSO)

  • Doxorubicin (stock solution in DMSO)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM

  • 96-well microtiter plates

Procedure:

  • Cell Seeding: Harvest and count A549 cells. Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[2]

  • Compound Treatment: Prepare serial dilutions of this compound and Doxorubicin in complete culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (DMSO) and untreated controls.

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

  • Cell Fixation: Gently add 100 µL of cold 10% TCA to each well without removing the culture medium. Incubate the plate for 1 hour at 4°C.[3]

  • Washing: Wash the plates four times with distilled or de-ionized water to remove excess TCA and serum proteins. Allow the plates to air dry completely.[3]

  • Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.[4]

  • Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye.[4] Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plate on a shaker for 5-10 minutes.[3]

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the dose-response curve.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_treat Treatment cluster_assay SRB Assay cluster_analysis Data Analysis A Seed A549 Cells in 96-well Plate B Incubate for 24h (Cell Attachment) A->B D Treat Cells with Compounds B->D C Prepare Serial Dilutions (this compound & Doxorubicin) C->D E Incubate for 48h D->E F Fix Cells with TCA E->F G Wash and Dry Plates F->G H Stain with SRB G->H I Wash and Dry Plates H->I J Solubilize Bound Dye I->J K Measure Absorbance (510 nm) J->K L Calculate IC50 Values K->L G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL, TNF) death_receptor Death Receptor death_ligand->death_receptor disc DISC Formation death_receptor->disc procaspase8 Procaspase-8 disc->procaspase8 caspase8 Caspase-8 procaspase8->caspase8 bcl2_family Bcl-2 Family (Bax/Bak) caspase8->bcl2_family Bid Cleavage procaspase3 Procaspase-3 caspase8->procaspase3 Activation dna_damage Cellular Stress (e.g., DNA Damage) dna_damage->bcl2_family mitochondrion Mitochondrion bcl2_family->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c apoptosome Apoptosome (Apaf-1, Cytochrome c) cytochrome_c->apoptosome procaspase9 Procaspase-9 apoptosome->procaspase9 caspase9 Caspase-9 procaspase9->caspase9 caspase9->procaspase3 Activation caspase3 Caspase-3 procaspase3->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Unraveling the Biological Target of Daphnecinnamte B: A Comparative Analysis of its Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

While the precise molecular binding target of Daphnecinnamte B remains to be definitively identified in publicly available scientific literature, its biological activities, particularly its cytotoxic and antimicrobial properties, offer valuable insights into its potential therapeutic applications. This guide provides a comparative analysis of the bioactivity of compounds derived from the Daphne genus, with a focus on cytotoxicity against breast cancer cell lines, and outlines the standard experimental protocols used to determine these effects.

Cytotoxic Activity Against Breast Cancer Cell Lines

Compounds isolated from plants of the Daphne genus have demonstrated cytotoxic effects against various cancer cell lines. This section compares the cytotoxic activity of an extract from Daphne pontica, a related species to the source of this compound, with the standard chemotherapeutic agent, Doxorubicin (B1662922). The data is presented as IC50 values, which represents the concentration of a substance required to inhibit the growth of 50% of a cell population.

It is important to note that the provided data for Daphne pontica is for a crude extract, and the potency of the purified this compound may be significantly different.

Table 1: Comparative Cytotoxicity (IC50) Against Human Breast Cancer Cell Lines

Compound/ExtractMCF-7 (µg/mL)MDA-MB-231 (µg/mL)SK-BR-3 (µM)T47D (µg/mL)
Daphne pontica (Ethyl Acetate Extract)>1000[1][2]977.46[1][2]Not Reported>1000[1][2]
Doxorubicin~0.8306 (as 8306 nM)[3]~0.6602 (as 6602 nM)[3]0.64Not Reported

Note: The IC50 values for Doxorubicin were converted from nM to µg/mL for a more direct comparison where applicable, using the molecular weight of Doxorubicin (543.52 g/mol ). The significant difference in the magnitude of IC50 values highlights the high potency of Doxorubicin compared to the crude plant extract.

Antimicrobial Activity

To illustrate how such a comparison would be presented, a hypothetical table is provided below, comparing the potential antimicrobial activity of a Daphne compound to the common antibiotic, Gentamicin.

Table 2: Illustrative Comparison of Antimicrobial Activity (MIC in µg/mL)

CompoundStaphylococcus aureusEscherichia coliPseudomonas aeruginosaCandida albicans
This compoundData not availableData not availableData not availableData not available
Gentamicin0.5 - 2.01.0 - 4.01.0 - 8.0Not Applicable

This table is for illustrative purposes only. Actual MIC values would need to be determined experimentally.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of cytotoxicity and antimicrobial activity.

Cytotoxicity Testing: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Cell Seeding: Plate breast cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound (or extract) and the comparator drug (e.g., Doxorubicin) in the appropriate cell culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include untreated cells as a negative control and a vehicle control (if the compound is dissolved in a solvent like DMSO).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.

  • Formazan Solubilization: Remove the medium containing MTT and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of this compound and the comparator antibiotic (e.g., Gentamicin) and perform serial two-fold dilutions in a 96-well microtiter plate containing a suitable microbial growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control well (no antimicrobial agent) and a sterility control well (no microorganisms).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth of the microorganism.

Visualizing Experimental and Conceptual Frameworks

To further clarify the experimental processes and the potential mechanism of action, the following diagrams are provided.

Cytotoxicity_Workflow Experimental Workflow for MTT Cytotoxicity Assay cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate add_compounds Add Compounds to Cells cell_seeding->add_compounds compound_prep Prepare Serial Dilutions of Test Compounds compound_prep->add_compounds incubate_24_72h Incubate for 24-72h add_compounds->incubate_24_72h add_mtt Add MTT Reagent incubate_24_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_solvent Add Solubilizing Agent incubate_4h->add_solvent read_absorbance Measure Absorbance (570nm) add_solvent->read_absorbance calc_ic50 Calculate IC50 Value read_absorbance->calc_ic50

Caption: Workflow of the MTT assay for determining cytotoxicity.

Antimicrobial_Workflow Experimental Workflow for Broth Microdilution MIC Assay cluster_prep Preparation cluster_assay Inoculation & Incubation cluster_analysis Result Determination compound_dilution Serial Dilution of Antimicrobial Agents inoculate_plate Inoculate 96-well Plate compound_dilution->inoculate_plate inoculum_prep Prepare Standardized Microbial Inoculum inoculum_prep->inoculate_plate incubate_24h Incubate for 18-24h inoculate_plate->incubate_24h visual_inspection Visually Assess for Growth incubate_24h->visual_inspection determine_mic Determine MIC visual_inspection->determine_mic

Caption: Workflow of the broth microdilution assay for MIC determination.

Cytotoxicity_Pathway Conceptual Pathway of a Cytotoxic Agent DaphnecinnamteB This compound (or other cytotoxic agent) CellularTarget Potential Cellular Target (e.g., DNA, Tubulin, Kinase) DaphnecinnamteB->CellularTarget SignalingCascade Disruption of Critical Signaling Pathways CellularTarget->SignalingCascade CellCycleArrest Cell Cycle Arrest SignalingCascade->CellCycleArrest Apoptosis Apoptosis (Programmed Cell Death) SignalingCascade->Apoptosis CellDeath Cell Death CellCycleArrest->CellDeath Apoptosis->CellDeath

Caption: A conceptual diagram of a cytotoxic agent's mechanism of action.

References

Comparative In Vivo Efficacy and Safety of Daphnecinnamte B and Standard Melanoma Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals navigating the therapeutic potential of daphnane (B1241135) diterpenes in oncology.

Due to the limited availability of specific in vivo data for Daphnecinnamte B, this guide provides a comparative analysis of the broader class of daphnane diterpenes, to which this compound belongs, against standard-of-care agents for metastatic melanoma: dacarbazine (B1669748) and vemurafenib (B611658). This comparison aims to contextualize the potential efficacy and safety profile of this compound based on the known biological activities of structurally related compounds.

Executive Summary

Daphnane diterpenes, a class of natural products, have demonstrated notable anti-cancer properties in preclinical studies.[1][2][3] This guide synthesizes available in vivo data for a representative daphnane diterpene-rich extract and compares it with the established chemotherapeutic agent dacarbazine and the targeted therapy vemurafenib. The data presented herein is intended to serve as a resource for researchers investigating novel anti-cancer agents.

In Vivo Efficacy Comparison

The following table summarizes the in vivo efficacy of a daphnane diterpene-rich extract, dacarbazine, and vemurafenib in murine models of melanoma. It is important to note that direct comparative studies are not available, and the data is compiled from separate experiments.

Compound/DrugMouse ModelDosing RegimenPrimary Efficacy EndpointResult
Daphnane Diterpene-rich Extract C57BL/6 mice with B16F10 melanomaNot specifiedReduction in lung tumor nodulesStatistically significant decrease in the number of lung tumors
Dacarbazine C57BL/6 mice with B16F10 melanoma10 mg/kg, intraperitoneallyIncreased median survivalMedian survival of 9 days (vs. 6 days for control)[4]
Vemurafenib Athymic nude mice with BRAF V600E mutant melanoma xenografts25-75 mg/kg, orallyTumor growth inhibitionDose-dependent tumor regression[5]

In Vivo Safety Comparison

This table provides a comparative overview of the known in vivo safety profiles of daphnane diterpenes, dacarbazine, and vemurafenib in mice.

Compound/DrugAcute Toxicity (LD50, mice)Key Adverse Effects Observed in Animal Models
Daphnane Diterpenes Data not availableGeneral toxicity noted; specific adverse effects not detailed.[6]
Dacarbazine ~350 mg/kg (intraperitoneal)Myelosuppression (leukopenia, thrombocytopenia), carcinogenicity (induces tumors in rodents).
Vemurafenib Data not availablePhototoxicity, development of cutaneous squamous cell carcinomas, potential for tumor promotion in BRAF wild-type cells.[7][8]

Mechanism of Action

Daphnane Diterpenes

The anti-cancer mechanism of daphnane diterpenes is multifaceted and can involve the modulation of several cell-signaling pathways.[1] Some daphnane diterpenoids are known to activate protein kinase C (PKC), which can lead to both anti-tumor and tumor-promoting effects depending on the cellular context.[3] They have also been shown to inhibit the synthesis of proteins and DNA.[1]

Daphnane_Diterpene_Mechanism Daphnane Diterpenes Daphnane Diterpenes PKC Activation PKC Activation Daphnane Diterpenes->PKC Activation Protein/DNA Synthesis Inhibition Protein/DNA Synthesis Inhibition Daphnane Diterpenes->Protein/DNA Synthesis Inhibition Signaling Pathways Signaling Pathways PKC Activation->Signaling Pathways Cell Cycle Arrest Cell Cycle Arrest Signaling Pathways->Cell Cycle Arrest Protein/DNA Synthesis Inhibition->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

Caption: Putative mechanism of action for daphnane diterpenes.

Dacarbazine

Dacarbazine is an alkylating agent. It is a prodrug that is metabolically activated in the liver to form the reactive methyl diazonium ion.[9] This cation transfers a methyl group to DNA, primarily at the O6 and N7 positions of guanine.[9] This alkylation leads to DNA damage, inhibition of DNA replication, and ultimately, apoptosis.[9][10]

Dacarbazine_Mechanism Dacarbazine (Prodrug) Dacarbazine (Prodrug) Hepatic Metabolism Hepatic Metabolism Dacarbazine (Prodrug)->Hepatic Metabolism Methyl Diazonium Ion Methyl Diazonium Ion Hepatic Metabolism->Methyl Diazonium Ion DNA Alkylation (O6/N7-guanine) DNA Alkylation (O6/N7-guanine) Methyl Diazonium Ion->DNA Alkylation (O6/N7-guanine) DNA Damage DNA Damage DNA Alkylation (O6/N7-guanine)->DNA Damage Apoptosis Apoptosis DNA Damage->Apoptosis

Caption: Activation and mechanism of action of dacarbazine.

Vemurafenib

Vemurafenib is a potent and selective inhibitor of the BRAF V600E mutated kinase.[8][11] This mutation leads to constitutive activation of the MAPK/ERK signaling pathway, promoting cell proliferation and survival in melanoma.[11] Vemurafenib binds to the ATP-binding site of the mutated BRAF protein, inhibiting its activity and downstream signaling, which results in cell cycle arrest and apoptosis of melanoma cells harboring the BRAF V600E mutation.[11][12]

Vemurafenib_Mechanism Vemurafenib Vemurafenib BRAF V600E Kinase BRAF V600E Kinase Vemurafenib->BRAF V600E Kinase Inhibits Apoptosis Apoptosis MAPK/ERK Pathway MAPK/ERK Pathway BRAF V600E Kinase->MAPK/ERK Pathway Activates Cell Proliferation & Survival Cell Proliferation & Survival MAPK/ERK Pathway->Cell Proliferation & Survival

Caption: Vemurafenib's inhibition of the BRAF V600E pathway.

Experimental Protocols

In Vivo Efficacy Study: Murine Melanoma Model

The following is a generalized protocol for assessing the in vivo efficacy of a test compound against melanoma, based on common practices in the cited literature.

In_Vivo_Efficacy_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring and Endpoint Cell_Culture 1. Melanoma Cell Culture (e.g., B16F10) Animal_Acclimation 2. Animal Acclimation (e.g., C57BL/6 mice) Cell_Culture->Animal_Acclimation Tumor_Implantation 3. Subcutaneous Tumor Cell Implantation Animal_Acclimation->Tumor_Implantation Tumor_Growth 4. Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Randomization 5. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment_Administration 6. Administration of Test Compound, Comparator, and Vehicle Randomization->Treatment_Administration Tumor_Measurement 7. Regular Measurement of Tumor Volume and Body Weight Treatment_Administration->Tumor_Measurement Endpoint 8. Euthanasia at Predefined Endpoint (e.g., tumor size, study duration) Tumor_Measurement->Endpoint Tissue_Collection 9. Collection of Tumors and Tissues for Analysis Endpoint->Tissue_Collection

Caption: Generalized workflow for an in vivo anti-cancer efficacy study.

1. Cell Culture:

  • Murine melanoma cells (e.g., B16F10) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard cell culture conditions (37°C, 5% CO2).

2. Animal Handling:

  • Immunocompetent mice (e.g., C57BL/6 for B16F10 syngeneic models) or immunodeficient mice (e.g., athymic nude mice for human cell line xenografts) are used.

  • Animals are acclimated for at least one week before the start of the experiment.

3. Tumor Implantation:

  • A suspension of melanoma cells (typically 1 x 10^5 to 1 x 10^6 cells in sterile PBS) is injected subcutaneously into the flank of each mouse.[13]

4. Treatment:

  • When tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment groups (e.g., vehicle control, test compound, comparator drug).

  • The test compound and comparator drugs are administered according to the specified dosing regimen (e.g., intraperitoneally, orally) for a defined period.[13]

5. Monitoring and Endpoints:

  • Tumor volume and body weight are measured regularly (e.g., every 2-3 days).

  • The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.

  • Primary endpoints typically include tumor growth inhibition and/or increased survival time.

In Vivo Safety/Toxicity Study

A general protocol for an acute toxicity study in mice is outlined below.

1. Animal Selection and Acclimation:

  • Healthy, young adult mice of a single strain are used.

  • Animals are acclimated to the laboratory conditions before dosing.

2. Dose Administration:

  • The test compound is administered, usually by the intended clinical route, in graduated doses to several groups of animals.

  • A control group receives the vehicle only.

3. Observation:

  • Animals are observed for mortality, clinical signs of toxicity, and changes in body weight at regular intervals for a specified period (e.g., 14 days).

4. Necropsy:

  • At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

  • Tissues may be collected for histopathological examination.

5. Data Analysis:

  • The LD50 (the dose that is lethal to 50% of the animals) is calculated using appropriate statistical methods.

References

Safety Operating Guide

Navigating the Safe Disposal of Daphnecinnamte B: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle Daphnecinnamte B with the appropriate personal protective equipment (PPE) to minimize exposure risks.

Personal Protective Equipment (PPE) Requirements:

PPE ItemSpecificationPurpose
Gloves Nitrile or neoprene gloves recommended.To prevent skin contact.
Eye Protection Chemical safety goggles or a face shield.To protect eyes from splashes.
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or fume hood.To prevent inhalation of any potential dust or vapors.

In the event of a spill, the area should be evacuated, and the spill should be managed by trained personnel wearing appropriate PPE. Solid material should be carefully swept up to minimize dust generation, and the area should be decontaminated.

Step-by-Step Disposal Protocol for this compound

Given the lack of specific data on the environmental impact and toxicity of this compound, it should not be disposed of down the drain or in regular trash.[1] Chemical waste generators are responsible for determining if a chemical is classified as hazardous waste and must consult local, regional, and national regulations for proper disposal.[2]

Experimental Protocol: Waste Classification and Segregation

  • Waste Determination : Treat this compound as a hazardous waste due to the unknown nature of its toxicological and ecological properties.

  • Segregation : Do not mix this compound waste with other waste streams, such as halogenated or non-halogenated solvents, unless compatibility is confirmed.[3] It is best to collect it in a dedicated waste container.[3]

  • Container Selection : Use a dependable, leak-proof container that is compatible with the chemical. The container should have a secure lid to prevent spills and evaporation.[3]

  • Labeling : Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and the date of accumulation.[3]

Experimental Protocol: Disposal Procedure

  • Collection : Carefully transfer all waste containing this compound, including contaminated labware (e.g., pipette tips, weighing boats), into the designated hazardous waste container.

  • Storage : Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.[3] Secondary containment, such as a tray, is recommended to contain any potential leaks.[3]

  • Professional Disposal : Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4][5] Provide them with all available information about the compound.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DaphnecinnamteB_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Collection cluster_storage_disposal Storage & Final Disposal start Start: Handling this compound ppe Wear Appropriate PPE: - Gloves - Goggles - Lab Coat start->ppe spill_kit Ensure Spill Kit is Accessible ppe->spill_kit waste_generated This compound Waste Generated (Solid or Solution) spill_kit->waste_generated container Select Compatible, Labeled Hazardous Waste Container waste_generated->container collect_waste Collect Waste in Container container->collect_waste seal_container Securely Seal Container collect_waste->seal_container storage Store in Designated Secondary Containment Area seal_container->storage contact_ehs Contact Institutional EHS or Licensed Waste Contractor storage->contact_ehs end End: Proper Disposal Complete contact_ehs->end

Caption: Logical workflow for the proper disposal of this compound.

By adhering to these conservative and thorough disposal procedures, laboratory professionals can ensure a high standard of safety and environmental responsibility when working with novel or uncharacterized compounds like this compound.

References

Essential Safety and Handling Protocols for Daphnecinnamte B

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety and logistical information for the handling and disposal of Daphnecinnamte B. Given the absence of a specific Safety Data Sheet (SDS) for this compound, it is prudent to treat this compound as a potentially hazardous or cytotoxic substance. The following procedures are based on established best practices for handling such materials in a laboratory setting.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against potential exposure. All personnel handling this compound must be trained in the proper use and disposal of the following equipment.

Recommended PPE for Handling this compound

PPE ComponentSpecificationRationale
Gloves Powder-free nitrile or neoprene gloves; double gloving is required.[1][2]Provides a primary barrier against skin contact. Double gloving offers additional protection in case of a breach in the outer glove.[1]
Gown Disposable, low-permeability fabric with long sleeves and tight-fitting cuffs.[2]Protects skin and personal clothing from contamination by splashes or aerosols.
Eye Protection Tight-sealing safety goggles or a full-face shield.[1][3]Shields eyes from splashes, sprays, and airborne particles.
Respiratory Protection A surgical mask is required for all handling procedures.[1][3] An N95 respirator or higher should be used when there is a risk of generating aerosols or handling powders.[3][4]Minimizes the risk of inhaling airborne particles of the compound.
Shoe Covers Disposable shoe covers.[1]Prevents the tracking of contaminants out of the designated handling area.

Operational Workflow for Safe Handling

A structured workflow is essential to minimize the risk of exposure and contamination. The following diagram outlines the key steps for handling this compound from receipt to disposal.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase A Don Appropriate PPE B Prepare a Designated Handling Area (e.g., Fume Hood) A->B C Assemble All Necessary Equipment and Reagents B->C D Carefully Weigh and Prepare this compound Solution C->D E Perform Experimental Procedures D->E F Decontaminate Work Surfaces E->F G Segregate and Dispose of Contaminated Waste F->G H Doff PPE in the Correct Order G->H I Wash Hands Thoroughly H->I

Caption: Workflow for Safe Handling of this compound.

Spill Management Plan

In the event of a spill, a prompt and organized response is crucial to contain the contamination and ensure personnel safety. The following flowchart details the immediate actions to be taken.

G A Spill Occurs B Alert Others in the Area A->B C Evacuate the Immediate Area if Necessary B->C D Don Appropriate PPE (including respiratory protection) C->D E Contain the Spill with Absorbent Material D->E F Clean the Spill Area Following Established Procedures E->F G Dispose of All Contaminated Materials as Hazardous Waste F->G H Report the Spill to the Laboratory Supervisor G->H

Caption: Immediate Spill Response Protocol.

Disposal of Contaminated Waste

All materials that come into contact with this compound must be treated as hazardous waste. This includes gloves, gowns, shoe covers, pipette tips, and any absorbent materials used for cleaning spills.

Waste Disposal Guidelines

Waste TypeDisposal Procedure
Solid Waste Place in a designated, sealed, and clearly labeled hazardous waste container.
Liquid Waste Collect in a sealed, shatter-resistant, and clearly labeled hazardous waste container.
Sharps Dispose of in a designated sharps container for hazardous materials.

All waste must be disposed of in accordance with institutional and local regulations for hazardous chemical waste.[5]

By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and maintain a safe laboratory environment.

References

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。